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  • Product: 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • CAS: 93045-47-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No: 93045-47-7), a heterocyclic carboxylic acid of inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No: 93045-47-7), a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. Recognizing the limited availability of peer-reviewed experimental data, this document synthesizes available information from chemical databases with established, field-proven methodologies for empirical determination. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to understand, predict, and experimentally validate the compound's behavior. The guide details standardized protocols for determining melting point, solubility, pKa, and lipophilicity (LogP), providing the causal reasoning behind experimental choices and ensuring a self-validating framework for characterization.

Introduction

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are renowned for their versatile applications.[1] The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] The specific substitution pattern of this molecule—featuring a bulky tert-butyl group, a phenyl ring, and a carboxylic acid moiety—suggests a unique combination of lipophilicity and acidity that dictates its behavior in both biological and chemical systems.

Understanding the physicochemical properties of a compound is a cornerstone of drug discovery and development. These parameters—including melting point, solubility, acidity (pKa), and lipophilicity (LogP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide provides a detailed examination of these critical properties for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, offering both known data and the authoritative protocols for their experimental verification.

Compound Identification and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

2.1. Chemical Structure

The molecular structure defines the spatial arrangement of atoms and is the ultimate determinant of the compound's properties.

Caption: Workflow for Melting Point Determination.

4.2. Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical parameter for drug candidates, influencing dissolution rate and bioavailability. For compounds with low expected solubility, the shake-flask method, as outlined in OECD Guideline 105, is the gold standard. [2][3][4]It directly measures the saturation concentration of the compound in water at a specific temperature.

Experimental Protocol (OECD 105 Shake-Flask Method):

  • System Preparation:

    • Prepare a stock solution of the compound in a suitable, volatile organic solvent (e.g., acetone) if direct weighing is imprecise for small quantities. [5] * Add an excess amount of the compound to a known volume of distilled water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, temperature-controlled vessel.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test can determine the required time (typically 24-48 hours). [4] * Allow the suspension to settle.

  • Sample Analysis:

    • Separate the solid and aqueous phases via centrifugation or filtration (using a filter that does not adsorb the compound).

    • Carefully extract an aliquot of the clear supernatant.

    • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Trustworthiness (Self-Validation):

    • Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision with standard solutions of the compound.

    • Confirm that equilibrium has been reached by taking samples at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

    • Run a blank (vehicle without compound) to ensure no interfering peaks are present in the analysis.

4.3. Acidity Constant (pKa) Determination

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH. For a carboxylic acid like the title compound, the pKa indicates the pH at which 50% of the molecules are in the deprotonated (anionic) carboxylate form. This profoundly affects solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly precise and reliable method for pKa determination. [6][7] Experimental Protocol (Potentiometric Titration):

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol) if aqueous solubility is low. Prepare the solution to a known concentration (e.g., 1 mM). [7]

  • Titration:

    • Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

    • Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette. [7] * Record the pH value after each addition, allowing the reading to stabilize. [7]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative plot (ΔpH/ΔV). [8] * The pKa is the pH value at the half-equivalence point (i.e., when half of the acid has been neutralized). [9]

  • Trustworthiness (Self-Validation):

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) before starting.

    • Perform a blank titration (titrating the solvent system without the compound) to correct for any background effects.

    • The precision of the method is confirmed by the reproducibility of the titration curve across multiple runs.

4.4. Lipophilicity (LogP) Determination

Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes. The shake-flask method using an n-octanol/water system is the traditional and most reliable direct method for LogP measurement. [10][11][12] Experimental Protocol (Shake-Flask Method):

  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Prepare a stock solution of the compound in the n-octanol phase.

  • Partitioning:

    • Combine a known volume of the octanol stock solution with a known volume of the water phase in a separatory funnel or vial.

    • Shake the mixture for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium. [13] * Allow the phases to separate completely, often aided by centrifugation.

  • Analysis:

    • Carefully sample both the n-octanol and water phases.

    • Determine the concentration of the compound in each phase (C_oct and C_water) using a suitable analytical technique like HPLC-UV or LC-MS. [13]

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentrations: P = C_oct / C_water.

    • LogP is the base-10 logarithm of P: LogP = log₁₀(P).

  • Trustworthiness (Self-Validation):

    • The sum of the total amount of compound recovered from both phases should be close (e.g., within 95-105%) to the initial amount added, confirming mass balance.

    • The LogP value should be independent of the initial concentration of the compound, which can be verified by running the experiment at two different concentrations.

    • The method is most accurate for compounds with LogP values in the range of -2 to 4. [10]

Caption: Workflow for LogP Determination.

Conclusion

This technical guide has consolidated the known and predicted physicochemical properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. More importantly, it has provided a robust framework of authoritative, field-proven experimental protocols for the empirical determination of its melting point, solubility, pKa, and LogP. By adhering to these self-validating methodologies, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development objectives. The application of these principles will facilitate a deeper understanding of this compound's behavior and unlock its full potential in various scientific applications.

References
  • (N.d.). Current time information in Atlanta, GA, US.
  • BLDpharm. (n.d.). 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.
  • Sigma-Aldrich. (n.d.). 3-TERT-BUTYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • BOC Sciences. (n.d.). CAS 83405-71-4 3-tert-Butyl-1H-pyrazole-5-carboxylic acid.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • (2021). experiment (1) determination of melting points.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • (n.d.). Melting point determination.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Scymaris. (n.d.). Water Solubility.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility.
  • PMC. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • YouTube. (2021). Measurement of pKa by Potentiometry.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.
  • ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method....

Sources

Exploratory

Unraveling the Enigma: A Mechanistic Exploration of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet under-characterized molecule: 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid . While direct mechanistic data for this compound remains elusive in publicly available literature, its structural features, when viewed through the lens of established pyrazole pharmacology, allow for the formulation of a compelling, testable hypothesis regarding its mechanism of action. This document will dissect the known bioactivities of the pyrazole class, propose a putative mechanism for the title compound, and provide a comprehensive roadmap for its experimental validation.

Introduction: The Pyrazole Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically significant drugs.[1][3][5] Its unique electronic and steric properties enable it to interact with a diverse array of biological targets, leading to a wide range of therapeutic applications.[1][2][6] Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anti-cancer, anti-microbial, and anti-convulsant agents.[1][2][4][7][8]

The subject of this guide, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, possesses key structural elements that suggest a predisposition for biological activity. The presence of the bulky tert-butyl group, the phenyl ring, and the carboxylic acid moiety on the pyrazole core provides a rich pharmacophore for potential protein-ligand interactions.

The Known Landscape: Bioactivities of Pyrazole Carboxylic Acid Derivatives

Furthermore, various pyrazole derivatives have demonstrated potent anti-cancer activity through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] The pyrazole scaffold has also been explored for its potential in treating metabolic disorders and infectious diseases.[6][7]

A Proposed Mechanism of Action: Targeting the Pro-Inflammatory Cascade

Based on the structural analogy to known COX inhibitors and the prevalence of anti-inflammatory activity within the pyrazole class, we hypothesize that 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid primarily functions as an inhibitor of the cyclooxygenase (COX) enzymes, with a potential selectivity towards COX-2.

The rationale for this hypothesis is multi-faceted:

  • Carboxylic Acid Moiety: The presence of the carboxylic acid is a hallmark of many NSAIDs, as it is crucial for chelating the active site of COX enzymes.

  • Phenyl Group at N1: This substitution is common in many selective COX-2 inhibitors, contributing to the appropriate orientation within the enzyme's active site.

  • Tert-butyl Group at C3: The bulky tert-butyl group could confer selectivity by sterically hindering binding to the narrower active site of the COX-1 isoform, while being accommodated by the larger, more flexible active site of COX-2.

The COX Signaling Pathway

The proposed mechanism is centered on the arachidonic acid cascade. Inhibition of COX enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Compound 3-(tert-butyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Compound->COX Inhibition

Figure 1: Proposed inhibition of the COX pathway by 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Experimental Validation: A Step-by-Step Protocol

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's mechanism of action.

In Vitro Enzyme Inhibition Assays

The first step is to directly assess the compound's ability to inhibit COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Source: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: Utilize a colorimetric or fluorometric COX inhibitor screening assay kit. These assays typically measure the peroxidase activity of the COX enzymes.

  • Compound Preparation: Prepare a stock solution of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution to determine the IC50 value.

  • Assay Procedure:

    • Add the enzyme, heme, and assay buffer to a 96-well plate.

    • Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

    • Incubate at room temperature for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2.

Expected Outcome: If the hypothesis is correct, the compound should exhibit a lower IC50 value for COX-2 compared to COX-1, indicating selectivity.

Parameter Description
IC50 (COX-1)Concentration of the compound required to inhibit 50% of COX-1 activity.
IC50 (COX-2)Concentration of the compound required to inhibit 50% of COX-2 activity.
Selectivity IndexRatio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
Cell-Based Assays for Prostaglandin Production

To confirm the in vitro findings in a more biologically relevant system, cell-based assays are crucial.

Protocol:

  • Cell Lines: Use a cell line that expresses COX enzymes, such as human macrophage-like U937 cells or murine RAW 264.7 macrophages.

  • Stimulation: Induce prostaglandin production by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Treat the cells with varying concentrations of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid prior to or concurrently with LPS stimulation.

  • Measurement of Prostaglandin E2 (PGE2):

    • Collect the cell culture supernatant.

    • Quantify the levels of PGE2 using a commercially available ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of the compound on PGE2 production.

Expected Outcome: The compound should dose-dependently inhibit LPS-induced PGE2 production, confirming its activity in a cellular context.

Downstream Signaling Pathway Analysis

To further elucidate the mechanism, it is important to examine the downstream effects of COX inhibition.

Protocol:

  • Cell Treatment: Treat cells as described in the cell-based assay.

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with antibodies against key signaling proteins downstream of prostaglandin receptors, such as phosphorylated forms of CREB (p-CREB) or NF-κB.

  • Data Analysis: Quantify the changes in the phosphorylation status of these proteins in response to treatment with the compound.

Expected Outcome: Inhibition of prostaglandin production should lead to a reduction in the activation of downstream signaling pathways.

Experimental_Workflow Start Hypothesis: COX-2 Inhibition InVitro In Vitro Enzyme Assay (COX-1 & COX-2) Start->InVitro CellBased Cell-Based Assay (PGE2 Production) InVitro->CellBased If positive Downstream Downstream Signaling (Western Blot) CellBased->Downstream If positive Conclusion Mechanistic Conclusion Downstream->Conclusion

Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.

Concluding Remarks and Future Directions

While the precise mechanism of action of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid awaits definitive experimental confirmation, the evidence from the broader class of pyrazole derivatives strongly suggests a role as a COX inhibitor. The proposed experimental roadmap provides a clear and robust strategy to test this hypothesis.

Should the compound prove to be a potent and selective COX-2 inhibitor, further preclinical development would be warranted. This would include pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy testing in animal models of inflammation and pain. The exploration of this and other novel pyrazole derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL not available)
  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. (URL: [Link])

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (URL: [Link])

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org. (URL: [Link])

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Foundational

The Architectural Versatility of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Nucleus as a Privileged Scaffold The pyrazole ring, a five-membered aromatic heterocycle with two adj...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming a multitude of interactions with biological targets.[2] The introduction of a carboxylic acid moiety, or its derivatives, further enhances this versatility, providing a critical anchor point for hydrogen bonding and salt bridge formation within enzyme active sites and receptor binding pockets. This strategic functionalization has unlocked a vast spectrum of pharmacological activities, positioning pyrazole carboxylic acid derivatives at the forefront of modern drug discovery and agrochemical development.[3]

This guide provides a comprehensive exploration of the biological activities associated with pyrazole carboxylic acid derivatives. It delves into their core synthetic strategies, elucidates their mechanisms of action across various therapeutic areas, and offers detailed, field-proven protocols for their synthesis and biological evaluation.

Core Synthetic Strategies: Building the Pyrazole Carboxylic Acid Framework

The foundation of exploring the biological potential of these derivatives lies in robust and flexible synthetic methodologies. The Vilsmeier-Haack reaction is a classical and widely employed method for constructing pyrazole-4-carboxaldehydes, which are key precursors to the corresponding carboxylic acids.[4][5] This reaction typically involves the formylation of hydrazones using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), followed by cyclization.[1][4][5] Another common approach involves the condensation of β-ketoesters with hydrazines, which can directly yield pyrazole carboxylic acid esters.[5] These foundational methods allow for extensive diversification of the pyrazole core, enabling the systematic investigation of structure-activity relationships (SAR).

A Spectrum of Biological Activities: From Medicine to Agriculture

Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, making them valuable lead compounds in numerous fields.[6][7] Their applications span from oncology and infectious diseases to inflammatory conditions and crop protection.[1][6]

Anticancer Activity: Targeting Cellular Proliferation

A significant area of investigation for pyrazole carboxylic acid derivatives is in oncology.[3][8] Many of these compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The specific mechanism often involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cell growth and division.

Experimental Protocol: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of novel compounds.[9][10] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Self-Validation and Causality: This protocol's trustworthiness is ensured by the inclusion of multiple controls. The "cell-free" blank accounts for background absorbance. The "untreated cells" control represents 100% viability, providing a baseline against which the effects of the test compound are measured. A known cytotoxic agent (e.g., doxorubicin) serves as a positive control, validating that the assay system can detect a cytotoxic response. Serial dilutions of the test compound are crucial for determining the IC50 value (the concentration at which 50% of cell viability is inhibited), which is a key quantitative measure of a compound's potency.[10]

Step-by-Step Methodology: [11][12][13]

  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line (e.g., HepG2, MCF-7) in a complete culture medium. Seed 100 µL of the cell suspension (typically 1 x 10^4 to 1 x 10^5 cells/well) into a 96-well plate. Include wells for cell-free blanks (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in a culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Also, include wells for untreated cells (vehicle control) and a positive control.

  • Exposure Period: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[14] Pyrazole carboxylic acid derivatives have emerged as promising candidates, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15] The proposed mechanisms of action are diverse, with some derivatives disrupting the bacterial cell wall, while others may target essential enzymes like topoisomerase II and IV.[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[17]

Self-Validation and Causality: The reliability of this protocol hinges on stringent aseptic techniques and the inclusion of essential controls. A sterility control well (broth only) ensures the medium is not contaminated. A growth control well (broth and bacteria, no compound) confirms that the bacteria are viable and can grow under the assay conditions. A known antibiotic (e.g., ciprofloxacin) acts as a positive control, verifying the susceptibility of the test organism and the assay's integrity. The visual or spectrophotometric determination of growth provides a clear endpoint for MIC determination.

Step-by-Step Methodology: [18][19][20]

  • Preparation of Bacterial Inoculum: From an overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate, pick a few colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the adjusted bacterial suspension in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Compound Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the pyrazole carboxylic acid derivative in MHB. Typically, 100 µL of broth is added to all wells, and then 100 µL of the stock compound solution is added to the first well and serially diluted across the plate.

  • Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well is usually 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][8] Pyrazole carboxylic acid derivatives are also being explored for their potential to modulate inflammatory responses, with some compounds showing significant inhibition of lipoxygenase and other inflammatory mediators.[21]

Agrochemical Applications: Protecting Crops through Fungal Respiration Inhibition

In the agricultural sector, pyrazole carboxamides are a major class of fungicides.[22] Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[23] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain, leading to a halt in ATP production and ultimately, fungal cell death.[23] This specific mechanism of action provides excellent efficacy against a broad spectrum of plant pathogenic fungi.[23] Fluxapyroxad is a commercial example of a pyrazole carboxamide fungicide that functions as an SDH inhibitor.[24]

Data Presentation: A Comparative Overview

To facilitate the comparison of the biological activities of different pyrazole carboxylic acid derivatives, quantitative data should be presented in a clear and structured format.

Compound ID Target Assay Activity (IC50/EC50/MIC in µM) Reference
SCU2028Rhizoctonia solaniAntifungalEC50: 0.022 mg/L[22]
Compound 157S. aureus (MRSA)AntibacterialMIC: 25.1 µM[6]
Compound 302COX-2Anti-inflammatoryIC50: 0.26 µM[6]

Visualizing the Science: Diagrams and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental procedures.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening s1 Starting Materials (e.g., Hydrazines, β-Ketoesters) s2 Chemical Synthesis (e.g., Vilsmeier-Haack, Condensation) s1->s2 s3 Purification & Characterization (e.g., Chromatography, NMR, MS) s2->s3 b1 In Vitro Assays (e.g., MTT, MIC) s3->b1 Test Compounds b2 Mechanism of Action Studies b1->b2 b3 Lead Compound Identification b2->b3 b3->s2 SAR-guided Optimization

Caption: General workflow for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

Mechanism of SDHI Fungicides

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain (Fungus) succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II succinate->SDH:f0 fumarate Fumarate UQ Ubiquinone (Q) UQH2 Ubihydroquinone (QH2) UQ->UQH2 e- complexIII Complex III UQH2->complexIII SDH:f0->fumarate inhibitor Pyrazole Carboxamide Fungicide inhibitor->SDH:f1 Binds to Qp site & Blocks e- transfer inhibition_point

Caption: Mechanism of action of pyrazole carboxamide fungicides via inhibition of succinate dehydrogenase (SDH).

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold continues to be a highly productive platform for the discovery of new therapeutic and agrochemical agents. The diverse biological activities, coupled with well-established synthetic routes, ensure its continued relevance in research and development.[8] Future efforts will likely focus on leveraging computational methods for rational design, exploring novel biological targets, and developing derivatives with improved potency, selectivity, and pharmacokinetic profiles. The architectural versatility of this core structure promises a rich future for the development of innovative solutions to pressing challenges in human health and agriculture.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available from: [Link]

  • (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of Pharmaceutical Research International, 33(47A), 438-447. Available from: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available from: [Link]

  • (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]

  • (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Wang, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11693-11703. Available from: [Link]

  • (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(2), 85-94. Available from: [Link]

  • Yellanki, S. K., & Tyagi, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-201. Available from: [Link]

  • (n.d.). MIC Determination. EUCAST. Available from: [Link]

  • Lelong, C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. Available from: [Link]

  • Li, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(68), 55157-55162. Available from: [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2548. Available from: [Link]

  • Yang, X., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(5), 2372-2384. Available from: [Link]

  • (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 57(4), 417-424. Available from: [Link]

  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. Semantic Scholar. Available from: [Link]

  • (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. Available from: [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of Saudi Chemical Society, 25(11), 101347. Available from: [Link]

  • Parveen, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 802. Available from: [Link]

  • (2020). MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]

  • Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9345-9356. Available from: [Link]

  • (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of pyrazole derivatives, with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of pyrazole derivatives, with a specific focus on compounds structurally related to 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. While the precise crystal structure of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (C₁₄H₁₆N₂O₂) is not publicly available in crystallographic databases as of the last update, this guide will utilize the detailed published data of a closely related analog, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, to illustrate the experimental workflow, data analysis, and structural insights that can be obtained. This approach serves as a robust template for researchers working on novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole and its derivatives are a cornerstone in modern drug discovery, forming the core structure of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a thorough understanding of their solid-state conformation through single-crystal X-ray diffraction is paramount for rational drug design and development.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

A common synthetic route to pyrazole-5-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. This process is typically achieved by heating the ester with a base, such as potassium hydroxide, in an alcoholic solvent. Subsequent acidification of the reaction mixture yields the desired carboxylic acid.[4][5]

Experimental Protocol: Synthesis of a Pyrazole Carboxylic Acid Analog [4][5]

  • A mixture of the ethyl pyrazole-5-carboxylate (0.01 mol) and potassium hydroxide (0.02 mol) in ethanol (40 ml) is heated to reflux for 3 hours.

  • The solvent is then removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with 10% hydrochloric acid.

  • The precipitate formed is filtered and dried to yield the final carboxylic acid product.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution of the compound in an appropriate solvent is a widely used technique.

Experimental Protocol: Single Crystal Growth [4][5]

  • The synthesized pyrazole carboxylic acid is dissolved in a suitable solvent (e.g., acetone) to form a nearly saturated solution.

  • The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days.

  • The resulting crystals are carefully harvested for X-ray diffraction analysis.

Synthesis_and_Crystallization Ethyl Pyrazole-5-carboxylate Ethyl Pyrazole-5-carboxylate Hydrolysis Hydrolysis Ethyl Pyrazole-5-carboxylate->Hydrolysis KOH, Ethanol, Reflux Acidification Acidification Hydrolysis->Acidification HCl Crude Carboxylic Acid Crude Carboxylic Acid Acidification->Crude Carboxylic Acid Recrystallization Recrystallization Crude Carboxylic Acid->Recrystallization Slow Evaporation Single Crystals Single Crystals Recrystallization->Single Crystals

Caption: Workflow for the synthesis and crystallization of pyrazole carboxylic acids.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The raw data are then processed to yield a set of unique reflections with their corresponding intensities.

The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystal Structure of 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

The following data for 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid serves as an illustrative example of the detailed structural information that can be obtained from a single-crystal X-ray diffraction study.[4]

ParameterValue
Chemical FormulaC₂₁H₂₂N₂O₂
Formula Weight334.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.336 (2)
b (Å)17.632 (3)
c (Å)8.7876 (17)
β (°)97.910 (3)
Volume (ų)1893.2 (6)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.052

In the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring is not coplanar with the phenyl and tert-butylbenzyl rings, exhibiting dihedral angles of 18.80 (12)° and 77.13 (5)°, respectively.[4] The carboxylate group is slightly twisted with respect to the pyrazole ring, with an inclination of 8.51 (14)°.[4]

A significant feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonding between the carboxylic acid moieties of adjacent molecules.[4] This is a common structural motif observed in the crystal structures of organic carboxylic acids.

Dimer_Formation MoleculeA Molecule A (R-COOH) MoleculeB Molecule B (HOOC-R) MoleculeA->MoleculeB O-H···O Hydrogen Bond

Caption: Schematic representation of hydrogen-bonded dimer formation in carboxylic acids.

Conclusion and Future Directions

The determination of the crystal structure of pyrazole derivatives is a critical step in understanding their structure-activity relationships and in the development of new therapeutic agents. The methodologies outlined in this guide, exemplified by the detailed analysis of a close analog, provide a comprehensive framework for researchers in the field. Future work should focus on obtaining the crystal structure of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid to enable a direct comparison with its analogs and to further enrich our understanding of this important class of molecules.

References

  • Tang, Z., Ding, X.-L., Xie, Y.-S., & Zhao, B.-X. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273. [Link]

  • Tang, Z., Ding, X.-L., Xie, Y.-S., & Zhao, B.-X. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1183-1186. [Link]

  • Hernández-Vázquez, E., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1733. [Link]

  • Kelly, C. B., et al. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2023(1), M1556. [Link]

  • National Center for Biotechnology Information. (n.d.). Etomidate. PubChem. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2020). CSD Entry 1999999: ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. [Link]

  • Pinto, M. F. C., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 12(12), 1779. [Link]

  • CAS. (n.d.). 1H-Pyrazole-3-ethanamine, hydrochloride (1:2). CAS Common Chemistry. Retrieved from [Link]

  • Dong, W.-J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1287. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • Khan, S., et al. (2025). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1839-1861. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest within medicinal chemistry. Py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest within medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Given the absence of a consolidated, publicly available repository of spectroscopic data for this specific compound, this document serves as an expert guide for researchers. It outlines the requisite experimental protocols and provides an in-depth, predictive interpretation of the expected spectroscopic data based on established principles and analysis of structurally analogous compounds. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous characterization of this target molecule.

Strategic Analytical Workflow

The definitive structural confirmation of a novel or synthesized compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The logical workflow proceeds from sample preparation to parallel data acquisition and culminates in a unified structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Prep Purified Compound: 3-(tert-butyl)-1-phenyl-1H- pyrazole-5-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Acquisition MS Mass Spectrometry (HRMS) Prep->MS Acquisition IR Infrared Spectroscopy (FT-IR) Prep->IR Acquisition Elucidate Final Structure Confirmation & Data Consolidation NMR->Elucidate Data Interpretation MS->Elucidate Data Interpretation IR->Elucidate Data Interpretation

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the details of the carbon backbone. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is often a suitable starting point for pyrazole derivatives, though dimethyl sulfoxide (DMSO-d₆) may be required to ensure solubility and to observe the exchangeable carboxylic acid proton.[1][2] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[2]

Detailed Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a 5 mm NMR tube.

  • Instrument Setup: The spectra should be acquired on a spectrometer operating at a field strength of 400 MHz for ¹H or higher to ensure adequate signal dispersion.[1][2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a controlled temperature (e.g., 25 °C).

    • Use a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of proton signals (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should cover the full range of organic carbons (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).[1]

G cluster_workflow NMR Experimental Workflow A Dissolve Sample in Deuterated Solvent B Acquire FID on Spectrometer (e.g., 400 MHz) A->B C Fourier Transform & Process Data B->C D Assign Chemical Shifts & Analyze Couplings C->D

Caption: Standard workflow for an NMR experiment.

Exemplary Data Interpretation

Based on the analysis of related pyrazole structures, the following signals are predicted for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Predicted ¹H NMR Spectrum:

  • Carboxylic Acid (1H): A very broad singlet is expected far downfield, typically >10 ppm. This signal will disappear upon shaking the sample with a drop of D₂O, confirming its identity as an exchangeable proton.

  • Phenyl Group (5H): A series of multiplets between 7.3 and 7.8 ppm is anticipated. The protons ortho to the pyrazole ring may be slightly downfield compared to the meta and para protons.

  • Pyrazole H-4 (1H): A sharp singlet is expected between 7.0 and 7.5 ppm. Its precise location is influenced by the substituents at positions 3 and 5.

  • tert-Butyl Group (9H): A sharp, intense singlet integrating to nine protons is predicted in the aliphatic region, likely around 1.3-1.4 ppm.[1]

Predicted ¹³C NMR Spectrum:

  • Carboxylic Acid Carbonyl (C=O): This quaternary carbon will appear as a weak signal in the downfield region, typically between 165-175 ppm.

  • Pyrazole C-3 and C-5: These two quaternary carbons, attached to the tert-butyl and carboxylic acid groups respectively, are expected in the 140-160 ppm range.

  • Phenyl Carbons: Four signals are expected in the aromatic region (125-140 ppm): one for the ipso-carbon (attached to the pyrazole N1), and three for the ortho, meta, and para carbons.

  • Pyrazole C-4: This protonated carbon will appear significantly upfield from the other ring carbons, typically in the range of 105-115 ppm.[3]

  • tert-Butyl Carbons: Two signals are predicted: a quaternary carbon around 32-33 ppm and a signal for the three equivalent methyl carbons around 30-31 ppm.[1][2]

Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most crucial pieces of data for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is the standard for this purpose, offering mass accuracy to within a few parts per million (ppm).[1] The choice between positive ([M+H]⁺) and negative ([M-H]⁻) ion mode depends on the molecule's ability to be protonated or deprotonated; the carboxylic acid moiety makes this compound an excellent candidate for negative ion mode analysis.

Detailed Experimental Protocol (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.[1]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

    • Ensure the mass range is set appropriately to detect the expected molecular ion.

  • Data Analysis:

    • Determine the monoisotopic mass from the resulting spectrum.

    • Compare the experimentally measured exact mass to the theoretically calculated mass for the molecular formula C₁₄H₁₆N₂O₂ to confirm the elemental composition. The mass error should ideally be less than 5 ppm.

G cluster_workflow HRMS Experimental Workflow A Prepare Dilute Solution (e.g., in Methanol) B Infuse into ESI Source of Q-TOF or Orbitrap MS A->B C Acquire High-Resolution Mass Spectrum B->C D Compare Experimental m/z to Calculated Exact Mass C->D

Caption: Standard workflow for an HRMS experiment.

Exemplary Data Interpretation
  • Molecular Formula: C₁₄H₁₆N₂O₂

  • Calculated Monoisotopic Mass: 244.1212 g/mol

  • Predicted HRMS (ESI+) Signal: [M+H]⁺ = 245.1285 m/z

  • Predicted HRMS (ESI-) Signal: [M-H]⁻ = 243.1141 m/z

  • Fragmentation: Analysis of fragmentation patterns (MS/MS) could reveal characteristic losses, such as the loss of the carboxylic acid group (-45 Da), the tert-butyl group (-57 Da), or cleavage of the phenyl ring.

Infrared (IR) Spectroscopy

Principle & Rationale

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For the title compound, IR is particularly useful for confirming the presence of the carboxylic acid (both O-H and C=O stretches) and the aromatic rings. Modern Fourier Transform IR (FT-IR) spectrometers with an Attenuated Total Reflectance (ATR) accessory allow for the analysis of solid samples directly with minimal preparation.[1]

Detailed Experimental Protocol (FT-IR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the instrument's anvil to ensure firm contact between the sample and the ATR crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will plot transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to their corresponding functional groups.

G cluster_workflow FT-IR (ATR) Experimental Workflow A Place Solid Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Assign Characteristic Absorption Bands C->D

Caption: Standard workflow for an FT-IR (ATR) experiment.

Exemplary Data Interpretation

The IR spectrum is expected to show the following key absorption bands:

  • ~3300-2500 cm⁻¹ (broad, strong): This is the highly characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations from the phenyl ring.

  • ~2960-2870 cm⁻¹ (medium-strong): Aliphatic C-H stretching vibrations from the tert-butyl group.

  • ~1725-1700 cm⁻¹ (very strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.

  • ~1600-1450 cm⁻¹ (medium-strong): A series of bands corresponding to the C=C and C=N stretching vibrations within the phenyl and pyrazole rings.

Consolidated Data Summary

The following table summarizes the predicted key spectroscopic data points for the unambiguous identification of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Technique Feature Predicted Value / Range Assignment
¹H NMR Chemical Shift (δ)~1.3-1.4 ppm (s, 9H)-C(CH₃)₃
~7.0-7.5 ppm (s, 1H)Pyrazole H-4
~7.3-7.8 ppm (m, 5H)Phenyl-H
>10 ppm (br s, 1H)-COOH
¹³C NMR Chemical Shift (δ)~30-31 ppm-C(C H₃)₃
~32-33 ppm-C (CH₃)₃
~105-115 ppmPyrazole C-4
~125-140 ppmPhenyl Carbons
~140-160 ppmPyrazole C-3 & C-5
~165-175 ppm-C OOH
HRMS Exact Mass [M-H]⁻m/z 243.1141 ± 5 ppmC₁₄H₁₅N₂O₂⁻
Exact Mass [M+H]⁺m/z 245.1285 ± 5 ppmC₁₄H₁₇N₂O₂⁺
IR Wavenumber (ν)~3300-2500 cm⁻¹O-H stretch (acid)
~2960-2870 cm⁻¹C-H stretch (aliphatic)
~1725-1700 cm⁻¹C=O stretch (acid)
~1600-1450 cm⁻¹C=C, C=N stretch (aromatic)

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Báez-García-Castillo/846a6f113a34a713e73087038e23a4929a007799]([Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Infrared (IR) Spectroscopy. University of Babylon. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS Number: 93045-47-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 93045-47-7, is a heterocyclic organic compound belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 93045-47-7, is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Compounds incorporating the pyrazole core have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid, with a focus on its relevance to research and drug development.

Chemical Identity and Structure

The structural framework of this compound features a central pyrazole ring substituted with a tert-butyl group at the 3-position, a phenyl group at the 1-position (on one of the nitrogen atoms), and a carboxylic acid group at the 5-position. The presence of the bulky tert-butyl group and the aromatic phenyl ring, in conjunction with the acidic carboxylic acid moiety, imparts specific physicochemical characteristics that influence its reactivity and potential biological interactions.

Table 1: Chemical Identity of CAS 93045-47-7

IdentifierValue
CAS Number 93045-47-7
IUPAC Name 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Canonical SMILES CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
InChI Key InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)

Diagram 1: Chemical Structure of 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Caption: 2D structure of 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, general properties can be inferred from its structure.

  • Physical State: Likely a solid at room temperature, typical for carboxylic acids of this molecular weight.

  • Solubility: Expected to have low solubility in water due to the presence of the nonpolar tert-butyl and phenyl groups. It is likely to be soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

  • Acidity: The carboxylic acid group confers acidic properties to the molecule, allowing it to form salts with bases.

Synthesis

A potential synthetic route for 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves the use of pinacolone as a starting material.[1] A general and widely used method for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3]

Diagram 2: Generalized Synthesis Pathway

G start Pinacolone (tert-butyl methyl ketone) intermediate1 1,3-Dicarbonyl Intermediate start->intermediate1 Reaction with a carboxylating agent cyclization Cyclocondensation intermediate1->cyclization phenylhydrazine Phenylhydrazine phenylhydrazine->cyclization product 3-tert-butyl-1-phenyl-1H- pyrazole-5-carboxylic acid cyclization->product Formation of pyrazole ring

Sources

Foundational

The Pyrazole Scaffold: From Serendipitous Discovery to a Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide: Abstract The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has evolved from a laboratory curiosity into a cornerstone of modern drug design. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has evolved from a laboratory curiosity into a cornerstone of modern drug design. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds in medicinal chemistry. We trace the journey from the initial synthesis by Ludwig Knorr in the 19th century to the development of early blockbuster drugs like Antipyrine and Phenylbutazone. A significant focus is placed on the paradigm shift initiated by the discovery of COX-2 and the subsequent rational design of selective inhibitors, exemplified by Celecoxib. The guide further examines the diverse therapeutic applications of contemporary pyrazole-containing drugs in oncology, neurology, and beyond, underscoring the scaffold's status as a "privileged structure." Detailed synthetic protocols, mechanistic diagrams, and a timeline of key discoveries are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this remarkable pharmacophore.

The Dawn of the Pyrazole Era: Discovery and Early Syntheses

The history of pyrazole is intrinsically linked to the German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinine, Knorr reported the synthesis of a novel five-membered heterocyclic compound, which he named "pyrazole".[1][2][3] His initial synthesis involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would become the foundation of the now-famous Knorr pyrazole synthesis .[4][5] While Knorr synthesized the first derivative, the parent pyrazole molecule itself was first prepared by Eduard Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][4]

For decades, pyrazole chemistry remained largely within the academic domain. A significant milestone in its biological relevance came much later, in 1959, with the isolation of the first natural pyrazole-containing compound, 1-pyrazolyl-alanine, from the seeds of watermelons.[3][6] This discovery signaled that nature had also incorporated this versatile scaffold into its biochemical repertoire.

The Fundamental Pyrazole Structure

The pyrazole ring is an aromatic, five-membered heterocycle with the molecular formula C₃H₄N₂. Its structure features two adjacent nitrogen atoms, which confer unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility is a key reason for its success as a pharmacophore.

Caption: The chemical structure of the 1H-pyrazole ring.

The First Wave: Pyrazolone-Based Anti-Inflammatory Drugs

Knorr's research quickly pivoted from pure synthesis to therapeutic application. His work led to the discovery of Antipyrine (also known as phenazone) in 1883, one of the world's first synthetic drugs.[7][8] This marked the beginning of the pyrazole family's long and impactful history in medicine.

Antipyrine (Phenazone)

Discovery: Antipyrine was discovered by Ludwig Knorr in the early 1880s and patented in 1883.[7] It was a pyrazolone derivative that exhibited potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[7][8] Its market success demonstrated the potential of synthetic chemistry to produce effective medicines, moving pharmacology beyond its reliance on natural plant extracts.

Mechanism of Action: At the time of its discovery, the precise mechanism of action was unknown. Modern understanding places it in the class of non-steroidal anti-inflammatory drugs (NSAIDs). It inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and fever.

Phenylbutazone

Discovery and Use: Following the success of Antipyrine, other pyrazolone derivatives were explored. Phenylbutazone was introduced for human use in 1949 as a powerful NSAID for treating rheumatoid arthritis and gout.[9][10] For a time, it was a widely used and effective treatment for inflammatory musculoskeletal disorders.[10]

The Causality of its Decline: The widespread use of Phenylbutazone revealed its significant risks. By the mid-1980s, the drug was largely banned for human use in Western countries due to its association with severe and sometimes fatal adverse effects, including aplastic anemia (a condition where the body stops producing enough new blood cells) and suppression of white blood cell production.[9][10] This history serves as a critical lesson in drug development: efficacy must be balanced with a thorough understanding of long-term safety. Interestingly, Phenylbutazone continues to be used in veterinary medicine, particularly for horses, where the risk-benefit profile is considered different.[10][11]

The Second Wave: Rational Design and the COX-2 Revolution

The story of Phenylbutazone highlighted the critical need for safer anti-inflammatory drugs. The major side effect of traditional NSAIDs was gastrointestinal damage, a direct result of their mechanism of action. A breakthrough in the early 1990s provided the scientific foundation for a new, rationally designed class of pyrazole-based drugs.

The Discovery of COX Isoforms: Researchers discovered that the cyclooxygenase enzyme existed in two primary isoforms: COX-1 and COX-2.[12]

  • COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[12][13]

  • COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][13]

This discovery presented a clear therapeutic strategy: selectively inhibiting COX-2 would reduce inflammation and pain while sparing the protective functions of COX-1, thus minimizing gastrointestinal side effects.[14]

Celecoxib (Celebrex): A Paradigm of Targeted Drug Design

A team at Searle (later acquired by Pfizer) embarked on a mission to create a selective COX-2 inhibitor. Their work culminated in the discovery of Celecoxib, a pyrazole derivative approved by the FDA in December 1998.[12][15]

Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[14][16] Its selectivity is a feat of molecular engineering. The active site of the COX-2 enzyme contains a larger, hydrophilic side pocket that is absent in the COX-1 active site.[14] The chemical structure of Celecoxib, featuring a polar sulfonamide side chain, was specifically designed to bind within this pocket, allowing it to preferentially inhibit COX-2 over COX-1 by a factor of approximately 10-20 times.[12][14] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid into the pro-inflammatory prostaglandins that cause pain and swelling.[13][17]

G cluster_0 Cell Membrane Phospholipids cluster_1 Prostaglandin Synthesis Pathway cluster_2 Physiological Effects cluster_3 Drug Intervention Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Stomach Stomach Lining Protection PGs_Homeostatic->Stomach Platelets Platelet Function PGs_Homeostatic->Platelets Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of non-selective vs. COX-2 selective inhibitors.

The Modern Era: A Privileged Scaffold in Drug Discovery

The success of Celecoxib solidified the pyrazole core as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[18] In the years since, numerous pyrazole-based drugs have been approved for a wide array of diseases, demonstrating the scaffold's remarkable versatility.

Drug Name (Brand Name) Year of Approval (Approx.) Primary Target/Mechanism Therapeutic Indication
Sildenafil (Viagra) 1998Phosphodiesterase-5 (PDE5) inhibitor[18]Erectile dysfunction, Pulmonary hypertension[18]
Granisetron (Kytril) 1990sSelective 5-HT₃ receptor antagonist[18]Chemotherapy-induced nausea and vomiting[18]
Selpercatinib (Retevmo) 2020RET kinase inhibitor[18]Cancers with RET gene fusions/mutations[18]
Avapritinib (Ayvakit) 2020KIT/PDGFRA kinase inhibitor[18]Advanced systemic mastocytosis, GIST[18]
Telotristat ethyl (Xermelo) 2017Tryptophan hydroxylase inhibitor[18]Carcinoid syndrome diarrhea[18]

Experimental Protocols: Synthesis of the Pyrazole Core

The foundational method for creating the pyrazole ring remains the Knorr pyrazole synthesis. It is a robust and versatile reaction that allows for the creation of a wide variety of substituted pyrazoles.

Workflow: Knorr Pyrazole Synthesis

This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, followed by dehydration to form the aromatic pyrazole ring.[19][20]

G Start Reactants: - 1,3-Dicarbonyl Compound - Hydrazine Derivative Step1 Combine reactants in a suitable solvent (e.g., ethanol) Start->Step1 Step2 Add catalytic acid (e.g., HCl, H₂SO₄) Step1->Step2 Step3 Heat the reaction mixture under reflux Step2->Step3 Step4 Monitor reaction completion (e.g., via TLC) Step3->Step4 Step5 Cool reaction and perform workup (e.g., neutralization, extraction) Step4->Step5 Step6 Purify the product (e.g., recrystallization, chromatography) Step5->Step6 End Isolated Pyrazole Derivative Step6->End

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Detailed Methodology: Synthesis of 1,3-Dimethyl-5-phenylpyrazole

This protocol describes a specific example of the Knorr synthesis.

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Methylhydrazine

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) plate and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Phenyl-1,3-butanedione (1.62 g, 10 mmol) in ethanol (30 mL).

  • Addition of Hydrazine: To the stirring solution, add methylhydrazine (0.51 g, 11 mmol) dropwise at room temperature.

  • Acid Catalysis: Add 3-4 drops of concentrated HCl to the mixture. An initial exothermic reaction may be observed.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the starting dicarbonyl spot indicates completion.

  • Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst. Wash with brine (1 x 30 mL).

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Conclusion and Future Outlook

The journey of pyrazole-based compounds from Knorr's laboratory to the modern pharmacy is a testament to the power of synthetic chemistry in addressing human disease. The initial discoveries of Antipyrine and Phenylbutazone, while groundbreaking, also taught valuable lessons about drug safety and the need to understand underlying biological mechanisms. The subsequent rational design of Celecoxib, based on the discovery of COX isoforms, represented a triumph of targeted drug development and ushered in an era of safer anti-inflammatory therapies.

Today, the pyrazole scaffold continues to be a fertile ground for innovation. Its presence in a growing number of FDA-approved drugs for cancer, neurological disorders, and infectious diseases highlights its structural versatility and favorable pharmacological properties. As our understanding of disease biology deepens, medicinal chemists will undoubtedly continue to leverage the unique attributes of the pyrazole ring to design the next generation of targeted, effective, and safe therapeutics.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wikipedia. (n.d.). Phenazone. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylbutazone. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Celecoxib. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Worboys, M., & Toon, E. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. History and Philosophy of the Life Sciences. Available at: [Link]

  • Britannica. (n.d.). Antipyrine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). FDA approved pyrazole containing anti-inflammatory drugs. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved January 22, 2026, from [Link]

  • PubMed. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. Available at: [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 22, 2026, from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole. Retrieved January 22, 2026, from [Link]

  • Britannica. (n.d.). Pyrazole. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The serendipitous discovery of antipyrine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. Retrieved January 22, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Antipyrine? Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. Retrieved January 22, 2026, from [Link]

  • orientjchem.org. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Some FDA approved drugs based on the pyrazole ring. Retrieved January 22, 2026, from [Link]

  • PharmaCompass.com. (n.d.). Antipyrine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved January 22, 2026, from [Link]

  • Centre for Forensic Science and Medicine, University of Toronto. (2023). Phenylbutazone: A Toxic Adulterant Found in Illicit Street Drugs. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

theoretical modeling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid interactions

An In-Depth Technical Guide to the Theoretical Modeling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid Interactions For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Modeling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a member of the biologically significant pyrazole class of compounds.[1][2] Recognizing the power of computational chemistry to accelerate drug discovery, this document details an integrated, multi-stage workflow designed to elucidate the interactions of this molecule with protein targets.[3][4] We move from initial binding pose prediction using molecular docking, through the dynamic assessment of complex stability via molecular dynamics (MD) simulations, to high-accuracy electronic structure analysis with quantum mechanics (QM). Each section explains not only the procedural steps but also the scientific rationale behind methodological choices, ensuring a self-validating and robust computational strategy. The protocols provided use widely adopted, powerful software suites, offering a practical guide for researchers aiming to apply these techniques to novel pyrazole derivatives and their biological targets.

Introduction: The Pyrazole Scaffold and the Imperative for In Silico Modeling

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 93045-47-7) is a specific derivative within this versatile class.[6][7][8] Elucidating how such molecules interact with their biological targets at an atomic level is fundamental to rational drug design.

Theoretical modeling and computational chemistry have become indispensable tools in this process.[3] They provide a cost-effective and rapid means to screen potential drug candidates, predict their binding affinity, and understand complex biological mechanisms before committing to expensive and time-consuming laboratory synthesis and testing.[4][9] This guide outlines a sequential and synergistic computational workflow, demonstrating how different theoretical methods build upon one another to generate a holistic understanding of molecular interactions.

Computational_Drug_Discovery_Workflow cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Refinement & Validation cluster_2 Phase 3: High-Accuracy Analysis cluster_3 Phase 4: Experimental Guidance Target_ID Target Identification (e.g., Kinase, Receptor) Receptor_Prep Receptor Preparation Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep->Docking MD_Simulation Molecular Dynamics (MD) Simulation Docking->MD_Simulation Top Poses Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Simulation->Analysis QM_MM Quantum Mechanics (QM/MM) Calculation Analysis->QM_MM Stable Complex SAR Guide Structure-Activity Relationship (SAR) Analysis->SAR Binding_Energy Binding Free Energy Calculation QM_MM->Binding_Energy Binding_Energy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Integrated workflow for theoretical modeling in drug discovery.

Foundational Stage: System Preparation

The accuracy of any theoretical model is fundamentally dependent on the quality of the initial structures. This stage involves preparing both the ligand (our pyrazole derivative) and its biological target for simulation.

  • Causality: Proper preparation, including the assignment of correct protonation states and charges, is critical. Errors at this stage, such as incorrect tautomers or missing atoms, will propagate through all subsequent calculations, rendering the results meaningless.

Protocol 2.1: Ligand Preparation
  • Obtain 2D Structure: Draw the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid molecule using chemical drawing software like ChemDraw or obtain its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Generate Conformers: Explore the conformational space of the ligand, as it may not bind in its lowest-energy gas-phase conformation.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics (MM) force field (e.g., MMFF94) or a semi-empirical quantum method to relieve any steric strain and arrive at a low-energy starting conformation.

  • Assign Partial Charges: Calculate and assign appropriate partial charges to each atom. This is crucial for accurately modeling electrostatic interactions. The AM1-BCC charge model is a common choice.

  • Save in Required Format: Save the prepared ligand structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).[10]

Protocol 2.2: Receptor Preparation

While this specific pyrazole derivative does not have a universally cited target, pyrazole scaffolds are known to inhibit targets like RET kinase.[11] For this guide, we will proceed with a hypothetical protein target obtained from the Protein Data Bank (PDB).

  • Download Structure: Obtain the crystal structure of the target protein from the RCSB PDB database.[12] Choose a high-resolution structure, preferably one co-crystallized with a ligand similar to our compound.

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and ions, unless they are known to be critical for binding or structural integrity (e.g., a catalytic zinc ion).[13]

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like HADDOCK or AutoDock Tools, paying close attention to predicting the protonation states of ionizable residues (His, Asp, Glu, Lys) at a physiological pH.[13][14]

  • Assign Charges & Atom Types: Assign charges and atom types from a chosen force field (e.g., CHARMM, AMBER).

  • Finalize for Docking: Save the prepared receptor file in the appropriate format (e.g., .pdbqt).

Predicting Binding Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] It is a computationally efficient method used to screen large libraries of compounds and generate initial hypotheses about binding modes.[9][13]

  • Expertise: The choice of docking software and scoring function is critical. AutoDock Vina is a widely used and validated tool suitable for this purpose.[13][16] The scoring function provides a fast estimation of binding free energy, allowing for the ranking of different poses.[15]

Docking_Workflow Input_Ligand Prepared Ligand (pyrazole.pdbqt) Run_Vina Run AutoDock Vina (Conformational Search) Input_Ligand->Run_Vina Input_Receptor Prepared Receptor (protein.pdbqt) Define_Grid Define Search Space (Grid Box) Input_Receptor->Define_Grid Define_Grid->Run_Vina Output Output: Poses & Scores (results.pdbqt) Run_Vina->Output Analysis Analyze Results (Binding Affinity, Interactions) Output->Analysis

Caption: Step-by-step workflow for molecular docking.

Protocol 3.1: Molecular Docking with AutoDock Vina
  • Define the Search Space: Define a "grid box" that encompasses the entire binding site of the receptor. This box defines the volume where the docking algorithm will search for favorable ligand poses.[13]

  • Configure Docking Parameters: Set the parameters for the search algorithm, such as the genetic algorithm parameters in AutoDock.[17] The exhaustiveness parameter in Vina controls the thoroughness of the search.

  • Execute Docking Run: Launch the docking simulation using the prepared ligand, receptor, and configuration files.[13]

  • Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[13] The top-ranked pose is the most probable binding mode.

  • Visualize and Interpret: Load the receptor and the top-ranked ligand pose into a molecular visualization program (e.g., PyMOL, Chimera).[13] Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.

Data Presentation: Hypothetical Docking Results
MetricValueInterpretation
Binding Affinity (Pose 1)-9.2 kcal/molStrong predicted binding affinity. Lower negative values indicate stronger binding.[13]
Key H-Bond InteractionsGLU-152, LYS-88The carboxylic acid moiety of the ligand likely forms hydrogen bonds with these residues.
Key Hydrophobic ContactsLEU-15, VAL-23, PHE-180The phenyl and tert-butyl groups likely sit in a hydrophobic pocket.
RMSD from reference1.5 ÅRoot-mean-square deviation from a known inhibitor pose (if available).

Assessing Dynamic Stability: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the physical movement of atoms and molecules over time, providing a more realistic representation of the protein-ligand complex in a simulated physiological environment.[18][19]

  • Trustworthiness: MD serves as a crucial validation step for docking results.[10] A ligand that is unstable in its docked pose and diffuses away from the binding site during an MD simulation is likely a false positive. Conversely, a stable complex with persistent key interactions increases confidence in the predicted binding mode.[19]

Protocol 4.1: MD Simulation with GROMACS
  • System Setup: Start with the top-ranked protein-ligand complex from docking.

  • Force Field & Topology: Generate topology files for the protein (e.g., using the CHARMM36m force field) and the ligand (e.g., using CGenFF server or similar).[20] These files describe the bond lengths, angles, and charges for the simulation.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Release the restraints and run the simulation for a significant period (e.g., 100-1000 nanoseconds) to sample the conformational landscape of the complex.[10]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex.[21] Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable plateau indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible regions of the protein.[21]

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

MD_Workflow Start Start with Docked Pose Setup System Setup (Solvate, Ionize, Topology) Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, etc.) Production->Analyze

Caption: The sequential stages of a molecular dynamics simulation.

High-Accuracy Energetics: Quantum Mechanics (QM)

For the most accurate description of electronic structure, reaction mechanisms, or interactions involving complex electronics (like metalloenzymes), quantum mechanics is required.[22][23][24] Since a full QM calculation on a protein-ligand system is computationally prohibitive, hybrid QM/MM methods are employed.[4][25]

  • Authoritative Grounding: In QM/MM, the chemically active region (the ligand and key active site residues) is treated with a high-accuracy QM method (like Density Functional Theory - DFT), while the rest of the system is modeled with a computationally efficient MM force field.[22] This approach provides QM-level accuracy for the critical interactions without incurring an impossible computational cost.[4]

QMMM_Concept cluster_protein Protein Active Site System Entire System (Protein-Ligand in Water) MM_Region MM Region (Classical Force Field) System->MM_Region Treated with QM_Region QM Region (Quantum Mechanics - DFT) System->QM_Region Treated with Residue1 Residue2 Ligand Ligand Residue3

Caption: Conceptual diagram of a hybrid QM/MM calculation.

Protocol 5.1: QM/MM Interaction Energy Calculation
  • Select a Representative Structure: Extract a snapshot from the stable region of the MD trajectory.

  • Define the QM Region: Select the ligand and the side chains of any amino acids that form critical interactions (e.g., hydrogen bonds, salt bridges) identified during docking and MD analysis.

  • Define the MM Region: The remainder of the protein, solvent, and ions constitute the MM region.

  • Set up the Calculation: Use software that supports QM/MM calculations (e.g., ORCA, Gaussian with ONIOM).

    • QM Method: Choose a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) for the QM region.

    • MM Method: Specify the force field for the MM region (must be consistent with the MD simulation).

  • Execute and Analyze: Run the single-point energy calculation. This can provide highly accurate information on the electronic nature of the binding, such as charge transfer and polarization, which are poorly described by classical force fields.

Conclusion: An Integrated Approach to Molecular Modeling

The is not a single experiment but a multi-scale, integrated workflow. We begin with the broad conformational search of molecular docking, refine and validate the results with the dynamic realism of MD simulations, and finally, probe the most critical interactions with the high accuracy of QM/MM. Each step informs and validates the next, providing a robust and comprehensive picture of the molecule's behavior. The insights gained from this in silico pipeline—from identifying key binding residues to understanding the stability of the complex—are invaluable for guiding subsequent experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery process.

References

  • Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]

  • Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: Preprints.org URL: [Link]

  • Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: ScienceDirect URL: [Link]

  • Title: Quantum Chemistry in Drug Discovery Source: Rowan Scientific URL: [Link]

  • Title: Quantum Mechanics/Chemistry in Drug Design Source: Profacgen URL: [Link]

  • Title: The role of quantum Mechanics in revolutionizing drug discovery Source: IJIRT Journal URL: [Link]

  • Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular Simulation of Protein-Ligand Complexes Source: Nottingham ePrints URL: [Link]

  • Title: Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF Source: ResearchGate URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi - Columbia University URL: [Link]

  • Title: Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction Source: SpringerLink URL: [Link]

  • Title: Small Molecule Docking Source: KBbox: Methods URL: [Link]

  • Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Small molecule docking Source: Bonvin Lab URL: [Link]

  • Title: Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics Source: YouTube URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: 13.2: How to Dock Your Own Drug Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid Source: Oakwood Chemical URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: PYRAZOLE AND ITS BIOLOGICAL ACTIVITY Source: PharmaTutor URL: [Link]

  • Title: 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Source: ResearchGate URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is a robust three-step process commencing with a base-mediated Claisen condensation, followed by a regioselective Knorr pyrazole synthesis, and culminating in ester hydrolysis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for self-validation to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications as pharmaceuticals and agrochemicals.[1] The specific target molecule, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, incorporates a sterically demanding tert-butyl group and a phenyl substituent, making it a valuable building block for creating novel chemical entities with tailored pharmacological profiles.

The synthetic strategy detailed herein is based on the classical Knorr pyrazole synthesis, one of the most reliable and versatile methods for constructing the pyrazole ring.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Our approach first generates the required unsymmetrical 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4,4-dimethylpentanoate, via a Claisen condensation between pinacolone and diethyl oxalate. This intermediate is then reacted with phenylhydrazine to form the pyrazole ring. The final step is a standard saponification to yield the desired carboxylic acid. This multi-step synthesis is highly efficient and allows for the controlled construction of the target molecule.

Overall Synthetic Scheme

Overall Synthetic Scheme

Figure 1: The three-step synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid from pinacolone and diethyl oxalate.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The key ring-forming step of this protocol is the Knorr pyrazole synthesis. Understanding its mechanism is crucial for controlling the reaction and predicting its outcome, particularly the regioselectivity.[1] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like phenylhydrazine, two isomeric pyrazole products are possible.

In our specific case, the 1,3-dicarbonyl intermediate has a ketone and an ester carbonyl. The reaction is initiated by the nucleophilic attack of the more basic nitrogen atom of phenylhydrazine onto the more electrophilic carbonyl group, which is the ketone.[2][4] This is because the ketone carbonyl is more reactive than the ester carbonyl. This initial attack is typically the regioselectivity-determining step. The subsequent intramolecular condensation and dehydration are acid-catalyzed and lead to the formation of the stable, aromatic pyrazole ring.[1]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_0 Step A: Initial Nucleophilic Attack cluster_1 Step B: Intramolecular Cyclization & Dehydration Diketoester Ethyl 2,4-dioxo-4,4-dimethylpentanoate Hydrazone Hydrazone Intermediate Diketoester->Hydrazone 1. Attack on Ketone 2. Dehydration Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Cyclic_Intermediate Hydroxypyrazolidine Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack on Ester Carbonyl Pyrazole_Ester Ethyl 3-(tert-butyl)-1-phenyl- 1H-pyrazole-5-carboxylate Cyclic_Intermediate->Pyrazole_Ester Dehydration (-H2O)

Caption: Key steps of the Knorr pyrazole synthesis mechanism.

Detailed Experimental Protocol

This protocol is divided into three main stages: synthesis of the diketoester intermediate, the cyclization to form the pyrazole ester, and the final hydrolysis to the carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Pinacolone≥98%Sigma-Aldrich75-97-8Flammable liquid
Diethyl oxalate≥99%Sigma-Aldrich95-92-1Harmful
Sodium Ethoxide (EtONa)≥95%, powderSigma-Aldrich141-52-6Corrosive, flammable, water-reactive
Ethanol (EtOH)Anhydrous, 200 proofPharmco-Aaper64-17-5Use anhydrous for Step 1
Phenylhydrazine≥97%Sigma-Aldrich100-63-0Highly Toxic , suspected carcinogen
Glacial Acetic AcidACS GradeFisher Scientific64-19-7Corrosive
Sodium Hydroxide (NaOH)ACS Grade, pelletsFisher Scientific1310-73-2Corrosive
Hydrochloric Acid (HCl)37%, ACS GradeFisher Scientific7647-01-0Corrosive
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction
HexanesACS GradeVWR110-54-3For recrystallization
Anhydrous Magnesium SulfateLaboratory GradeVWR7487-88-9For drying organic layers
Step-by-Step Synthesis

Workflow Start Starting Materials: Pinacolone, Diethyl Oxalate, EtONa Step1 Step 1: Claisen Condensation - Anhydrous EtOH, 0°C to RT - Formation of Sodium Enolate Salt Start->Step1 Workup1 Quench & Neutralization - Ice-water quench - Acidify with HCl Step1->Workup1 Extract1 Extraction & Isolation - Extract with EtOAc - Dry & Concentrate Workup1->Extract1 Intermediate1 Intermediate 1: Ethyl 2,4-dioxo-4,4-dimethylpentanoate Extract1->Intermediate1 Step2 Step 2: Knorr Cyclization - Add Phenylhydrazine - Reflux in Acetic Acid Intermediate1->Step2 Workup2 Isolation of Ester - Cool and precipitate - Filter and wash Step2->Workup2 Intermediate2 Intermediate 2: Ethyl 3-(tert-butyl)-1-phenyl- 1H-pyrazole-5-carboxylate Workup2->Intermediate2 Step3 Step 3: Saponification - NaOH in EtOH/H2O - Reflux Intermediate2->Step3 Workup3 Acidification & Precipitation - Cool reaction mixture - Acidify with conc. HCl Step3->Workup3 Purify Purification - Filter crude product - Recrystallize from EtOH/Water or Hexanes/EtOAc Workup3->Purify FinalProduct Final Product: 3-(tert-butyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Purify->FinalProduct Analysis Characterization - ¹H NMR, ¹³C NMR, IR, MS, Melting Point FinalProduct->Analysis

Caption: Experimental workflow for the synthesis of the target compound.

Part A: Synthesis of Ethyl 2,4-dioxo-4,4-dimethylpentanoate (Intermediate 1)

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Base Preparation: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (1.1 eq). Add 200 mL of anhydrous ethanol. Cool the resulting slurry to 0-5 °C using an ice-water bath.

    • Causality: Anhydrous conditions are critical as sodium ethoxide reacts violently with water, and any moisture would consume the base, reducing the yield.[5] Cooling is necessary to control the exothermic reaction.

  • Reactant Addition: In the dropping funnel, prepare a mixture of pinacolone (1.0 eq) and diethyl oxalate (1.05 eq). Add this mixture dropwise to the cooled sodium ethoxide slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0-5 °C. Slowly quench the reaction by adding 100 mL of ice-cold water. Carefully acidify the mixture to pH 2-3 using 6M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diketoester as an oil. This intermediate is often used in the next step without further purification.

Part B: Synthesis of Ethyl 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylate (Intermediate 2)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude diketoester from Part A (1.0 eq) in 100 mL of glacial acetic acid.

    • Causality: Acetic acid serves as both the solvent and an acid catalyst for the condensation and subsequent dehydration steps of the Knorr synthesis.[2]

  • Hydrazine Addition: To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature. Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-4 hours. Monitor the reaction completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude ester can be purified by recrystallization from ethanol to yield a crystalline solid.

Part C: Synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (Final Product)

  • Setup: In a 250 mL round-bottom flask, suspend the pyrazole ester from Part B (1.0 eq) in a mixture of 80 mL of ethanol and 40 mL of 2M aqueous sodium hydroxide (approx. 3.0 eq NaOH).

  • Hydrolysis (Saponification): Heat the mixture to reflux for 4-6 hours. The reaction is complete when the solid ester has fully dissolved and TLC analysis shows the absence of the starting material.[6]

  • Acidification: Cool the clear solution to room temperature and then in an ice bath. With vigorous stirring, slowly add concentrated HCl (37%) until the pH of the solution is ~1. A thick white precipitate of the carboxylic acid will form.

    • Causality: The basic hydrolysis generates the sodium carboxylate salt, which is soluble in the aqueous ethanol. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to litmus paper. Dry the product in a vacuum oven at 50-60 °C. For higher purity, the final product can be recrystallized from an ethanol/water mixture or an ethyl acetate/hexanes solvent system.

Data Summary and Characterization

ParameterValue (Example Calculation)
Starting Material (Part A) Pinacolone
Molecular Weight100.16 g/mol
Amount10.0 g
Moles0.10 mol
Product (Part C) Target Carboxylic Acid
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
Theoretical Yield24.43 g
Actual Yield (e.g., 75%)18.32 g
Characterization
AppearanceWhite to off-white solid
Melting PointLiterature-dependent
¹H NMR, ¹³C NMR, IR, MSConforms to structure

Safety and Handling Precautions

All steps of this synthesis must be performed in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Sodium Ethoxide: Extremely corrosive and water-reactive. It can cause severe burns. Handle under an inert atmosphere (nitrogen or argon). In case of fire, use dry chemical powder (Class D extinguisher); do not use water.[5][7]

  • Phenylhydrazine: Highly toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen and a skin sensitizer. Always use a dedicated set of glassware and handle with extreme care. Any spills should be decontaminated immediately.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Can cause severe skin and eye damage. Handle with care, especially when working with concentrated solutions.[8]

  • Waste Disposal: All chemical waste, including aqueous and organic filtrates, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. Royal Society of Chemistry. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Zaleckas, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4625. MDPI AG. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Defense Technical Information Center. (1969). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. Retrieved from [Link]

  • PubMed. (1983). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2011). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • Slideshare. (2019). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Sodium Hydroxide. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

I. Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically app...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] Their therapeutic efficacy often stems from their ability to act as potent and selective inhibitors of key enzymes, such as cyclooxygenases (COX) and various protein kinases.[1][3]

This document provides a detailed guide for the in vitro characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (TBP-PCA), a novel derivative within this promising class. Given the structural motifs of TBP-PCA—a substituted pyrazole core that is common in kinase inhibitors—we hypothesize its potential as an inhibitor of intracellular signaling pathways implicated in cancer cell proliferation and inflammation. These protocols are designed to provide a robust framework for assessing its cytotoxic, enzyme-inhibitory, and anti-inflammatory properties.

II. Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physical and chemical properties is critical for reliable in vitro assay results.

A. Solubility and Stock Solution Preparation

Pyrazole derivatives often exhibit moderate to poor aqueous solubility.[3] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 2.58 mg of TBP-PCA (MW: 258.30 g/mol ).

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex vigorously for 5-10 minutes. Gentle warming (to 37°C) may be applied if dissolution is slow.

    • Visually inspect for complete dissolution. If particulates remain, centrifuge the solution and use the supernatant.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

B. Stability

The pyrazole ring is generally stable.[4] However, stability in aqueous assay media should be empirically determined. It is best practice to prepare fresh dilutions from the DMSO stock for each experiment.

PropertyRecommended Handling
Chemical Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.30 g/mol
Recommended Solvent DMSO
Stock Concentration 10-50 mM
Storage -20°C or -80°C, desiccated, protected from light
Working Dilutions Prepare fresh in appropriate cell culture medium or assay buffer. The final DMSO concentration should be ≤0.5%.

III. Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Many pyrazole derivatives function as ATP-competitive kinase inhibitors.[5] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its hyperactivation is a hallmark of many cancers and inflammatory conditions. We propose a working hypothesis that TBP-PCA inhibits a key kinase within this pathway, such as PI3K or Akt. This inhibition would block downstream signaling, leading to decreased cell viability and a reduction in inflammatory responses.

This hypothesis provides a logical framework for the selected assays:

  • Cytotoxicity Assay: To determine if pathway inhibition translates to cancer cell death.

  • Kinase Inhibition Assay: To directly test the inhibitory effect on a representative kinase.

  • Anti-inflammatory Assay: To assess the functional outcome of pathway modulation in an inflammation model.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammatory Gene Expression NFkB->Inflammation TBP_PCA TBP-PCA (Hypothesized Target) TBP_PCA->PI3K Inhibition MTT_Workflow A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with TBP-PCA (Dose-response) B->C D 4. Incubate (48-72h, 37°C) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Add Solubilizer (100 µL/well) F->G H 8. Incubate & Read (2h, RT, 570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of TBP-PCA in culture medium from the 10 mM DMSO stock. A typical concentration range would be 200 µM down to ~0.1 µM (final concentrations will be 100 µM to ~0.05 µM). Include a "vehicle control" (0.5% DMSO in medium) and a "no cells" blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate TBP-PCA dilution or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [6][7]6. Formazan Development: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. [6]7. Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well. [7]8. Data Acquisition: Incubate the plate at room temperature in the dark for 2 hours on an orbital shaker to ensure complete dissolution. [6]Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

TBP-PCA (µM)Abs 570nm (Rep 1)Abs 570nm (Rep 2)Abs 570nm (Rep 3)Mean Abs% Viability
Vehicle1.2541.2881.2711.271100.0
0.11.2011.2451.2331.22696.5
1.01.0551.0891.0671.07084.2
10.00.6450.6810.6620.66352.1
100.00.1550.1490.1600.15512.2
  • % Viability Calculation: [(Mean Abs_Treated - Mean Abs_Blank) / (Mean Abs_Vehicle - Mean Abs_Blank)] * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting % Viability against the log concentration of TBP-PCA and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during a kinase reaction. [8]A decrease in ADP production signifies kinase inhibition.

Workflow Diagram:

Kinase_Workflow A 1. Add Kinase, Buffer, Substrate & TBP-PCA to 384-well plate B 2. Initiate Reaction with ATP A->B C 3. Incubate (e.g., 60 min, RT) B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo Reagent) C->D E 5. Incubate (40 min, RT) D->E F 6. Convert ADP to ATP & Add Luciferase (Kinase Detection Reagent) E->F G 7. Incubate (30 min, RT) F->G H 8. Read Luminescence G->H

Caption: Workflow for a generic luminescence-based kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase (e.g., Akt1), substrate peptide, and ATP solution as per the assay kit manufacturer's instructions.

  • Compound Plating: Prepare a serial dilution of TBP-PCA in the appropriate buffer and plate into a 384-well plate. Include positive control (known inhibitor) and negative control (vehicle) wells.

  • Kinase Reaction: Add the kinase and substrate mixture to each well.

  • Initiation: Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase. [9]5. Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. [8]7. Signal Generation: Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the produced ADP back to ATP and provide luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Data Analysis and Presentation:

TBP-PCA (µM)RLU (Rep 1)RLU (Rep 2)Mean RLU% Inhibition
Vehicle850,000875,000862,5000.0
0.01810,000830,000820,0004.9
0.1650,000670,000660,00023.5
1.0440,000425,000432,50049.8
10.0120,000115,000117,50086.4
100.055,00060,00057,50093.3
  • % Inhibition Calculation: [1 - (RLU_Treated / RLU_Vehicle)] * 100

  • IC₅₀ Determination: As with the MTT assay, plot % Inhibition against the log concentration of TBP-PCA and perform a non-linear regression analysis.

Protocol 3: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of TBP-PCA to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). [10]NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. [11] Workflow Diagram:

NO_Workflow A 1. Seed RAW 264.7 Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Pre-treat with TBP-PCA (1h, 37°C) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate (24h, 37°C) D->E F 6. Collect Supernatant (50 µL) E->F G 7. Add Griess Reagent (50 µL) F->G H 8. Incubate & Read (15 min, RT, 540 nm) G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [11]2. Compound Treatment: Pre-treat the cells with various concentrations of TBP-PCA for 1-2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant. [11]7. Incubation: Incubate at room temperature for 15 minutes, protected from light. [11]8. Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

  • Cytotoxicity Check: It is crucial to run a parallel MTT or similar viability assay under the same conditions to ensure that the observed reduction in NO is not due to TBP-PCA-induced cell death. [11]

V. Concluding Remarks

The protocols outlined in this document provide a comprehensive starting point for the in vitro characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. By systematically evaluating its effects on cell viability, specific enzyme activity, and cell-based inflammatory responses, researchers can build a detailed pharmacological profile of this novel compound. The data generated will be instrumental in validating its hypothesized mechanism of action and guiding future drug development efforts.

VI. References

  • Borry, P. M., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3469-3476.

  • Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.

  • Gräwe, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.

  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2335.

  • Zahra, F. N., et al. (2020). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food technology and biotechnology, 58(2), 163–171.

  • Kharl, R. K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1480.

  • Lee, W., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(21), 7480.

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Organic and Medicinal Chemistry.

  • Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW (IJARR).

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

Sources

Method

analytical techniques for characterizing 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

An Application Guide to the Comprehensive Characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid Abstract This document provides a detailed guide with integrated protocols for the comprehensive analyti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, making the unambiguous verification of their identity, purity, and physicochemical properties a critical step in any research and development pipeline.[1][2][3][4] This guide presents a multi-technique, orthogonal approach designed for researchers, analytical scientists, and drug development professionals. We will detail methodologies spanning chromatography, spectroscopy, and thermal analysis, explaining not only the procedural steps but also the scientific rationale behind their application to ensure data integrity and trustworthiness.

Introduction and Strategic Overview

The compound 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₄H₁₆N₂O₂, Molecular Weight: 244.29 g/mol ) incorporates several key structural features: a bulky hydrophobic tert-butyl group, a phenyl ring, a heterocyclic pyrazole core, and a carboxylic acid moiety. Each of these features imparts specific chemical properties that can be probed by distinct analytical techniques. A robust characterization strategy does not rely on a single method but rather integrates data from multiple orthogonal techniques to build a cohesive and irrefutable profile of the molecule.

This guide outlines a logical workflow, beginning with purity assessment by chromatography, followed by structural elucidation using a suite of spectroscopic methods, and concluding with an evaluation of key physical properties through thermal analysis.

cluster_0 Characterization Workflow Synthesis Synthesis Purity Purity Synthesis->Purity HPLC Identity Identity Purity->Identity LC-MS Structure Structure Identity->Structure NMR, FTIR Physicochemical Physicochemical Structure->Physicochemical DSC, TGA

Caption: Logical workflow for the analytical characterization of a novel chemical entity.

Chromatographic Analysis: Purity Determination by RP-HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. For a compound like 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, which has significant nonpolar character due to the tert-butyl and phenyl groups, Reversed-Phase (RP) HPLC is the method of choice. A C18 (octadecylsilane) stationary phase provides a hydrophobic surface that interacts with the analyte, while a polar mobile phase elutes it. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which results in sharper peaks and more reproducible retention times.[5]

Protocol: Purity Analysis by RP-HPLC
  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

    • Sample Diluent: 50:50 (v/v) ACN:Water.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 100 µg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined from a UV-Vis scan).

    • Gradient Program:

      • 0-20 min: 20% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 20% B

      • 26-30 min: Hold at 20% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Exemplary Data Presentation
Retention Time (min)Peak Area (mAU*s)% AreaIdentity
2.51500.3Impurity 1
15.84970099.6Main Compound
18.2500.1Impurity 2

Spectroscopic Characterization: Structural Confirmation

Spectroscopy provides the foundational evidence for molecular structure. A combination of NMR, Mass Spectrometry, and FTIR is used to confirm connectivity, molecular weight, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.[2][6][7] For this specific molecule, we expect to see distinct signals for the tert-butyl protons (a singlet), the protons on the phenyl ring, a unique proton on the pyrazole ring, and a broad, downfield signal for the carboxylic acid proton. The choice of solvent is crucial; Deuterated chloroform (CDCl₃) is a good starting point, but if the compound has poor solubility or if the acidic proton exchange is too rapid, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it helps to resolve exchangeable protons like the one on the carboxylic acid.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.[6]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).

Expected NMR Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.5br s1H-COOH
Phenyl7.50 - 7.65m5HAr-H
Pyrazole7.10s1HC4-H
tert-Butyl1.35s9H-C(CH₃)₃
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)Assignment
Carbonyl~162C=O
Pyrazole/Phenyl110 - 155C3, C5, Phenyl carbons
Pyrazole~108C4
Quaternary Carbon~32-C (CH₃)₃
Methyl Carbons~30-C(C H₃)₃
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.[8] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it can be readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a powerful confirmation of the compound's identity.[2] Coupling HPLC to the mass spectrometer (LC-MS) is standard practice, allowing for the mass analysis of the pure compound as it elutes from the column.[9][10]

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap analyzer) with an ESI source.

  • Method: Use the HPLC method described in Section 2. The eluent from the column is directed into the MS interface.

  • MS Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Mass Range: Scan from m/z 100 to 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to manufacturer guidelines.

  • Data Analysis: Identify the peak corresponding to the molecular ion. For HRMS, compare the measured mass to the theoretical mass.

Expected Mass Spectrometry Data
Ion SpeciesTheoretical m/zObserved m/z (HRMS)
[M+H]⁺245.1336245.1339
[M-H]⁻243.1193243.1190
[M+Na]⁺267.1155267.1158
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[11] For this compound, the most prominent and diagnostic peaks will be the very broad O-H stretch from the carboxylic acid dimer, the sharp C=O stretch of the carbonyl group, and various C-H and C=C stretches from the aromatic and aliphatic portions of the molecule.[12][13]

Protocol: FTIR-ATR Analysis
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-500 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~2960Medium-SharpC-H stretch (tert-butyl)
~1710Strong, SharpC=O stretch (Carboxylic acid)
~1600, ~1480Medium-WeakC=C stretch (Aromatic/Pyrazole)

Thermal Analysis: Melting Point and Stability

Expertise & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties, such as its melting point and thermal stability.[14] DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions like melting (an endothermic event). TGA measures the change in mass as a function of temperature, indicating when the compound begins to decompose.[15] Performing TGA first is a good practice to determine the decomposition temperature, ensuring the DSC experiment is not heated beyond this point to avoid contaminating the instrument.[16]

cluster_1 Thermal Analysis Protocol Sample Sample TGA TGA Sample->TGA Step 1 DSC DSC Sample->DSC Step 2 Decomposition_Temp Decomposition_Temp TGA->Decomposition_Temp Determine T_decomp Melting_Point Melting_Point DSC->Melting_Point Determine T_melt Decomposition_Temp->DSC Set Max Temp < T_decomp

Caption: Recommended workflow for thermal analysis experiments.

Protocol: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of significant weight loss.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to a temperature below the decomposition point (determined by TGA) at 10 °C/min.

    • Analysis: Identify the peak of the endotherm corresponding to the melting point.

Exemplary Thermal Analysis Data
TechniqueParameterValue
DSC Melting Point (Onset)e.g., 185 °C
Melting Point (Peak)e.g., 188 °C
TGA Onset of Decomposition (T₅%)e.g., 250 °C

Conclusion: An Integrated Approach

The comprehensive characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is achieved through the synergistic application of multiple analytical techniques. HPLC confirms the purity of the material, while high-resolution mass spectrometry provides an exact mass that validates its elemental composition. NMR spectroscopy offers an unambiguous confirmation of the molecular structure and atomic connectivity. Finally, FTIR and thermal analyses corroborate the presence of key functional groups and define critical physicochemical properties like melting point and thermal stability. Following these detailed protocols will ensure the generation of a reliable and complete analytical data package, which is essential for advancing research and development in any field utilizing this important molecular scaffold.

References

  • [Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar]([Link]

Sources

Application

Application Notes and Protocols for the Investigation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This chemical scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1] In the realm of oncology, pyrazole derivatives have emerged as a promising class of compounds with a wide range of anticancer activities.[2][3] Several FDA-approved drugs for cancer treatment, particularly tyrosine kinase inhibitors, incorporate the pyrazole moiety, underscoring its importance in the development of targeted therapies.[4] The diverse mechanisms of action of pyrazole-based compounds include the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and topoisomerases.[4][5]

This document provides a comprehensive guide for the investigation of a novel pyrazole derivative, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid , as a potential anticancer agent. While specific biological data for this compound is not yet extensively published, its structural features suggest it may interact with key oncogenic pathways. These notes offer a strategic framework and detailed protocols for its initial characterization and evaluation in a cancer research setting.

Hypothesized Mechanism of Action and Investigational Strategy

Given the known targets of other pyrazole derivatives, a logical starting point for investigating 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (herein referred to as Pyrazole-Ca-1) is to assess its impact on cell cycle progression and survival pathways. A plausible hypothesis is that Pyrazole-Ca-1 may function as a cyclin-dependent kinase (CDK) inhibitor, a common mechanism for pyrazole-containing compounds.[4] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

Proposed Signaling Pathway for Investigation

The following diagram illustrates the hypothetical targeting of the CDK4/6-Cyclin D1 complex by Pyrazole-Ca-1, leading to cell cycle arrest at the G1/S checkpoint.

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Transition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D1 Cyclin D1 Receptor->Cyclin_D1 Upregulation CDK_Complex Cyclin D1-CDK4/6 Active Complex Cyclin_D1->CDK_Complex CDK4_6 CDK4/6 CDK4_6->CDK_Complex pRb pRb (Inactive) CDK_Complex->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyrazole_Ca_1 3-(tert-butyl)-1-phenyl-1H- pyrazole-5-carboxylic acid (Pyrazole-Ca-1) Pyrazole_Ca_1->CDK_Complex Inhibition

Caption: Hypothetical inhibition of the Cyclin D1-CDK4/6 complex by Pyrazole-Ca-1.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of Pyrazole-Ca-1.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the effect of Pyrazole-Ca-1 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazole-Ca-1 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of Pyrazole-Ca-1 in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Pyrazole-Ca-1. Include a vehicle control (DMSO) and an untreated control.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[7][8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 of Pyrazole-Ca-1 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HCT-116Colorectal Carcinoma15.8
HepG2Liver Carcinoma9.3
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if Pyrazole-Ca-1 induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pyrazole-Ca-1

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Pyrazole-Ca-1 at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo). An accumulation of cells in the G1 phase would support the hypothesis of CDK inhibition.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is to investigate the effect of Pyrazole-Ca-1 on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Treated cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDK4, anti-Cyclin D1, anti-pRb, anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. A decrease in the level of phosphorylated Rb (pRb) would be consistent with CDK4/6 inhibition.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Interpretation A Cancer Cell Lines (MCF-7, A549, etc.) B MTT Assay (Cytotoxicity Screening) A->B C Determine IC50 Values B->C D Treat Cells with Pyrazole-Ca-1 (IC50 and 2x IC50) C->D Proceed if IC50 is promising E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot Analysis (CDK4, Cyclin D1, pRb) D->F G Apoptosis Assay (e.g., Annexin V/PI Staining) D->G H Correlate Cytotoxicity with Cell Cycle Arrest and Protein Expression Changes E->H F->H G->H I Refine Hypothesis of Mechanism of Action H->I

Caption: A generalized workflow for the in vitro evaluation of Pyrazole-Ca-1.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls (untreated and vehicle controls) and orthogonal assays. For instance, if the MTT assay indicates cytotoxicity, the cell cycle analysis and western blotting will help to elucidate the underlying mechanism. Consistent results across these different experimental approaches will provide a higher degree of confidence in the findings. For example, a decrease in cell viability should correlate with an increase in cell cycle arrest at a specific phase and corresponding changes in the levels of cell cycle regulatory proteins.

Future Directions

Should the initial in vitro studies yield promising results, further investigations would be warranted. These could include:

  • Enzyme Inhibition Assays: Directly testing the inhibitory activity of Pyrazole-Ca-1 against a panel of purified kinases, including CDKs.[9]

  • Apoptosis Induction: Quantifying apoptosis through methods such as Annexin V/PI staining and measuring the activity of caspases.[10]

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of Pyrazole-Ca-1 in animal models of cancer.[10]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Pyrazole-Ca-1 to optimize its potency and pharmacological properties.[11]

By following this structured and comprehensive approach, researchers can systematically evaluate the potential of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a novel candidate for cancer therapy.

References

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.
  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). ResearchGate.
  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). PMC.
  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.
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  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.
  • 93045-47-7|3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). BLDpharm.
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  • Current Status of the Use of Multifunctional Enzymes as Anti-Cancer Drug Targets. (n.d.). MDPI.
  • 286435-97-0|5-(tert-Butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). BLDpharm.
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Method

Application Notes &amp; Protocols: Characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid as a Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the identification and characterization of novel kinase inhibitors is a cornerstone of modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous potent kinase inhibitors.[1] This document provides a comprehensive guide for the characterization of a novel pyrazole-containing compound, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, as a kinase inhibitor. These application notes offer detailed, field-proven protocols for both in vitro biochemical assays and cell-based functional assays, designed to rigorously evaluate the compound's potency, selectivity, and cellular efficacy. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Pyrazole Derivatives

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating protein activity, localization, and degradation. With over 500 members in the human kinome, these enzymes represent a large and druggable target class.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1]

The pyrazole ring system has emerged as a key pharmacophore in the design of kinase inhibitors.[1][3] Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region make it an ideal scaffold for developing potent and selective inhibitors.[4] This guide will utilize 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a representative pyrazole-based compound to illustrate the experimental workflow for characterizing a novel kinase inhibitor. For the purpose of these protocols, we will present a hypothetical scenario where this compound is evaluated for its inhibitory activity against a panel of kinases, with a focus on a putative target, such as a member of the Src family of tyrosine kinases.

Mechanism of Action: Competitive ATP Inhibition

Most small molecule kinase inhibitors, including many pyrazole derivatives, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The potency of such an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to determine the IC50 value under standardized assay conditions to ensure data comparability.[5]

Below is a conceptual diagram illustrating the mechanism of ATP-competitive kinase inhibition.

Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition Kinase Kinase ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor 3-(tert-butyl)-1-phenyl-1H- pyrazole-5-carboxylic acid Inhibitor->Kinase_Inhibited

Caption: ATP-competitive inhibition of a kinase.

In Vitro Biochemical Assay: IC50 Determination

The initial step in characterizing a novel kinase inhibitor is to determine its potency against a purified enzyme in a biochemical assay.[6][7] There are numerous assay formats available, many of which measure the product of the kinase reaction, either the phosphorylated substrate or ADP.[2][6] The ADP-Glo™ Kinase Assay is a widely used method that measures ADP production as a luminescent signal.[6] In this assay, lower kinase activity (due to inhibition) results in less ADP production and a lower luminescent signal.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration.

Experimental Workflow: In Vitro IC50 Determination

Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Set up 384-well plate: - Add inhibitor dilutions - Add kinase Prepare_Reagents->Plate_Setup Incubate_1 Incubate (e.g., 10-30 min) to allow inhibitor binding Plate_Setup->Incubate_1 Start_Reaction Start Kinase Reaction: Add ATP/Substrate mix Incubate_1->Start_Reaction Incubate_2 Incubate (e.g., 30-60 min) at reaction temperature Start_Reaction->Incubate_2 Stop_Reaction Stop Reaction: Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate (e.g., 40 min) Stop_Reaction->Incubate_3 Detect_Signal Detect Signal: Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Incubate (e.g., 30-60 min) Detect_Signal->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Data_Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for an in vitro kinase assay.

Detailed Protocol: In Vitro IC50 Determination
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be the intermediate dilution plate.

    • Further dilute the intermediate plate into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted compound to the appropriate wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.

    • Add 2.5 µL of the kinase solution (e.g., Src kinase in assay buffer) to all wells except the background controls.

    • Gently mix and incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[8]

  • Initiation and Incubation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.[8] The ATP concentration should ideally be at or near the Km for ATP for the specific kinase to ensure accurate competitive inhibitor IC50 determination.[5]

    • Mix the plate and incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background luminescence from all other readings.

    • Normalize the data to the "no inhibition" controls (100% activity) and no enzyme controls (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Cell-Based Assay: Target Engagement and Pathway Inhibition

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[7] These assays can assess factors such as cell permeability, target engagement in the cellular environment, and effects on downstream signaling pathways.

A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation of a direct downstream substrate of the target kinase.[10] For a hypothetical Src kinase inhibitor, one could measure the phosphorylation of a known Src substrate, such as STAT3 at tyrosine 705, in a cell line where this pathway is active.

Experimental Workflow: Cellular Phosphorylation Assay

Workflow for Cellular Phosphorylation Assay Start Start Cell_Culture Culture and seed cells in a 96-well plate Start->Cell_Culture Incubate_Overnight Incubate overnight to allow attachment Cell_Culture->Incubate_Overnight Serum_Starve Serum starve cells (optional) to reduce basal signaling Incubate_Overnight->Serum_Starve Treat_with_Inhibitor Treat cells with serial dilutions of the inhibitor Serum_Starve->Treat_with_Inhibitor Incubate_Treatment Incubate for a defined period (e.g., 1-2 hours) Treat_with_Inhibitor->Incubate_Treatment Stimulate_Pathway Stimulate the signaling pathway (e.g., with a growth factor) Incubate_Treatment->Stimulate_Pathway Lyse_Cells Lyse cells to release proteins Stimulate_Pathway->Lyse_Cells Quantify_Phosphorylation Quantify phosphorylated and total substrate via ELISA or Western Blot Lyse_Cells->Quantify_Phosphorylation Data_Analysis Data Analysis: - Normalize phospho-protein to total protein - Plot dose-response curve and calculate IC50 Quantify_Phosphorylation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based phosphorylation assay.

Detailed Protocol: Cellular Phospho-STAT3 Assay (ELISA-based)
  • Cell Preparation:

    • Seed a suitable cell line (e.g., A431 cells, which have high basal Src activity) in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

    • The next day, gently wash the cells and replace the medium with a low-serum or serum-free medium for 2-4 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Prepare serial dilutions of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in the low-serum medium.

    • Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.[11]

  • Cell Lysis:

    • After treatment, remove the medium and lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with gentle agitation.

  • ELISA for Phospho-STAT3 (Tyr705):

    • Use a sandwich ELISA kit for the detection of phosphorylated STAT3.

    • Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for total STAT3.

    • Follow the kit manufacturer's instructions for incubation, washing, and addition of the detection antibody (an anti-phospho-STAT3 antibody conjugated to an enzyme like HRP).

    • Add the substrate and stop solution, then read the absorbance at the appropriate wavelength.

    • It is crucial to also run a parallel ELISA for total STAT3 to normalize for any differences in cell number per well.

  • Data Analysis:

    • For each well, calculate the ratio of the phospho-STAT3 signal to the total STAT3 signal.

    • Normalize the data to the DMSO-treated control wells (100% phosphorylation).

    • Plot the normalized phospho-STAT3 signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the cellular IC50.

Data Presentation and Interpretation

To assess the selectivity of the inhibitor, it is essential to test it against a panel of related and unrelated kinases. The results can be summarized in a table for easy comparison.

Table 1: Hypothetical Inhibitory Profile of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM)
Src 50 250
Fyn75400
Lck120600
EGFR>10,000>10,000
AKT1>10,000>10,000

Data are hypothetical and for illustrative purposes only.

A significant discrepancy between the in vitro and cellular IC50 values can indicate issues with cell permeability, compound stability, or engagement of the target in the complex cellular milieu.[7] A selective inhibitor will show high potency against its intended target(s) and significantly lower potency against other kinases.

Conclusion

These application notes provide a robust framework for the initial characterization of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, or any novel compound, as a kinase inhibitor. By following these detailed protocols for in vitro and cell-based assays, researchers can obtain reliable data on the compound's potency, selectivity, and cellular efficacy. This information is critical for making informed decisions in the drug discovery and development process. The key to a successful characterization lies in careful experimental design, adherence to standardized protocols, and rigorous data analysis.

References

  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Joore, J., van Linden, M., & Oosterom, J. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Tang, Z., Ding, X.-L., Xie, Y.-S., & Zhao, B.-X. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1273. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... Retrieved from [Link]

  • ResearchGate. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... Retrieved from [Link]

  • AACR. IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Frontiers. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Retrieved from [Link]

  • PubMed. 1-(4-tert-Butyl-benz-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique phys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of a new generation of therapeutics.[1][2] Pyrazole-containing drugs have been approved for a wide range of clinical conditions, including cancer, inflammatory diseases, and viral infections, with a significant number of these being kinase inhibitors.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of pyrazole-based compound libraries to identify novel drug candidates.

Guiding Principles for Screening Pyrazole Libraries

The success of any HTS campaign hinges on a robust assay design that accounts for the inherent properties of the compound library. For pyrazole-based compounds, several key considerations should guide the experimental strategy:

  • Target Selection: Pyrazoles are versatile binders, showing activity against a wide array of targets, most notably protein kinases.[2] However, they have also shown efficacy against G-protein coupled receptors (GPCRs), proteases, and other enzymes. The choice of assay technology should be tailored to the specific target class.

  • Physicochemical Properties: The aromatic nature and hydrogen bonding capabilities of the pyrazole ring influence its solubility, lipophilicity, and potential for off-target interactions.[3] These properties can impact assay performance and are a key consideration in assay development and troubleshooting.

  • Potential for Assay Interference: Like many heterocyclic compounds, pyrazoles can interfere with certain assay formats, leading to false-positive or false-negative results.[4] Understanding these potential artifacts is crucial for designing a robust screening cascade that includes appropriate counter-screens.

Core HTS Workflow for Pyrazole-Based Compounds

A typical HTS workflow for a pyrazole library involves a primary screen to identify initial "hits," followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen Primary HTS Assay (e.g., FP, AlphaLISA, HTRF) Hit_Identification Initial Hit Identification (Single Concentration) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (Confirms On-Target Activity) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (Identifies Assay Interference) Orthogonal_Assay->Counter_Screen Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Counter_Screen->Selectivity_Profiling Validated Hits Cellular_Assays Cell-Based Assays (Confirms Cellular Potency) Selectivity_Profiling->Cellular_Assays ADME_Tox In Vitro ADME/Tox Cellular_Assays->ADME_Tox

Caption: A generalized HTS workflow for pyrazole-based compounds.

Application Note 1: Biochemical Screening of Pyrazole-Based Kinase Inhibitors

Kinases are a major target class for pyrazole-based drugs. Biochemical assays are instrumental in the primary screening and initial characterization of kinase inhibitors.

Recommended Assay Technology: Fluorescence Polarization (FP)

Principle: FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein, in this case, a kinase.[5] When a small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger kinase, its rotation slows, leading to an increase in polarization. Test compounds that inhibit the tracer-kinase interaction will displace the tracer, causing a decrease in polarization.

Causality Behind Experimental Choices:

  • Homogeneous Format: The "mix-and-read" nature of FP assays makes them highly amenable to HTS, minimizing liquid handling steps and reducing assay time and cost.[5]

  • Robustness: FP assays are generally robust and less susceptible to certain types of interference, such as colored compounds that can affect absorbance-based assays.[5]

  • Direct Binding Information: This assay directly measures the binding of a compound to the target protein, providing a clear indication of target engagement.

Detailed Protocol: Fluorescence Polarization HTS for Pyrazole-Based Kinase Inhibitors

Materials:

  • Kinase of interest (purified, recombinant)

  • Fluorescently labeled tracer (a known ligand or ATP competitive probe)

  • Pyrazole compound library (typically in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should ideally be at or below the Kd of its interaction with the kinase to ensure a sensitive assay.[5]

    • Prepare a dilution series of the pyrazole compounds in DMSO, and then dilute further into assay buffer to create a 4X stock. The final DMSO concentration in the assay should be kept low (ideally ≤1%) to avoid deleterious effects on the enzyme.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X pyrazole compound solution to the appropriate wells of the microplate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X kinase solution to all wells except for the "no enzyme" control wells.

    • Add 5 µL of assay buffer to the "no enzyme" control wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to reach binding equilibrium.[6]

    • Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • The instrument software will calculate the fluorescence polarization (FP) in millipolarization units (mP).

    • Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

      • mP_sample: FP of the test compound

      • mP_min: FP of the positive control (tracer + buffer, no enzyme)

      • mP_max: FP of the negative control (tracer + enzyme, no inhibitor)

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Parameter Typical Value Rationale
Plate Format 384-well, low-volumeReduces reagent consumption and increases throughput.
Final Assay Volume 20 µLA common volume for 384-well plate assays.
Kinase Concentration 1-10 nMDependent on the specific kinase and tracer affinity.
Tracer Concentration ≤ Kd of tracer-kinase interactionEnsures a sensitive competition assay.[5]
Final DMSO Conc. ≤ 1%Minimizes solvent effects on enzyme activity.
Incubation Time 60-120 minutesAllows for the binding reaction to reach equilibrium.[6]
Z' Factor > 0.5Indicates a robust and reliable assay for HTS.[5]

Application Note 2: Cell-Based Phenotypic Screening of Pyrazole Compounds

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context. High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a deeper understanding of a compound's effects.

Recommended Assay Technology: High-Content Screening (HCS)

Principle: HCS combines automated fluorescence microscopy with sophisticated image analysis software to quantify various cellular events, such as cytotoxicity, apoptosis, cell cycle progression, and protein translocation.[7] Cells are treated with compounds from the pyrazole library, stained with fluorescent dyes that label specific cellular components or report on cellular processes, and then imaged.

Causality Behind Experimental Choices:

  • Multiparametric Data: HCS provides a wealth of information from a single experiment, enabling the identification of compounds with specific cellular phenotypes.

  • Physiological Relevance: Screening in a cellular context provides insights into a compound's cell permeability and its effects on complex signaling pathways.

  • Identification of Novel Mechanisms: Phenotypic screening can uncover unexpected mechanisms of action for a compound library.

Detailed Protocol: HCS for Cytotoxicity and Apoptosis Induction by Pyrazole Compounds

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

  • Cell culture medium and supplements

  • Pyrazole compound library (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Propidium Iodide (PI) (for identifying dead cells)

  • Fluorescently labeled Annexin V (for detecting apoptosis)

  • 384-well, clear-bottom, black-walled imaging plates

  • High-content imaging system and analysis software

Protocol:

  • Cell Seeding:

    • Seed the cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 1,000-5,000 cells per well).

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of the pyrazole compounds.

    • Add the compounds to the cell plates. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis induction).

    • Incubate the cells with the compounds for a desired time period (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Add a cocktail of Hoechst 33342, PI, and fluorescently labeled Annexin V to each well.

    • Incubate the plates at 37°C for 15-30 minutes, protected from light.

  • Image Acquisition:

    • Image the plates using a high-content imaging system. Acquire images in the appropriate fluorescence channels for each dye (e.g., blue for Hoechst, red for PI, green for Annexin V).

  • Image Analysis:

    • Use the image analysis software to segment and identify individual cells based on the nuclear staining (Hoechst).

    • Quantify the fluorescence intensity of PI and Annexin V in each cell.

    • Classify cells into different populations:

      • Live cells: Hoechst positive, PI negative, Annexin V negative

      • Early apoptotic cells: Hoechst positive, PI negative, Annexin V positive

      • Late apoptotic/necrotic cells: Hoechst positive, PI positive, Annexin V positive

    • Calculate the percentage of cells in each population for each treatment condition.

Parameter Typical Value/Range Rationale
Cell Seeding Density 1,000-5,000 cells/wellEnsures a healthy, sub-confluent monolayer for imaging.
Compound Concentration 0.1 - 10 µMA typical concentration range for initial screening.[8]
Incubation Time 24-72 hoursAllows for the development of a measurable cellular response.
Hoechst 33342 Conc. 1-5 µg/mLFor robust nuclear staining and cell segmentation.
Propidium Iodide Conc. 1-5 µg/mLTo identify cells with compromised membrane integrity.
Annexin V Conc. Per manufacturer's recommendationTo detect externalized phosphatidylserine in apoptotic cells.

Troubleshooting and Mitigating Assay Interference with Pyrazole Compounds

The nitrogen-containing heterocyclic nature of pyrazoles can sometimes lead to assay artifacts. A proactive approach to identifying and mitigating these interferences is essential for a successful screening campaign.

Troubleshooting cluster_0 Potential Issues with Pyrazoles in HTS cluster_1 Mitigation Strategies Fluorescence_Interference Fluorescence Interference (Autofluorescence or Quenching) Counter_Screens Counter-Screens (e.g., No-Enzyme Controls) Fluorescence_Interference->Counter_Screens Run pre-read of compound plates Orthogonal_Assays Orthogonal Assays (Different Detection Method) Fluorescence_Interference->Orthogonal_Assays Use a non-fluorescence-based assay Aggregation Compound Aggregation (Non-specific Inhibition) Detergent_Titration Detergent Titration (for Aggregation) Aggregation->Detergent_Titration Vary detergent concentration Reactivity Compound Reactivity (e.g., with Cysteine Residues) Reactivity->Orthogonal_Assays Use a non-enzymatic binding assay Metal_Chelation Metal Chelation (Inhibition of Metalloenzymes) Chelator_Addition Addition of Chelators (e.g., EDTA) Metal_Chelation->Chelator_Addition Test for reversal of inhibition

Caption: Common issues and mitigation strategies for HTS of pyrazole compounds.

Fluorescence Interference

Many heterocyclic compounds can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule.[9]

  • Identification: Pre-read the compound plates before adding assay reagents to identify autofluorescent compounds.

  • Mitigation:

    • For FP assays, red-shifted fluorescent probes can minimize interference from compounds that typically fluoresce in the blue-green spectrum.[5]

    • Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as HTRF, are less susceptible to compound fluorescence due to the time-delayed measurement.[10]

    • Utilize an orthogonal assay with a different detection modality (e.g., an absorbance-based or luminescence-based assay) to confirm hits.[1]

Compound Aggregation

At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.

  • Identification: The dose-response curves of aggregating compounds often have steep Hill slopes.

  • Mitigation:

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.

    • Perform a detergent titration; the IC₅₀ of an aggregator will often be significantly affected by changes in detergent concentration.

Compound Reactivity

The pyrazole scaffold itself is generally stable, but certain substituents can be reactive, leading to covalent modification of the target protein.

  • Identification: A time-dependent increase in inhibition can be indicative of a reactive compound.

  • Mitigation:

    • Structural alerts (e.g., Pan-Assay Interference Compounds, or PAINS) can help to flag potentially reactive compounds, though these should be used with caution as they can be oversensitive.[11]

    • Confirm hits in a direct binding assay that does not rely on enzymatic activity.

Metal Chelation

The nitrogen atoms in the pyrazole ring can chelate metal ions, which can be a source of false positives in assays for metalloenzymes.

  • Identification: Inhibition can be reversed by the addition of a strong chelator like EDTA to the assay buffer.[12]

  • Mitigation:

    • Perform a counter-screen in the presence of a high concentration of a chelating agent.

Conclusion

The pyrazole scaffold will undoubtedly continue to be a rich source of novel therapeutics. A well-designed HTS campaign, incorporating robust assay technologies and a proactive strategy for identifying and mitigating assay interference, is critical for successfully navigating the complexities of screening pyrazole-based libraries. The protocols and application notes provided herein offer a framework for researchers to develop and execute effective screening strategies, ultimately accelerating the discovery of new pyrazole-based drugs.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32.
  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1571-1590.
  • Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(5), 811-840.
  • Patel, R., & Tarsariya, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2031.
  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Simeonov, A., & Jadhav, A. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of medicinal chemistry, 53(1), 37–51.
  • Zwier, J. M., et al. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current chemical genomics, 4, 21–34.
  • Zhang, J. H., et al. (2012). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Burggraaff, L., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 2(4), 100898.
  • Inglese, J., et al. (2007). Lies, damn lies, and high-throughput screening.
  • Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & medicinal chemistry letters, 19(19), 5603–5606.
  • Varela-Ramirez, A., et al. (2017). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Molecules (Basel, Switzerland), 22(11), 1795.
  • Auld, D. S., et al. (2008). AlphaScreen-based assays: ultra-high-throughput screening for small-molecule inhibitors of challenging enzymes and protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 493, 135–151.
  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 13(8), 435–444.
  • Trinquet, E., et al. (2016). Guidelines and recommendations for analyzing and interpreting GPCR second messenger data.
  • Agilent Technologies. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4.
  • Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(7), 861-867.
  • Prabhu, L., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. Molecular bioSystems, 13(12), 2509–2520.
  • Wyatt, P. G., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1217–1234.
  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1435–1450.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Hermann, J. C., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS chemical biology, 8(7), 1431–1437.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(16), 4945.
  • Capuzzi, S. J., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Hanson, Q. M., et al. (2020). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
  • Aguilera, R. J., et al. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Chemistry & biodiversity, 20(9), e202300741.
  • Molyneux, S., et al. (2022). High-throughput detection of metal contamination in HTS outputs. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(7), 333–341.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. BenchChem Technical Note.
  • Revvity. (n.d.). Alpha technology/protein: protein interactions.
  • Brand, S., et al. (2022). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of medicinal chemistry, 65(15), 10452–10465.
  • Abrigach, F., et al. (2018). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Letters in Drug Design & Discovery, 15(11), 1184-1191.
  • Hanson, Q. M., et al. (2020). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.

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Method

Comprehensive In Vitro Cytotoxicity Profiling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Cytotoxicity Evaluation The pyrazole ring syst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Cytotoxicity Evaluation

The pyrazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2] The specific compound, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, belongs to this versatile class. Given that many pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, a thorough evaluation of this compound's effect on cell viability is a critical first step in its preclinical assessment.[3][4][5][6]

Cytotoxicity testing is fundamental in drug discovery and toxicology, providing essential data on a compound's potential therapeutic window and off-target effects.[7][8] It helps distinguish between desired cytotoxic effects (e.g., in oncology) and unintended toxicity. A multi-assay, mechanism-delineating approach is crucial, as a single assay provides only one perspective on cell health.[9] Relying solely on a metabolic assay, for instance, may not differentiate between a cytostatic (growth-inhibiting) effect and a true cytotoxic (cell-killing) event.[10]

This guide provides a structured, multi-pronged strategy for evaluating the cytotoxicity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. We will detail three core, complementary assays designed to provide a holistic view of the compound's cellular impact:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify plasma membrane damage, a hallmark of necrosis.

  • Caspase-3/7 Activity Assay: To specifically measure the activation of executioner caspases, a key event in apoptosis.

By integrating the results from these three distinct endpoints, researchers can build a robust and reliable cytotoxicity profile for the target compound.

Strategic Workflow for Cytotoxicity Assessment

A tiered, logical workflow ensures that data from each experiment informs the next, building a comprehensive understanding of the compound's activity. This workflow is designed to move from a general assessment of cell health to more specific mechanisms of cell death.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Synthesis Compound Compound Preparation (Stock Solution in DMSO) MTT MTT Assay (Metabolic Activity / Viability) Compound->MTT Cells Cell Line Selection & Culture (e.g., HeLa, A549, HepG2) Cells->MTT LDH LDH Release Assay (Necrosis / Membrane Integrity) MTT->LDH If cytotoxic Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase If cytotoxic Analysis Data Analysis (Dose-Response Curves, IC50) MTT->Analysis LDH->Analysis Caspase->Analysis Profile Comprehensive Cytotoxicity Profile Analysis->Profile

Caption: Overall workflow for cytotoxicity profiling.

Compound & Cell Line Preparation

Preparation of Compound Stock Solution

Due to the hydrophobic nature of the phenyl and tert-butyl groups, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Chemical Information:

    • Compound: 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

    • CAS No.: 93045-47-7[11]

    • Molecular Weight: 244.29 g/mol [11]

  • Protocol:

    • Accurately weigh a small amount (e.g., 5 mg) of the compound.

    • Calculate the volume of DMSO required to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

      • Example for 10 mM: (5 mg / 244.29 mg/mmol) / 10 mmol/L = 0.002047 L = 2.047 mL of DMSO.

    • Add the calculated volume of high-purity, sterile DMSO.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[11]

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines from different tissue origins is recommended (e.g., HeLa - cervical cancer, A549 - lung cancer, HepG2 - liver cancer).

  • Culture: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells regularly upon reaching 80-90% confluency to maintain them in the exponential growth phase.

  • Cell Counting: Use a hemocytometer with Trypan Blue exclusion or an automated cell counter to determine viable cell density before each experiment.

Protocol 1: MTT Assay for Metabolic Activity

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) DMSO Solubilization (e.g., DMSO) Formazan->DMSO Enzyme->Formazan Reduction Absorbance Measure Absorbance (~570 nm) DMSO->Absorbance Quantify

Caption: Principle of the MTT colorimetric assay.

Experimental Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the DMSO stock in culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Medium only (no cells) for background subtraction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.[15]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[13][14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[17]

G cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH (in supernatant) LDH_in->LDH_out Membrane Damage Pyruvate Pyruvate + NADH LDH_out->Pyruvate Catalysis Lactate Lactate + NAD+ Lactate->LDH_out Formazan Colored Formazan Pyruvate->Formazan Coupled Reaction (Diaphorase) Absorbance Measure Absorbance (~490 nm) Formazan->Absorbance Quantify

Caption: Principle of the LDH release assay.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Section 4.2, steps 1 & 2).

    • In addition to the controls listed previously, prepare a Maximum LDH Release Control . About 45 minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in commercial kits, often Triton X-100 based) to these wells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet any detached cells.[18]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).

    • Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatant.[18]

    • Incubate at room temperature for up to 30 minutes, protected from light.[17]

  • Data Acquisition:

    • Add 50 µL of Stop Solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle of the Caspase-3/7 Assay

This assay specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[19] The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[20][21] Cleavage of the substrate releases a signal molecule (e.g., aminoluciferin for luminescence or a fluorophore), generating a signal that is proportional to caspase activity.[20]

G Caspase Activated Caspase-3 or -7 Signal Luminescent Signal Caspase->Signal Cleavage Substrate DEVD-Substrate (Non-Luminescent) Substrate->Caspase Measure Measure Luminescence Signal->Measure Quantify

Caption: Principle of a luminescent Caspase-3/7 assay.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Section 4.2, steps 1 & 2). A white-walled 96-well plate is required for luminescent assays to maximize signal and prevent crosstalk.

    • Use a known apoptosis inducer (e.g., Staurosporine or Etoposide) as a positive control.

  • Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single addition lyses the cells and initiates the caspase reaction.[20]

  • Incubation:

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations

For each assay, first subtract the average absorbance/luminescence value of the blank/background control from all other wells.

  • MTT Assay (% Viability): % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

    • Spontaneous Release: LDH activity in the supernatant of vehicle control cells.

    • Maximum Release: LDH activity in the supernatant of lysed cells.

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

Data Presentation and IC₅₀ Determination

The results should be plotted on a graph with compound concentration (on a log scale) on the x-axis and the calculated response (% Viability, % Cytotoxicity, or Fold Induction) on the y-axis. Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the half-maximal inhibitory concentration (IC₅₀).

ParameterMTT AssayLDH AssayCaspase-3/7 Assay
Endpoint Measured Metabolic ActivityMembrane IntegrityApoptosis Induction
Primary Indication Cell Viability / ProliferationNecrosis / LysisProgrammed Cell Death
Typical Controls Vehicle, Positive (Toxin)Vehicle, Max ReleaseVehicle, Positive (Apoptosis Inducer)
Detection Method Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescent / Fluorescent
Calculated Value % Viability (IC₅₀)% Cytotoxicity (EC₅₀)Fold Induction
Integrated Interpretation

By combining the data, a clear picture emerges:

  • High Caspase activity with low LDH release: Suggests the compound induces apoptosis.

  • High LDH release with low Caspase activity: Suggests the compound induces necrosis.

  • A decrease in MTT signal without significant LDH or Caspase activity: May indicate a cytostatic effect (inhibition of proliferation) rather than cell death.

  • Both LDH and Caspase activity are high: Suggests a mixed mode of cell death or apoptosis followed by secondary necrosis.

This comprehensive approach provides a robust, self-validating system for characterizing the cytotoxic profile of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, laying a solid foundation for further drug development.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Li, J., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate (2008). Cytotoxicity study of pyrazole derivatives. Available at: [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Ates-Alagoz, Z. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. Available at: [Link]

  • Al-Mokyna, F.H., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. National Institutes of Health. Available at: [Link]

  • Al-Warhi, T. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • MDPI (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • MDPI (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Islam, R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]

  • ANT Bio. A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available at: [Link]

  • ResearchGate (2010). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • MDPI (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Available at: [Link]

  • Provost & Wallert Research (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • ACS Omega (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • Muse®. Muse® Caspase-3/7 Kit. Available at: [Link]

  • ResearchGate (2013). Cell viability assays. Available at: [Link]

  • Spandidos Publications (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Available at: [Link]

  • National Institutes of Health (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health (2015). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]

  • RSC Publishing (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Available at: [Link]

  • PharmaTutor (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

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Application

Probing the Architectural Nuances of Pyrazole Derivatives: A Detailed Protocol for NMR and Mass Spectrometry Analysis

Abstract Pyrazole derivatives form a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] Unambiguous structural characterization of these heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives form a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] Unambiguous structural characterization of these heterocyclic scaffolds is paramount for understanding their structure-activity relationships and ensuring the integrity of novel chemical entities. This application note provides a comprehensive, field-proven protocol for the analysis of pyrazole derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We delve into the causality behind experimental choices, offering detailed, step-by-step methodologies for sample preparation, data acquisition, and spectral interpretation, tailored to address the unique chemical properties of pyrazoles.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them privileged scaffolds in the design of therapeutic agents. The versatility of the pyrazole ring allows for substitution at various positions, leading to a vast chemical space of derivatives with diverse pharmacological profiles. Accurate determination of molecular weight, elemental composition, and the precise arrangement of substituents is critical for advancing drug discovery programs based on these important heterocyles. NMR and MS are indispensable and complementary techniques for achieving this comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Connectivity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern and identifying isomeric forms.

Causality in Experimental Design for NMR

The primary challenges in the NMR analysis of pyrazoles often revolve around annular tautomerism and the exchange of N-H protons.[2] The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out, leading to broadened signals or fewer signals than expected.[2] The choice of solvent and temperature can significantly influence this exchange rate.

Step-by-Step Protocol for NMR Analysis

A meticulously prepared sample is crucial for obtaining high-resolution NMR data.

  • Analyte Purity: Ensure the pyrazole derivative is of high purity. Impurities will complicate spectral interpretation.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): A common starting point for many organic molecules due to its good dissolving power.[3]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds and can slow down N-H proton exchange, sometimes resulting in sharper N-H signals.

    • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): In these protic solvents, the N-H proton will exchange with deuterium, causing the N-H signal to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to identify the N-H proton.[2]

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules (<1000 g/mol ).[4]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Dissolution and Filtration:

    • Dissolve the sample in a small vial before transferring it to the NMR tube.[4] This allows for better mixing and the ability to gently heat or vortex to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR in organic solvents, with its signal set to 0 ppm.[4]

Experimental Workflow for NMR Sample Preparation

Caption: Workflow for preparing a pyrazole derivative sample for NMR analysis.

The following table summarizes recommended starting parameters for acquiring ¹H and ¹³C NMR spectra of pyrazole derivatives on a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMRRationale
Pulse ProgramStandard 1D pulseProton-decoupled 1DStandard acquisition for routine analysis.
Spectral Width-2 to 12 ppm-10 to 220 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time (AQ)2-4 seconds1-2 secondsLonger acquisition times provide better resolution.[5]
Relaxation Delay (D1)1-5 seconds2-5 secondsAllows for full relaxation of nuclei between pulses, ensuring accurate integration.
Number of Scans (NS)8-16128 or moreSignal averaging improves the signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[5]
  • Tautomerism: If broadened or averaged signals for C3/C5 are observed, consider acquiring the spectrum at a lower temperature (e.g., in 10-20 K decrements from room temperature).[2] This can slow the tautomeric exchange, allowing for the resolution of distinct signals for each tautomer.

  • N-H Proton: The N-H proton signal can be broad or absent due to chemical exchange.[2] To confirm its presence, a D₂O exchange experiment can be performed.

  • 2D NMR: For complex substitution patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of pyrazole derivatives and can offer structural insights through fragmentation analysis.

Causality in Experimental Design for MS

The choice of ionization technique is paramount and depends on the polarity and thermal stability of the pyrazole derivative.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): Also a soft ionization method, but it is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[7] It also typically generates protonated molecules [M+H]⁺.[8]

Step-by-Step Protocol for Mass Spectrometry Analysis
  • Solvent Selection: Use high-purity solvents such as methanol, acetonitrile, or water. Avoid non-volatile buffers or salts unless essential for solubility, as they can suppress ionization.

  • Sample Concentration: A typical concentration for ESI and APCI is in the range of 1-10 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Experimental Workflow for Mass Spectrometry Sample Preparation

Caption: Workflow for preparing a pyrazole derivative sample for mass spectrometry analysis.

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation of mixtures.

ParameterESIAPCI
Ionization ModePositive or NegativePositive or Negative
Capillary Voltage3-5 kV3-6 kV
Nebulizing GasNitrogenNitrogen
Drying Gas Flow5-12 L/min5-12 L/min
Drying Gas Temp.250-350 °C300-450 °C
Mass Range50-1000 m/z50-1000 m/z
  • Molecular Ion: The highest m/z value often corresponds to the molecular ion (e.g., [M+H]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.[9]

  • Fragmentation Patterns: The fragmentation of the pyrazole ring can provide structural information. Common fragmentation pathways involve the loss of small neutral molecules. The specific fragmentation pattern is highly dependent on the nature and position of the substituents.[10] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure of the fragment ions.

Conclusion

The combined application of NMR and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of pyrazole derivatives. By carefully considering the unique chemical properties of these heterocycles and applying the detailed protocols outlined in this application note, researchers can confidently determine the structure of their compounds, a critical step in the advancement of drug discovery and development.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • BenchChem Technical Support Team. (2025, December).
  • Al-Amiery, A. A., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Creative Proteomics. (n.d.).
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  • Kéki, S., et al. (2019).
  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters.
  • Gates, P. J., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. European Journal of Mass Spectrometry, 27(1), 13–28.
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  • Iowa State University Chemical Instrumentation Facility. (n.d.).
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  • Iowa State University Chemical Instrumentation Facility. (n.d.).
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry.
  • University of Victoria. (2019, April 6).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • NPTEL. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Creative Proteomics. (n.d.).
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  • University of Victoria. (2019, April 6).
  • Andrisano, V., et al. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines.
  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Wenzel, T. J. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
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  • Bai, H., et al. (2022).
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Giraud, N., et al. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • Ghule, V. D., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 24(30), 5571–5576.
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Method

Application Notes and Protocols for the Antifungal Evaluation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Foreword: The Scientific Context and Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous successful therapeutic agents and fungicides.[1][2] Its der...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Context and Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous successful therapeutic agents and fungicides.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] In the realm of mycology, pyrazole-containing compounds have been particularly impactful. Several commercial fungicides, such as Pyraclostrobin, Fluxapyroxad, and Penthiopyrad, feature this heterocyclic motif.[1][3] Many of these agents function by inhibiting the fungal respiratory chain, specifically targeting succinate dehydrogenase (SDH) in mitochondrial complex II, thereby disrupting cellular energy production.[1][3][4]

The compound of interest, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid , represents a novel investigational molecule within this promising class. While specific data on this exact structure is not yet prevalent in published literature, its constituent parts—a pyrazole carboxylic acid core substituted with a bulky tert-butyl group and a phenyl ring—suggest a strong rationale for its investigation as a potential antifungal agent. The tert-butyl group may enhance lipophilicity, potentially improving cell membrane penetration, while the phenyl and carboxylic acid moieties are common features in other biologically active pyrazole derivatives.[5]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antifungal potential of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The protocols herein are designed to be self-validating, grounded in established methodologies, and provide a clear path from initial in vitro screening to preliminary mechanism of action studies.

Part 1: Synthesis and Characterization of the Investigational Compound

A logical first step in any antifungal drug discovery campaign is the synthesis and purification of the molecule.[6] Based on established synthetic routes for similar pyrazole carboxylic acids, a plausible synthetic pathway is outlined below.

Proposed Synthesis Protocol

The synthesis of the target compound can be approached via the hydrolysis of its corresponding ethyl ester. This common precursor, ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, can be synthesized through established methods, and its subsequent hydrolysis yields the desired carboxylic acid.[5]

Step 1: Saponification of the Ester Precursor

  • In a round-bottom flask, dissolve the starting material, ethyl 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent), in ethanol (approx. 4 mL per mmol of ester).

  • Add a solution of potassium hydroxide (2 equivalents) in water.

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in a small amount of water.

  • Acidify the aqueous solution to a pH of ~2-3 using 10% hydrochloric acid. This will precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration, washing with cold water.

  • Dry the solid product under vacuum to yield 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Step 2: Characterization

  • Purity Assessment : Determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).

  • Structural Verification : Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[1][3]

Part 2: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a new antifungal agent is determining its activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this purpose.[7][8]

Protocol: CLSI Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the CLSI M27-A3 and M38-A documents for yeasts and filamentous fungi, respectively.[7][9][10]

Objective : To determine the Minimum Inhibitory Concentration (MIC) of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid against selected fungal strains. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.[8]

Materials :

  • Synthesized 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_readout Data Analysis prep_compound Prepare Compound Stock (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in RPMI prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) add_inoculum Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C (24-48h for yeasts, 48-72h for molds) add_inoculum->incubate add_controls Setup Controls: - Growth Control (no drug) - Sterility Control (no inoculum) - Positive Drug Control add_controls->incubate read_plate Read Plate Visually or Spectrophotometrically (OD at 530nm) incubate->read_plate determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_plate->determine_mic

Caption: Workflow for determining antifungal MIC using the broth microdilution method.

Step-by-Step Methodology :

  • Stock Solution Preparation : Prepare a 10 mg/mL stock solution of the test compound in DMSO. The positive control drug should also be prepared in DMSO.

  • Serial Dilution : In a 96-well plate, perform a 2-fold serial dilution of the compound stock solution with RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation : Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation : Add the diluted fungal inoculum to each well containing the test compound, resulting in a final volume of 200 µL per well.

  • Controls :

    • Growth Control : Wells containing RPMI and fungal inoculum, but no drug.

    • Sterility Control : Wells containing only RPMI to check for contamination.

    • Positive Drug Control : A row of wells with a known antifungal agent.

  • Incubation : Incubate the plates at 35°C. Reading times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., a 50% or 90% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density (OD) with a plate reader.[11][12]

Data Presentation: Expected Results Table

The results of the MIC testing should be summarized in a clear, tabular format.

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Experimental Value][Control Value]
Candida glabrata (ATCC 90030)[Experimental Value][Control Value]
Cryptococcus neoformans (H99)[Experimental Value][Control Value]
Aspergillus fumigatus (ATCC 204305)[Experimental Value][Control Value]

Part 3: Investigating the Mechanism of Action (MoA)

Phenotypic screening identifies if a compound is active; MoA studies explain why.[6][13] Given that many pyrazole carboxamides target succinate dehydrogenase (SDH), a primary avenue of investigation should be the inhibition of mitochondrial respiration.[1][4]

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective : To determine if 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid inhibits the activity of SDH, a key enzyme in the electron transport chain.

Materials :

  • Mitochondria isolated from a relevant fungal species (e.g., Candida albicans).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrates: Succinate.

  • Electron acceptors: 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS).

  • Test compound and known SDH inhibitor (e.g., Malonate or Carboxin) as a positive control.

  • Spectrophotometer.

Workflow Diagram

SDH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Analysis prep_mito Isolate Mitochondria from Fungal Culture mix_components Combine Mitochondria, Buffer, and Test Compound in a Cuvette prep_mito->mix_components prep_reagents Prepare Assay Buffer, Substrates (Succinate), and Electron Acceptors (DCPIP, PMS) prep_reagents->mix_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix_components pre_incubate Pre-incubate for 5 minutes mix_components->pre_incubate start_reaction Initiate Reaction by Adding Succinate pre_incubate->start_reaction monitor_absorbance Monitor the Decrease in Absorbance of DCPIP at 600 nm over Time start_reaction->monitor_absorbance calculate_rate Calculate the Rate of Reaction monitor_absorbance->calculate_rate determine_ic50 Determine the IC50 Value (Concentration causing 50% inhibition) calculate_rate->determine_ic50

Caption: Experimental workflow for the succinate dehydrogenase (SDH) inhibition assay.

Step-by-Step Methodology :

  • Mitochondrial Isolation : Grow the selected fungus in a large volume culture, harvest the cells, and mechanically disrupt them (e.g., with glass beads). Isolate the mitochondrial fraction by differential centrifugation.

  • Assay Setup : In a cuvette, combine the isolated mitochondria, assay buffer, PMS, and DCPIP.

  • Compound Addition : Add varying concentrations of the test compound or the positive control inhibitor to the cuvettes and pre-incubate for 5 minutes at 30°C.

  • Reaction Initiation : Start the enzymatic reaction by adding succinate.

  • Measurement : Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over several minutes. The rate of this decrease is proportional to SDH activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Part 4: Preliminary In Vivo Efficacy Studies

Positive in vitro data warrants progression to in vivo models to assess the compound's efficacy and safety in a whole organism.[14][15][16] A murine model of systemic candidiasis is a standard choice for this evaluation.

Protocol: Murine Model of Systemic Candidiasis

Objective : To evaluate the therapeutic efficacy of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in reducing fungal burden and improving survival in mice infected with Candida albicans.

Materials :

  • Immunocompetent mice (e.g., BALB/c or CD-1 strains).

  • Candida albicans strain for infection.

  • Test compound formulated for injection (e.g., in a vehicle like 5% DMSO, 5% Tween 80, 90% saline).

  • Control vehicle and positive control drug (e.g., Fluconazole).

Experimental Design :

  • Infection : Mice are infected with a calibrated dose of C. albicans via tail vein injection to induce a systemic infection.

  • Treatment Groups : The mice are randomly assigned to different groups (n=10 per group):

    • Group 1: Vehicle control (infected, receives only the formulation vehicle).

    • Group 2: Test compound (low dose, e.g., 1 mg/kg).

    • Group 3: Test compound (high dose, e.g., 10 mg/kg).

    • Group 4: Positive control (e.g., Fluconazole at a therapeutic dose).

  • Dosing : Treatment begins a few hours post-infection and is administered once or twice daily for a set period (e.g., 7 days).

  • Endpoints :

    • Survival : Monitor the mice daily for signs of illness and record mortality over a period of 14-21 days.

    • Fungal Burden : At a predetermined time point (e.g., day 4 post-infection), a subset of mice from each group is euthanized. Kidneys (the primary target organ in this model) are harvested, homogenized, and plated on agar to determine the fungal load (CFU/gram of tissue).[14]

Data Analysis :

  • Survival data can be visualized using a Kaplan-Meier survival curve and analyzed with a log-rank test.

  • Fungal burden data (CFU/g) should be compared between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

References

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Genomic Approaches to Antifungal Drug Target Identification and Validation. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One. Available at: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.Google Patents.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]

  • Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList. bioRxiv. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]

  • Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Microbiology. Available at: [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS One. Available at: [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Available at: [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available at: [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Available at: [Link]

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Application

Application Notes &amp; Protocols: A-Z Guide to the Development of 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxamide Derivatives for Drug Discovery

Abstract The 1,3,5-trisubstituted pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. This guide provides an in-depth framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-trisubstituted pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. This guide provides an in-depth framework for the design, synthesis, and biological evaluation of novel derivatives based on the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold. We will explore the strategic rationale behind derivatization, provide validated, step-by-step protocols for chemical synthesis and key biological assays, and offer expert insights into data interpretation and structure-activity relationship (SAR) development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of new therapeutic agents.

Scientific Rationale and Strategic Overview

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an exceptionally versatile pharmacophore.[1] Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (a cannabinoid receptor antagonist), and Crizotinib (an ALK/ROS1 kinase inhibitor) highlight the therapeutic success of pyrazole-containing molecules across a wide range of diseases, including inflammation, metabolic disorders, and cancer.[2]

The 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold offers three primary points for diversification:

  • C5-Carboxylic Acid: This position is an ideal handle for generating large libraries of amides, esters, or other acid derivatives. Amide coupling is a robust and highly modular reaction, allowing for the systematic exploration of chemical space to probe interactions with target proteins.[3][4]

  • N1-Phenyl Ring: Modifications to this ring can profoundly influence the compound's orientation within a binding pocket and its pharmacokinetic properties. Structure-activity relationship studies on similar pyrazoles have shown that substituents on this ring are critical for potency and selectivity.[5][6]

  • C3-tert-Butyl Group: This bulky, lipophilic group serves as a critical anchoring moiety, often fitting into hydrophobic pockets of target proteins. While less commonly modified, variations at this position could be explored in later-stage lead optimization.

Strategic Workflow for Derivative Development

A successful drug discovery campaign based on this scaffold requires a systematic and logical progression from initial synthesis to biological validation. The workflow outlined below provides a self-validating system where each step informs the next, ensuring that resources are focused on the most promising chemical matter.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: SAR & Lead Progression A Synthesis of Core Scaffold (3-tert-butyl-1-phenyl-1H- pyrazole-5-carboxylic acid) B Amide Coupling to Generate Focused Library (e.g., 20-50 compounds) A->B HATU/DIPEA or SOCl₂ followed by Amine C Primary Screening: High-Throughput Assay (e.g., Kinase Inhibition @ 10 µM) B->C D Hit Confirmation & Potency: IC₅₀ Determination C->D Identify 'Hits' E Secondary / Orthogonal Assay (e.g., Cellular Phosphorylation Assay) D->E Confirm Mechanism F Structure-Activity Relationship (SAR) Analysis E->F G ADME Profiling (Solubility, Stability) F->G Select Leads H Generation of Second-Generation Library F->H Guide Design

Figure 1: A comprehensive workflow for the development of pyrazole derivatives.

Synthetic Chemistry Protocols

The most efficient route to generate a diverse library is to first synthesize the core carboxylic acid scaffold and then perform parallel amide couplings.

Protocol 1: Synthesis of 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid (Scaffold)

This protocol is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with phenylhydrazine, followed by saponification.[1]

Expert Insight: The initial cyclocondensation can produce regioisomers. However, with a bulky tert-butyl group on the β-ketoester (ethyl 4,4-dimethyl-3-oxopentanoate), the reaction with phenylhydrazine strongly favors the formation of the desired 1,3,5-trisubstituted pyrazole ester due to steric hindrance.

Step 1: Cyclocondensation to Ethyl 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in absolute ethanol (5 mL per mmol of ester), add phenylhydrazine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the starting materials are consumed, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel, or if sufficiently pure, taken directly to the next step.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ethyl ester from the previous step in ethanol (10 mL per mmol).

  • Add a solution of potassium hydroxide (KOH) (3.0 eq) in water (2 mL per mmol).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester spot by TLC.[7]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

  • The resulting white solid is 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, which should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity (>95%) before use in amide coupling.

Protocol 2: Parallel Amide Library Synthesis (HATU Coupling)

This protocol describes a robust and widely used method for amide bond formation suitable for generating a library of derivatives in parallel.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.

Materials & Reagents:

ReagentM.W.PurposeStoichiometry (eq)
Pyrazole Carboxylic Acid (from Protocol 1)244.29Acid component1.0
Desired Primary/Secondary AmineVariableAmine component1.2
HATU380.23Coupling Agent (Acid Activator)1.2
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic base3.0
Anhydrous N,N-Dimethylformamide (DMF)73.09Solvent-

Procedure (per reaction):

  • In a labeled 4 mL glass vial, add the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (e.g., 24.4 mg, 0.1 mmol).

  • Add a stock solution of HATU in anhydrous DMF (e.g., 45.6 mg, 0.12 mmol in 0.3 mL DMF).

  • Add a stock solution of the desired amine in anhydrous DMF (e.g., 0.12 mmol in 0.3 mL DMF).

  • Finally, add DIPEA (e.g., 52 µL, 0.3 mmol) to initiate the reaction. Cap the vial tightly.

  • Place the vial on an orbital shaker at room temperature and allow it to react for 4-16 hours.

  • Self-Validation/QC: Monitor reaction completion by taking a small aliquot and analyzing via LC-MS. The mass spectrum should show consumption of the starting acid and the appearance of the desired product mass.

  • Work-up and Purification:

    • Quench the reaction by adding 1 mL of water.

    • Extract the product with ethyl acetate (2 x 1.5 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by preparative HPLC or flash chromatography to yield the final pure amide derivative.

Biological Evaluation Protocols

The broad biological activity of pyrazoles necessitates a screening strategy tailored to the project's therapeutic goals.[8] We present protocols for two common, high-impact assay types: a biochemical kinase inhibition assay and a cell-based antibacterial assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring ADP formation. It is a robust method for determining the IC₅₀ values of inhibitors.[9][10]

Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first stops the kinase reaction and depletes remaining ATP. A second detection reagent converts the newly formed ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity. Inhibitors will reduce the signal.

Procedure (384-well plate format):

  • Compound Plating: Prepare serial dilutions of the synthesized pyrazole amides in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate using an acoustic dispenser. This will yield a final top concentration of 10 µM in a 5 µL final reaction volume.

  • Enzyme and Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer (e.g., for PIM1 kinase: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 µM PIMtide substrate). The enzyme concentration should be pre-determined to ensure the reaction is in the linear range (typically low nM).

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X kinase/substrate solution to each well containing the plated compound.

  • Add 2.5 µL of a 2X ATP solution (concentration should be at the Kₘ for the specific kinase, e.g., 20 µM for PIM1) to start the reaction.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis:

  • Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Phospho-Substrate + ADP A->B Incubate 60 min C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) C->D Incubate 40 min E Read Luminescence D->E Incubate 30 min

Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of a compound that inhibits visible bacterial growth.[11][12][13]

Procedure (96-well plate format):

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. The concentration range typically spans from 64 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight on an appropriate agar plate.

    • The next day, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the final inoculum.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the compound plate. This brings the total volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[12]

  • Controls (Self-Validation):

    • Growth Control: A well containing 100 µL of MHB and bacteria, but no compound.

    • Sterility Control: A well containing 100 µL of MHB only.

    • Reference Antibiotic: A row dedicated to a standard antibiotic (e.g., Vancomycin) to validate the assay.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Data Presentation:

Results should be tabulated to facilitate SAR analysis.

Compound IDR-Group (Amide)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Ref-Cmpd Vancomycin1>64
PZA-001 -NH-benzyl16>64
PZA-002 -NH-(4-chlorobenzyl)432
PZA-003 -NH-cyclohexyl>64>64
PZA-004 -N(Me)₂32>64

Conclusion and Future Directions

This guide provides a robust, integrated strategy for the development of novel derivatives of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. By following the detailed protocols for synthesis and biological screening, research teams can efficiently generate and evaluate compound libraries. The key to success lies in the iterative nature of the process: initial screening data must be used to build a robust Structure-Activity Relationship (SAR) model.[14] This model will, in turn, guide the design of second-generation libraries with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Xia, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

  • Ali, I., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Klenke, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Soares, M. B. P., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. Available at: [Link]

  • Spaan, A. N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An & G. S. Sittampalam (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Maresca, A., et al. (2009). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction: The 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Its robust structure and versatile functional handles make it a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Its robust structure and versatile functional handles make it a privileged component in the development of novel therapeutics and functional materials. However, researchers often face challenges in achieving high yields during its synthesis, primarily due to issues with regioselectivity and purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the common pitfalls and significantly improve the yield and purity of your target compound. We will dissect the reaction mechanism, explore critical process parameters, and offer validated protocols to ensure your synthesis is both efficient and reproducible.

Section 1: Understanding the Core Synthesis Pathway

The most common and reliable method for synthesizing 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid proceeds through a three-stage process. It begins with the formation of a suitable 1,3-dicarbonyl precursor, followed by a regioselective cyclocondensation with phenylhydrazine to form the pyrazole core, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. Understanding this workflow is the first step toward effective troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation (Cyclocondensation) cluster_2 Stage 3: Hydrolysis A Claisen Condensation (e.g., Pivalic ester + Ethyl acetate) B 1,3-Dicarbonyl Intermediate (Ethyl pivaloylacetate) A->B D Ethyl 3-(tert-butyl)-1-phenyl-1H- pyrazole-5-carboxylate B:e->D:w + C Phenylhydrazine C->D:w       E Base-mediated Hydrolysis (e.g., KOH, NaOH, LiOH) D->E F Final Product 3-(tert-butyl)-1-phenyl-1H- pyrazole-5-carboxylic acid E->F + Acidic Workup G cluster_main Regioselective Cyclization Pathways cluster_A Pathway A (Desired) cluster_B Pathway B (Undesired) Intermediate Hydrazone Intermediate TS_A Transition State A (Less Steric Hindrance) Intermediate->TS_A Attack at Acetyl C=O TS_B Transition State B (High Steric Hindrance) Intermediate->TS_B Attack at Pivaloyl C=O Product_A Ethyl 3-(t-Bu)-1-phenyl- 1H-pyrazole-5-carboxylate TS_A->Product_A Product_B Ethyl 5-(t-Bu)-1-phenyl- 1H-pyrazole-3-carboxylate TS_B->Product_B

Optimization

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity pyrazole carboxylic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying causes and step-by-step protocols to resolve them.

Crystallization & Recrystallization Issues

Answer:

"Oiling out" is a common crystallization challenge where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the impure solid.[2] The resulting oil is often a good solvent for impurities, which can hinder or prevent subsequent crystallization and lead to a lower purity product.

Root Causes and Explanations:

  • High Degree of Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can cause the solute to come out of solution too quickly for crystal nucleation and growth to occur in an orderly fashion.[1]

  • Low Melting Point: The presence of impurities can significantly depress the melting point of your compound.[2] If the solution temperature at the point of saturation is higher than the melting point of your impure solid, it will separate as a liquid.

  • Inappropriate Solvent Choice: The solvent system may not be ideal for your specific pyrazole carboxylic acid, leading to poor solubility behavior at different temperatures.

Troubleshooting Protocol:

  • Re-dissolve the Oiled-Out Product: Gently heat the mixture to re-dissolve the oil.

  • Increase the Solvent Volume: Add more of the "good" solvent (the solvent in which your compound is more soluble) to the heated solution. This will decrease the supersaturation level and lower the temperature at which the compound will start to crystallize.[2]

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is critical for the formation of well-ordered crystals.

  • Induce Crystallization with Seeding: If crystals do not form upon cooling, add a small seed crystal of the pure compound to the solution. This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation.[3]

  • Solvent System Modification: If the above steps fail, consider a different solvent or solvent mixture for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Answer:

Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[2] The goal is to achieve a slow, controlled crystal growth process.

Root Causes and Explanations:

  • Excessive Supersaturation: Similar to the cause of oiling out, a very high concentration of the solute can lead to rapid precipitation.

  • Steep Solubility Curve: The chosen solvent may have a very steep solubility curve, meaning a small decrease in temperature causes a large amount of solute to crash out of solution.

  • High Rate of Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to arrange themselves into a well-defined crystal lattice.

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: Re-dissolve the solid by heating the solution and add a small additional volume of the hot solvent. This will ensure you are not at the bare minimum solvent volume, allowing for slower crystallization upon cooling.[2]

  • Insulate the Flask: To slow down the cooling process, insulate the flask by placing it on a piece of cork or a few layers of paper towels and covering the top with a watch glass.[2] An inverted beaker can also be placed over the flask to create an insulating air jacket.

  • Consider a Different Solvent System: If rapid crystallization persists, experiment with a solvent system where your compound has slightly higher solubility at room temperature.

Answer:

The failure of a compound to crystallize from a solution that is known to be saturated can be due to either an excess of solvent or a high kinetic barrier to nucleation.

Root Causes and Explanations:

  • Excessive Solvent: Too much solvent may have been added, and the solution is not yet supersaturated at low temperatures.[2]

  • High Nucleation Barrier: The molecules may require a significant amount of energy to come together and form the initial crystal nucleus.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the solution.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, and then allow it to cool again.[2]

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Last Resort: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[2]

Decision Tree for Crystallization Troubleshooting

start Start Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe oil Oiling Out observe->oil Liquid droplets form rapid Rapid Precipitation observe->rapid Fine powder/needles form instantly no_xtal No Crystals observe->no_xtal Solution remains clear success Good Crystals Formed observe->success Slow crystal growth reheat_oil Re-heat, Add More 'Good' Solvent oil->reheat_oil reheat_rapid Re-heat, Add More Solvent rapid->reheat_rapid scratch Scratch Flask no_xtal->scratch end Isolate Pure Product success->end slow_cool_oil Cool Slowly reheat_oil->slow_cool_oil seed_oil Add Seed Crystal slow_cool_oil->seed_oil seed_oil->cool slow_cool_rapid Insulate & Cool Slowly reheat_rapid->slow_cool_rapid slow_cool_rapid->cool seed_no_xtal Add Seed Crystal scratch->seed_no_xtal If no success reduce_vol Reduce Solvent Volume seed_no_xtal->reduce_vol If no success reduce_vol->cool

Caption: A decision tree for troubleshooting common crystallization problems.

Chromatography Issues

Answer:

Peak tailing is a common issue when purifying acidic compounds like pyrazole carboxylic acids on normal-phase silica gel. It is often caused by strong interactions between the acidic analyte and the stationary phase.

Root Causes and Explanations:

  • Acid-Base Interactions: Silica gel has acidic silanol groups (Si-OH) on its surface. The carboxylic acid group of your pyrazole derivative can interact strongly with these sites, leading to a slow and uneven elution from the column, which manifests as a tailed peak.

  • High Polarity: Pyrazole carboxylic acids can be quite polar, leading to strong adsorption on the polar silica gel stationary phase.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. The added acid will protonate the silanol groups on the silica surface, reducing their interaction with your acidic compound and leading to a more symmetrical peak shape.

  • Use a More Polar Mobile Phase: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. This will help to compete with your compound for the active sites on the silica gel and improve elution.

  • Consider Reversed-Phase Chromatography: If peak tailing persists, reversed-phase chromatography on a C18-functionalized silica gel is an excellent alternative. In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

    • pH Adjustment: The pH of the mobile phase is critical. To ensure your carboxylic acid is in its neutral, protonated form (which will have better retention on the nonpolar stationary phase), the pH of the mobile phase should be at least 2 units below the pKa of your compound. This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[2]

  • Use a Different Stationary Phase: For challenging separations, consider alternative stationary phases such as alumina (which can be basic, neutral, or acidic) or polymer-based resins.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing pyrazole carboxylic acids?

A1: The choice of solvent is highly dependent on the specific structure and substitution pattern of your pyrazole carboxylic acid. However, some commonly successful solvents and solvent systems include:

  • Alcohols: Ethanol and methanol are often good choices as they can dissolve many pyrazole derivatives when hot and have lower solubility when cold.[1]

  • Water: For more polar pyrazole carboxylic acids, recrystallization from hot water can be effective. The solubility is often pH-dependent.

  • Mixed Solvent Systems: Mixtures such as ethanol/water, acetone/water, or ethyl acetate/hexanes are very useful. The compound is dissolved in a minimum of the "good" solvent (e.g., ethanol), and the "bad" solvent (e.g., water) is added dropwise until the solution becomes turbid. The solution is then heated to clarify and cooled slowly.

Q2: How does the pH of an aqueous solution affect the solubility of my pyrazole carboxylic acid?

A2: The solubility of a pyrazole carboxylic acid in water is highly dependent on the pH of the solution.

  • At low pH (acidic conditions): The carboxylic acid group will be in its protonated, neutral form (-COOH). This form is generally less soluble in water.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more soluble in water. This pH-dependent solubility can be exploited for purification. For example, an impure solid can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide), filtered to remove insoluble impurities, and then the pure pyrazole carboxylic acid can be precipitated by adding acid.

The Effect of pH on the Solubility of a Pyrazole Carboxylic Acid

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_structure Pyrazole-COOH (Protonated) Less Water Soluble high_ph_structure Pyrazole-COO- (Deprotonated) More Water Soluble low_ph_structure->high_ph_structure + OH- high_ph_structure->low_ph_structure + H+

Caption: The equilibrium between the less soluble protonated form and the more soluble deprotonated form of a pyrazole carboxylic acid is controlled by pH.

Q3: My pyrazole carboxylic acid has an amino group. Does this present any special purification challenges?

A3: Yes, the presence of an amino group introduces the possibility of zwitterion formation. A zwitterion is a neutral molecule with both a positive and a negative charge. In the case of an amino-pyrazole carboxylic acid, the amino group can be protonated (-NH3+) and the carboxylic acid group can be deprotonated (-COO-). Zwitterions can have unusual solubility profiles (often soluble in water but poorly soluble in many organic solvents) and can be difficult to purify by standard silica gel chromatography. For these compounds, ion-exchange chromatography or reversed-phase HPLC with careful pH control are often the most effective purification techniques.

Q4: Can co-crystallization with solvents be an issue?

A4: Yes, co-crystallization, where solvent molecules are incorporated into the crystal lattice of your compound, can be a problem. This can lead to non-stoichiometric ratios of your compound and the solvent in the final solid, and it can be difficult to remove the trapped solvent. If you suspect co-crystallization (e.g., from NMR analysis showing residual solvent peaks that do not disappear with drying), you should try recrystallizing from a different solvent system.

Data & Protocols

Table 1: Recommended Solvents for Recrystallization of Pyrazole Derivatives
Compound ClassRecommended Solvents/SystemsReference(s)
General Pyrazole Carboxylic AcidsEthanol, Methanol[1]
Phenyl-substituted PyrazolesEthanol, Acetone[4]
Pyrazole-linked Pyridine Carboxylic AcidsChloroform, Ethanol[5]
Trifluoromethyl-substituted PyrazolesCarbon tetrachloride, Methanol[6]
Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent or solvent pair in which your pyrazole carboxylic acid is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Starting Conditions for Reversed-Phase Flash Chromatography
  • Column: C18-functionalized silica gel.

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA (ensure the pH is below the pKa of your compound).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid as in Mobile Phase A.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to elute your compound. A typical gradient might be 10% B to 95% B over 20-30 column volumes.

  • Detection: Use a UV detector, selecting a wavelength where your compound has strong absorbance.

References

  • Ilhan, I. Ö., Bahadir, Ö., Önal, Z., & Saripinar, E. (Year). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Journal of the Chemical Society of Pakistan.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.
  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC.
  • Oiling Out in Crystalliz
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (Year). PMC - NIH.
  • Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study.
  • pKa Data Compiled by R. Williams.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link].

  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm (RSC Publishing).
  • An improved process for the preparation of celecoxib.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.
  • Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega.
  • Method for purifying pyrazoles.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

From the Senior Application Scientist's Desk: Welcome to the technical support guide for pyrazole synthesis. Pyrazoles are a cornerstone of medicinal chemistry and materials science, yet their synthesis can present signi...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for pyrazole synthesis. Pyrazoles are a cornerstone of medicinal chemistry and materials science, yet their synthesis can present significant challenges, from low yields to complex purification.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Our focus will be on the most prevalent synthetic route: the condensation of hydrazines with 1,3-dicarbonyl compounds, often referred to as the Knorr pyrazole synthesis, and its variations.[1][2][3]

Section 1: Troubleshooting and Optimization Guide

This section addresses the most frequent challenges in pyrazole synthesis through a question-and-answer format.

I. Low Reaction Yield or Incomplete Conversion

Question: My pyrazole synthesis is resulting in a consistently low yield or fails to reach completion. What are the primary factors to investigate?

Low yield is a multifaceted issue that requires a systematic approach to diagnose. The root cause often lies in one of three areas: starting material integrity, suboptimal reaction conditions, or competing side reactions.[4]

A. Starting Material Purity & Stability The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[5]

  • Causality: Hydrazine and its derivatives can degrade over time, especially if exposed to air or moisture. The stability of the hydrazine reagent is a critical factor.[6] Similarly, the 1,3-dicarbonyl compound can exist in keto-enol tautomeric forms, and its purity can affect reactivity.

  • Actionable Advice:

    • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or HPLC. For hydrazines, consider using a freshly opened bottle or purifying it via distillation.

    • Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the more stable or less expensive reagent can sometimes drive the reaction to completion. In cases where the dicarbonyl is the limiting reagent, using an excess of hydrazine (e.g., 1.2-2 equivalents) can improve yields.[6]

B. Reaction Conditions: The Optimization Matrix The interplay between solvent, temperature, and catalysis is critical for success.

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and even regioselectivity.[5]

    • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used and are effective for many simple syntheses. They facilitate the proton transfer steps necessary for dehydration. The Knorr reaction is often fast and gives high yields in these solvents.[7]

    • Aprotic Dipolar Solvents (e.g., DMF, NMP, DMSO): For less reactive substrates, particularly aryl hydrazines, aprotic dipolar solvents can lead to better outcomes than polar protic solvents.[2][5]

    • Causality: Aprotic solvents can accelerate the reaction by avoiding the strong solvation of the nucleophilic hydrazine, thus increasing its effective reactivity.

  • Temperature and Reaction Time:

    • Causality: Condensation reactions often require an initial energy input to overcome the activation barrier for imine/enamine formation and subsequent cyclization.[4] However, excessive heat can lead to the degradation of starting materials or products and the formation of polymeric byproducts.[8]

    • Actionable Advice:

      • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged heating.[4]

      • Controlled Heating: If room temperature fails, gradually increase the temperature. Refluxing is common, but some modern protocols have found an optimal temperature, after which yields decrease. For example, in certain silver-catalyzed syntheses, the yield improved up to 60°C but decreased beyond that point.[1]

      • Microwave Synthesis: Consider microwave-assisted synthesis to significantly reduce reaction times and often improve yields by promoting rapid, uniform heating.[3][4]

  • Catalysis: Many pyrazole syntheses require a catalyst to proceed efficiently.[1]

    • Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, HCl) is frequently used to protonate a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[4]

    • Lewis Acid Catalysis: Lewis acids like ZnO nanoparticles, lithium perchlorate, or Al(OTf)₃ can also be highly effective, coordinating to the carbonyl oxygen to enhance its electrophilicity.[1][2]

    • Base Catalysis: In some cases, particularly with hydrazine salts, a base is required to free the nucleophilic hydrazine.

Below is a troubleshooting workflow for addressing low reaction yields.

G start Low Yield or Incomplete Reaction purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions purify_sm Purify/Verify Reagents (NMR, HPLC) purity->purify_sm stoichiometry Adjust Stoichiometry purity->stoichiometry temp Adjust Temperature (Monitor via TLC) conditions->temp solvent Change Solvent (Protic vs. Aprotic) conditions->solvent catalyst Introduce/Change Catalyst (Acid, Lewis Acid) conditions->catalyst atmosphere Use Inert Atmosphere (N2 or Ar) side_reactions->atmosphere outcome Improved Yield temp->outcome solvent->outcome catalyst->outcome purify_sm->outcome stoichiometry->outcome atmosphere->outcome G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B R1-CO-CH2-CO-R3 Unsymmetrical 1,3-Dicarbonyl AttackA Attack at C1 R1-CO-CH2-CO-R3->AttackA More reactive carbonyl AttackB Attack at C3 R1-CO-CH2-CO-R3->AttackB Less reactive carbonyl R2-NH-NH2 Substituted Hydrazine R2-NH-NH2->AttackA R2-NH-NH2->AttackB IntermediateA Intermediate A AttackA->IntermediateA ProductA Regioisomer 1 IntermediateA->ProductA IntermediateB Intermediate B AttackB->IntermediateB ProductB Regioisomer 2 IntermediateB->ProductB

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

III. Purification Challenges

Question: I've completed my reaction, but I'm struggling to isolate a pure product. What are the best strategies for purifying pyrazoles?

Purification can be complicated by the presence of unreacted starting materials, regioisomers, or byproducts.

A. Removing Unreacted Hydrazine

  • Problem: Hydrazine and its salts are basic and can be difficult to remove from the desired product, especially if the product is also basic.

  • Solution: Acid-Base Extraction: Wash the crude product (dissolved in an organic solvent like ethyl acetate or DCM) with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the basic hydrazine, pulling it into the aqueous layer. [8]Be cautious if your pyrazole product is also strongly basic, as it may be extracted as well.

B. Separating Regioisomers

  • Problem: Regioisomers often have very similar polarities, making separation by standard column chromatography challenging. [2]* Solutions:

    • Careful Column Chromatography: Use a high-performance column and a shallow solvent gradient. Sometimes, deactivating the silica gel with triethylamine can improve the separation of basic pyrazole compounds. [8] 2. Fractional Crystallization: If the isomers have different solubilities, fractional crystallization can be highly effective. Experiment with various solvent systems. [8] 3. Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step that introduces a significant structural or polarity difference.

C. Product Crystallization

  • Problem: The final product may be an oil or a low-melting solid that is difficult to crystallize.

  • Solutions:

    • Trituration: Stir the oil or crude solid with a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) to induce crystallization or wash away soluble impurities. [8] 2. Recrystallization: Finding the right solvent system is key. Start with common systems and screen for solubility.

Table 1: Common Recrystallization Solvent Systems for Pyrazoles

Solvent SystemPolarityNotes
Ethanol / WaterPolarGood for many substituted pyrazoles. Dissolve in hot ethanol, add water dropwise until cloudy, then cool. [8]
Ethyl Acetate / HexanesMedium / Non-polarA versatile system for a wide range of polarities. [8]
IsopropanolPolarA good single-solvent option. [8]
Toluene / HeptaneNon-polarUseful for less polar pyrazole derivatives.

Section 2: Reference Protocol

This section provides a baseline, self-validating protocol for a standard Knorr-type pyrazole synthesis.

Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol describes the reaction between dibenzoylmethane (a 1,3-diketone) and phenylhydrazine.

Materials:

  • Dibenzoylmethane (1.00 g, 4.46 mmol, 1.0 equiv)

  • Phenylhydrazine (0.53 mL, 5.35 mmol, 1.2 equiv)

  • Glacial Acetic Acid (15 mL)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzoylmethane (1.00 g).

  • Solvent Addition: Add glacial acetic acid (15 mL) to the flask and stir the mixture to dissolve the solid.

  • Reagent Addition: Add phenylhydrazine (0.53 mL) to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Reaction Quench and Precipitation: Once the starting material is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL).

  • Product Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white crystalline solid.

Section 3: Mechanistic Overview

Understanding the reaction mechanism is crucial for troubleshooting. The Knorr synthesis proceeds through a series of well-defined steps.

G Start 1,3-Dicarbonyl + Hydrazine Step1 Nucleophilic Attack (N attacks C=O) Start->Step1 Acid or Heat Step2 Intermediate Formation (Hydrazone/Enamine) Step1->Step2 - H2O Step3 Intramolecular Cyclization (Second N attacks remaining C=O) Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 - H2O End Aromatic Pyrazole Ring Step4->End

Caption: General mechanism of the Knorr pyrazole synthesis. [6] The key steps are the initial nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon, formation of an intermediate via water elimination, a subsequent intramolecular cyclization, and a final dehydration step to yield the stable aromatic pyrazole ring. [6]

References

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Fadila, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Guide: Overcoming Solubility Challenges with 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in Experimental Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. We will move be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (MW: 244.29 g/mol ) presents a classic solubility challenge due to its amphiphilic nature.[1] Its structure contains large, non-polar (lipophilic) groups: a tert-butyl group and a phenyl group. These moieties are hydrophobic and resist dissolving in aqueous solutions.

However, the molecule also possesses a carboxylic acid functional group. This group is ionizable and represents the primary handle for manipulating solubility. The protonation state of this group is dependent on the pH of the solution, which is the key to overcoming solubility hurdles.[2][3]

At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH) and electrically neutral. This form is less polar and exhibits very low aqueous solubility. When the pH is raised above the pKa, the group deprotonates to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and interacts favorably with water, leading to a dramatic increase in solubility.[2][4]

Caption: pH-dependent equilibrium of the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

The most direct approach is to exploit the carboxylic acid group by increasing the pH.[5] Prepare a concentrated stock solution in a mild basic solution, such as 10-50 mM NaOH, and then dilute this stock into your final assay buffer. The buffer should have sufficient capacity to maintain the final desired pH. See Protocol 3.1.1 for a detailed methodology.

Q2: I'm using DMSO for my stock solution, but the compound precipitates when I dilute it into my assay buffer. What's happening and how can I fix it?

This is a common issue known as "precipitation upon dilution" or a "solvent shift" problem.[6] Your compound is highly soluble in 100% DMSO but becomes supersaturated and crashes out when the DMSO concentration is drastically lowered by dilution into the aqueous buffer.

Troubleshooting Steps:

  • Lower the Stock Concentration: Try making a less concentrated stock solution in DMSO.

  • Increase Final DMSO Concentration: Check if your assay can tolerate a higher final percentage of DMSO (e.g., 0.5% or 1% instead of 0.1%).

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a solution with a higher percentage of co-solvent, before the final dilution into the assay buffer.

  • Add a Surfactant: Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your final assay buffer can help stabilize the compound.

Q3: What is the best organic solvent to prepare a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is typically the first choice for creating high-concentration stock solutions of poorly soluble compounds for screening assays due to its high solubilizing power.[6] Other options include N,N-dimethylformamide (DMF) and ethanol. However, always prepare the highest concentration stock in 100% of the organic solvent first, before attempting aqueous dilutions.

Q4: Can I heat the solution to help dissolve the compound?

Gentle warming (e.g., to 37°C) can temporarily increase solubility and speed up dissolution. However, be cautious. The compound may precipitate out again as the solution cools to room temperature. This method is best used for immediate use applications, and you should always verify the compound's thermal stability to avoid degradation.

In-Depth Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to systematically address solubility issues.

Workflow: Selecting a Solubilization Strategy

Solubilization_Workflow Start Start: Compound is Insoluble Check_pH Is the final assay pH flexible or > 8.0? Start->Check_pH Try_pH Strategy 1: pH-Mediated Solubilization Check_pH->Try_pH  Yes Check_Solvent Can the assay tolerate an organic co-solvent (e.g., DMSO, EtOH)? Check_pH->Check_Solvent  No Try_pH->Check_Solvent Fails Try_Solvent Strategy 2: Utilize Organic Co-solvents Check_Solvent->Try_Solvent  Yes Advanced Strategy 3: Advanced Formulation (Salts, Excipients) Check_Solvent->Advanced  No Try_Solvent->Advanced Fails Fail Consult Formulation Specialist Advanced->Fail Fails

Caption: Decision tree for selecting a solubilization strategy.

3.1 Strategy 1: pH-Mediated Solubilization

Mechanism of Action: This technique leverages the acidic nature of the carboxylic acid group. By preparing the solution in a basic environment (pH > pKa), the compound is converted to its highly soluble anionic (carboxylate) form.[2][4]

This is the most reliable method for achieving high aqueous concentrations.

  • Target Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM).

  • Solvent Preparation: Prepare a small volume of a suitable basic solution (e.g., 10 mM NaOH in ultrapure water). Note: Using a volatile base like ammonium hydroxide can be an option if sodium ions interfere with the assay.

  • Dissolution: Add the calculated mass of the compound to a sterile tube. Add the basic solution dropwise while vortexing or sonicating until the solid is fully dissolved. You may need slightly more than 1 equivalent of base.

  • pH Check (Optional but Recommended): Check the pH of the resulting stock solution. It should be alkaline (typically pH 9-11).

  • Storage: Store the stock solution at -20°C or -80°C. Note the new formulation details (e.g., "10 mM in 10 mM NaOH").

  • Application: When preparing working solutions, dilute this basic stock into your final assay buffer. The buffer's capacity should be sufficient to absorb the base from the stock and maintain the final desired pH for the experiment.

3.2 Strategy 2: Utilizing Organic Co-solvents

Mechanism of Action: Organic solvents like DMSO are miscible with water and can disrupt the hydrogen-bonding network of water, creating a more favorable "solvent cage" for the non-polar regions of the compound, thereby increasing its solubility.[7]

Co-solventPolarity (Dielectric Constant)Key AdvantagesCommon Assay Concerns
DMSO 47.2Excellent solubilizing power for diverse compounds.Can affect enzyme activity, cell viability at >0.5-1%. Can interfere with some plate reader optics.
Ethanol (EtOH) 24.5Volatile (can be removed), less toxic than others.Can precipitate proteins, lower solubilizing power than DMSO.
DMF 36.7High solubilizing power.Higher toxicity, can be reactive. Use with caution.
Acetonitrile 37.5Common in analytical chemistry (HPLC).Can denature proteins, less common in cell-based assays.
  • Maximum Stock Preparation: Weigh the compound and add the minimum volume of 100% DMSO required for complete dissolution. This is your maximum concentration stock. Sonicate if necessary.

  • Working Stock: From this maximum stock, prepare a working stock (e.g., 10 mM) in 100% DMSO.

  • Assay Dilution: Add a small volume of the DMSO working stock to your aqueous assay buffer to reach the final desired concentration. Crucially, ensure the final DMSO concentration is consistent across all experimental conditions (including vehicle controls) and is known to be tolerated by your assay system (typically ≤0.5%). [6]

  • Vigorous Mixing: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

3.3 Strategy 3: Advanced Formulation Techniques

For more persistent solubility issues, especially in a drug development context, more advanced methods are employed.

  • Salt Formation: This is a formal chemical modification where the acidic drug is reacted with a base to form a stable, solid salt (e.g., a sodium or potassium salt).[4][8] These salts often have significantly higher aqueous solubility and faster dissolution rates than the free acid form.[9][10] This process is typically performed by medicinal chemists or formulation specialists.

  • Use of Excipients:

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) above their critical micelle concentration (CMC) can form micelles that encapsulate the lipophilic compound, keeping it dispersed in an aqueous solution.[11]

    • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is lipophilic and can encapsulate the non-polar parts of the drug, while the exterior is hydrophilic, enhancing the apparent water solubility of the complex.[12][13]

Summary & Best Practices
StrategyWhen to UseProsCons
pH Adjustment First-line approach for aqueous buffers when assay pH is flexible.High solubility, avoids organic solvents.Requires basic pH; may not be suitable for all biological assays.
Co-solvents (DMSO) For creating high-concentration stocks for screening; when pH cannot be modified.Simple, effective for stock preparation.Can precipitate on dilution; solvent may interfere with the assay.
Salt Formation For drug development and creating a stable, soluble solid form.Greatly improved solubility and dissolution; stable solid.Requires chemical synthesis and characterization.
Excipients When compound needs to be solubilized in a fixed, neutral buffer without co-solvents.Can be highly effective.May interfere with the assay; requires careful optimization.

Final Recommendations:

  • Always start with the simplest method that your assay allows. For 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, this is almost always pH adjustment.

  • Characterize your stock solution. After dissolving, visually inspect for any particulates. Centrifuge and use the supernatant if unsure.

  • Run vehicle controls. Always include a control that contains the same concentration of solvent (e.g., NaOH solution, DMSO) as your test article to account for any effects of the vehicle on the assay.

  • Document everything. Record the exact method used to dissolve the compound (solvent, concentration, pH) as it is a critical part of the experimental protocol.

References
  • Wei, Y., Zhao, B.-X., & Xia, Y. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1575. [Link]

  • El-Sattar, N. E. A., Fayed, E. A., & El-Reedy, A. A. M. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1382. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University Journal of Science, 8(1), 21-30. [Link]

  • Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Goud, N. R., & Gangavaram, S. (2014). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of Pharmacy & Bioallied Sciences, 6(3), 159–168. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Pharmacology and Therapeutics, 1(1). [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Yeh, C.-L., & Teng, C.-F. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 31(7). [Link]

  • El-Sayed, M.-A. A., & Al-Turkistani, M. A. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bulletin of Faculty of Pharmacy, Cairo University, 47(1), 1-12. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • Mohammed, S. A. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(10), 1459. [Link]

  • Zhou, Y., Zhang, J., & Li, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4049–4071. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt Selection and Optimisation for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • Aitipamula, S., & Chow, P. S. (2013). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 3(1), 140–166. [Link]

  • Kumar, L., & Verma, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]

  • Wankhede, N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 073–088. [Link]

  • Yamashita, T., Hakomori, T., & Kadono, K. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 419(1-2), 172–177. [Link]

  • Sharma, D. K., & Singh, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(5), 1295. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

Troubleshooting

stability testing of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid under experimental conditions

Welcome to the dedicated technical support resource for the stability testing of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the stability testing of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental conditions for evaluating the stability of this compound. Our goal is to equip you with the scientific rationale behind the experimental choices, ensuring the integrity and success of your stability studies.

Introduction to the Stability of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a molecule of interest in pharmaceutical research due to the prevalence of the pyrazole core in many approved drugs.[1] Understanding its stability profile is a critical step in the drug development process, as it provides evidence on how the quality of the active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This knowledge is essential for developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life.[3]

This guide will walk you through the key aspects of designing and executing a robust stability testing program for this specific molecule, with a focus on forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is designed to intentionally degrade the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid under conditions more severe than accelerated stability testing.[5] The main goals are:

  • To identify potential degradation products: This helps in understanding the degradation pathways of the molecule.[4]

  • To establish the intrinsic stability of the molecule: This reveals the compound's susceptibility to various stressors.

  • To develop and validate a stability-indicating analytical method: The method must be able to separate the intact drug from its degradation products, ensuring accurate quantification during stability studies.

Q2: What are the most likely degradation pathways for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid?

Based on the structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and heat, esterification (if alcohols are present in the formulation) or decarboxylation could be initiated. While simple carboxylic acids are resistant to decarboxylation upon heating, the presence of other functional groups can influence this.[6]

  • Oxidation: The pyrazole ring, while generally stable to oxidation, can be susceptible under strong oxidative conditions.[2] The phenyl group could also undergo oxidation to form phenolic derivatives.

  • Photodegradation: Phenylpyrazole insecticides are known to undergo photodegradation.[7] Potential pathways for this compound could involve cleavage of the pyrazole ring or modifications to the phenyl ring.

Q3: My chromatogram shows a new peak after acidic stress. What could it be?

A new peak appearing after acidic stress could indicate a degradation product. For 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a likely scenario is the initiation of a reaction involving the carboxylic acid group, although it is generally stable. Another possibility, though less likely under mild acidic conditions, is a reaction involving the pyrazole ring. To identify the peak, you would need to use a mass spectrometer (LC-MS) to determine the molecular weight of the new compound.

Q4: I'm observing poor peak shape for the parent compound in my HPLC analysis. What could be the cause?

Poor peak shape, such as tailing or fronting, can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: The carboxylic acid moiety can interact with active sites on the silica-based column packing. Using a mobile phase with a pH that ensures the carboxylic acid is in a single ionic form (either fully protonated or deprotonated) can help. Adding a competing agent like triethylamine to the mobile phase can also mitigate this.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent is recommended.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), increase the temperature, or prolong the exposure time.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.
Multiple new peaks appearing in the chromatogram. Multiple degradation pathways are occurring, or secondary degradation is happening.Analyze samples at earlier time points to identify the primary degradation products before they degrade further. Use a diode array detector (DAD) or a mass spectrometer (MS) to get more information about the peaks.
Inconsistent retention times. Insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.Ensure the column is properly equilibrated with the mobile phase before each injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily.
Baseline noise or drift in HPLC. Contaminated mobile phase, air bubbles in the system, or detector issues.Filter and degas the mobile phase. Purge the pump to remove air bubbles. Check the detector lamp.[8]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for subjecting 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of pyrazole derivatives.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in water (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of the compound (likely in the range of 220-280 nm)
Injection Volume 20 µL
Column Temperature 30°C

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis & Method Development cluster_Evaluation Evaluation & Reporting Start Prepare Stock Solution of API Stress_Conditions Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions HPLC_Analysis Analyze Stressed Samples by HPLC Stress_Conditions->HPLC_Analysis Method_Development Develop Stability-Indicating HPLC Method HPLC_Analysis->Method_Development If separation is inadequate Method_Validation Validate HPLC Method (ICH Q2(R1)) HPLC_Analysis->Method_Validation Once separation is achieved Method_Development->HPLC_Analysis Identify_Degradants Identify and Characterize Degradation Products (LC-MS) Method_Validation->Identify_Degradants Assess_Stability Assess Intrinsic Stability Identify_Degradants->Assess_Stability Report Generate Stability Report Assess_Stability->Report

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Potential Degradation Pathways

The diagram below illustrates the potential sites of degradation on the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid molecule.

Caption: Potential Degradation Sites on the Target Molecule.

Summary of Expected Stability Profile

Based on the chemical structure and literature on related compounds, a summary of the expected stability of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is presented below. This table provides a predictive framework for your experimental observations.

Stress Condition Expected Stability Potential Degradation Products Analytical Considerations
Acid Hydrolysis (e.g., 1N HCl, 80°C) Likely stable, potential for minor degradation.Potential for esterification if an alcohol is present.Monitor for new peaks with a mass corresponding to the ester.
Base Hydrolysis (e.g., 1N NaOH, RT) Likely stable.The carboxylate salt will form, which is generally stable.Ensure the pH of the final solution is adjusted for HPLC analysis.
Oxidation (e.g., 30% H₂O₂, RT) Moderately susceptible.N-oxides of the pyrazole ring, hydroxylated phenyl ring derivatives.Use a gradient elution to separate potentially more polar degradation products.
Thermal Degradation (Solid state, 105°C) Generally stable, potential for decarboxylation at higher temperatures.Decarboxylated product (3-(tert-butyl)-1-phenyl-1H-pyrazole).Monitor for a decrease in the parent peak and the appearance of a less polar peak.
Photolytic Degradation (UV/Vis light) Susceptible.Ring-opened products, rearranged isomers.[7]Use a DAD to check for changes in the UV spectra of the peaks.

Conclusion

The stability testing of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a multi-faceted process that requires careful experimental design and interpretation. By understanding the potential degradation pathways and employing a robust, validated stability-indicating analytical method, researchers can confidently assess the stability of this compound. This technical support guide provides a comprehensive framework to navigate the challenges of stability testing and ensure the generation of high-quality, reliable data for regulatory submissions and further drug development activities.

References

  • Ahmed, A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences). Available at: [Link]

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. Available at: [Link]

  • Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Chemical research in toxicology. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. (2023). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • Kamble, R., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]

  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett. Available at: [Link]

  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]

  • Ngim, K. K., & Crosby, D. G. (2001). Elucidation of fipronil photodegradation pathways. Journal of agricultural and food chemistry. Available at: [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • The Journal of Organic Chemistry. (2020). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Zhang, C., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health (SEEJPH). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for Pyrazole Derivative Synthesis

Welcome to the technical support center for pyrazole derivative synthesis. As a Senior Application Scientist, I understand that synthesizing these valuable heterocyclic compounds can sometimes present challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole derivative synthesis. As a Senior Application Scientist, I understand that synthesizing these valuable heterocyclic compounds can sometimes present challenges. This guide is designed to provide practical, in-depth solutions to common side reactions and experimental issues encountered in the lab. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable guidance for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Regioisomer Formation: Controlling the Position of Substituents

One of the most frequent challenges in the synthesis of pyrazoles, particularly via the classical Knorr synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers. This section will guide you through understanding and controlling the regiochemical outcome of your reaction.

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the reaction to favor the formation of a single isomer?

A1: Senior Application Scientist's Insights

The formation of regioisomers is a common issue stemming from the two non-equivalent carbonyl groups of the 1,3-diketone, both of which can react with the substituted hydrazine. The regioselectivity is a delicate interplay of steric and electronic factors of the substrates, as well as the reaction conditions such as solvent and pH.

Causality of Regioisomer Formation:

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The initial point of attack is influenced by:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will be preferentially attacked by the nucleophilic hydrazine. Electron-withdrawing groups on the diketone will activate the adjacent carbonyl group towards nucleophilic attack.

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible for the incoming hydrazine, especially if the hydrazine itself has bulky substituents.

  • Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicity. The terminal, more basic nitrogen is generally the more nucleophilic and will preferentially attack a carbonyl group.

Strategies for Controlling Regioselectivity:

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. While traditional syntheses often employ ethanol, studies have shown that fluorinated alcohols can significantly enhance the formation of a single regioisomer.[1][2]

    • Fluorinated Alcohols (TFE and HFIP): 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[1][2] This is attributed to their ability to form hydrogen bonds and activate the more electrophilic carbonyl group, directing the nucleophilic attack of the hydrazine.

    Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine

1,3-Diketone Substituents (R1, R2)SolventRegioisomer Ratio (Major:Minor)Total Yield (%)Reference
2-Furyl, CF3Ethanol36:6499[J. Org. Chem. 2008, 73 (9), pp 3523–3529][1]
2-Furyl, CF3TFE85:1599[J. Org. Chem. 2008, 73 (9), pp 3523–3529][1]
2-Furyl, CF3HFIP97:398[J. Org. Chem. 2008, 73 (9), pp 3523–3529][1]
Phenyl, CF3Ethanol36:6499[J. Org. Chem. 2008, 73 (9), pp 3523–3529][1]
Phenyl, CF3TFE79:2198[J. Org. Chem. 2008, 73 (9), pp 3523–3529][1]
Phenyl, CF3HFIP92:898[J. Org. Chem. 2008, 73 (9), pp 3523–3529][1]
  • pH Control: The pH of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound. Acid catalysis is often employed in the Knorr pyrazole synthesis.[3] The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. By carefully selecting the acid catalyst and its concentration, you can favor the protonation of one carbonyl over the other, thus directing the initial attack of the hydrazine.

  • Substituent Effects: While you may not be able to change the substituents of your target molecule, understanding their influence is key. A bulky group on the diketone will sterically hinder the adjacent carbonyl, favoring attack at the less hindered position. Conversely, a strong electron-withdrawing group will make the adjacent carbonyl more electrophilic and a more likely site for the initial reaction.

Experimental Protocol for Enhancing Regioselectivity:

Here is a general protocol for leveraging solvent effects to improve the regioselectivity of your pyrazole synthesis:

  • Reagent Preparation:

    • Dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP) to a concentration of 0.1-0.5 M.

    • In a separate vial, dissolve the substituted hydrazine (1.0-1.2 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of the 1,3-dicarbonyl compound, add the hydrazine solution dropwise at room temperature with stirring.

    • If necessary, a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) can be added.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the two regioisomers being formed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or recrystallization to isolate the desired regioisomer.

Identifying Regioisomers:

The unambiguous identification of the formed regioisomers is crucial. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for this purpose.[4][5] For instance, a NOESY experiment can show spatial proximity between the substituent on the hydrazine nitrogen and a substituent at the 5-position of the pyrazole ring, confirming the regiochemical assignment.[4]

Diagram 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome Diketone Unsymmetrical 1,3-Diketone Electronic Electronic Effects (e.g., EWGs) Diketone->Electronic Steric Steric Hindrance Diketone->Steric Hydrazine Substituted Hydrazine Hydrazine->Steric RegioisomerA Regioisomer A Electronic->RegioisomerA favors attack at more electrophilic C=O RegioisomerB Regioisomer B Steric->RegioisomerB favors attack at less hindered C=O Solvent Solvent (e.g., TFE, HFIP) Solvent->RegioisomerA can enhance selectivity pH pH / Catalyst pH->RegioisomerA can enhance selectivity

Caption: Key factors determining the regiochemical outcome in the synthesis of pyrazoles from unsymmetrical 1,3-diketones.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Iannelli, P., Betti, M., Montanari, M., Angeli, C., D'arcangelo, G., & Stasi, M. A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • Valdés, C., & García-Tornel, P. (2017). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 15(42), 8967-8975. [Link]

  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes: An Odorless Isocyanide in Pyrazole Synthesis. Organic Letters, 21(9), 3158-3161. [Link]

  • Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., Zheng, X., Chen, H., & Li, R. (2022). Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines to Pyrazoles and 2-Pyrazolines Catalyzed by Ruthenium and an NHC-Diphosphine Ligand. Organic Letters, 24(22), 3878–3883. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 22, 2026, from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 22, 2026, from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4533. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for the modification and biological evaluation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the modification and biological evaluation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of enhancing the biological activity of this versatile pyrazole scaffold.

I. Strategic Overview: A Roadmap for Enhancing Biological Activity

The journey from a lead compound to a potent biological modulator is fraught with challenges. This section provides a strategic framework for modifying 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, focusing on a logical, data-driven approach to structure-activity relationship (SAR) studies.

Frequently Asked Questions (FAQs): Initial Considerations

Q1: What are the known biological activities of the pyrazole-5-carboxylic acid scaffold?

A1: The pyrazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][3] Specifically, pyrazole-5-carboxylic acid derivatives have been explored as inhibitors of various enzymes and receptors.[2][3] The specific activity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid will depend on the biological target being investigated.

Q2: What are the key positions on the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold for modification?

A2: The primary points for modification are the carboxylic acid at the 5-position, the phenyl ring at the 1-position, and the tert-butyl group at the 3-position. Each of these positions can be modified to explore different aspects of the molecule's interaction with its biological target. For instance, converting the carboxylic acid to various amides or esters can probe interactions with hydrogen bond donors and acceptors in a binding pocket.[4] Modifications to the phenyl ring can explore hydrophobic and electronic interactions, while changes to the tert-butyl group can investigate the impact of steric bulk.

Q3: How do I decide which modifications to make first?

A3: A systematic approach is crucial. Start with modifications at the carboxylic acid (5-position) as this is often a key interaction point and is synthetically accessible. Amide coupling with a diverse set of small, functionalized amines is a common and effective starting point. Subsequent modifications to the N-phenyl ring can then be explored based on the initial results. Altering the bulky tert-butyl group should be considered in later stages, as this may require more complex synthetic routes.

II. Synthetic Modification and Purification: Troubleshooting Guide

The synthesis and purification of novel analogs are foundational to any successful drug discovery campaign. This section addresses common challenges encountered during these critical steps.

Troubleshooting Synthetic Reactions

Q1: I am getting a low yield in my amide coupling reaction between the pyrazole carboxylic acid and an amine. What are the likely causes and solutions?

A1: Low yields in amide coupling reactions are a common issue.[5] Here's a systematic approach to troubleshooting:

  • Activating Agent: Ensure your carboxylic acid activating agent (e.g., HATU, HOBt/EDC) is fresh and anhydrous. These reagents are often hygroscopic and can lose activity over time.

  • Base: The choice and amount of base (e.g., DIPEA, triethylamine) are critical. Use a non-nucleophilic base to avoid side reactions. Ensure at least two equivalents are used to neutralize the acid formed and the amine salt (if applicable).

  • Solvent: Use a dry, aprotic solvent like DMF or DCM. Water can hydrolyze the activated acid.

  • Temperature: While many couplings proceed at room temperature, some less reactive amines may require gentle heating (40-50 °C). However, excessive heat can lead to side product formation.

  • Amine Reactivity: Sterically hindered or electron-deficient amines can be poor nucleophiles. Consider using a more potent coupling agent or a different synthetic route for these challenging substrates.

Q2: I am observing unexpected side products in my pyrazole synthesis. How can I identify and minimize them?

A2: The Knorr pyrazole synthesis, a common method for creating the pyrazole core, can sometimes yield regioisomers or other impurities.[6]

  • Regioisomer Formation: The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions (e.g., pH). Careful analysis of NMR data (¹H and ¹³C) is essential to confirm the structure of your product.

  • Incomplete Cyclization: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If starting materials remain, consider increasing the reaction time or temperature.

  • Purification: Flash column chromatography is often effective for separating the desired pyrazole from side products.

Purification Strategies for Pyrazole Carboxylic Acids and Derivatives

Q1: My pyrazole derivative is difficult to purify by standard column chromatography. What other techniques can I try?

A1: If standard silica gel chromatography is ineffective, consider these alternatives:

  • Acid/Base Extraction: For acidic or basic compounds, a liquid-liquid extraction with an appropriate aqueous solution (e.g., NaHCO₃ for acids, dilute HCl for bases) can be a powerful purification step.

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be highly effective for achieving high purity.

  • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC is a powerful tool, although it is more resource-intensive.

  • Acid Addition Salt Formation: Pyrazoles can be purified by converting them into acid addition salts, which can then be crystallized from an organic solvent.[7] This can be particularly useful for separating closely related impurities.[7]

III. Biological Evaluation: Navigating the Assay Maze

Reliable biological data is the cornerstone of any SAR study. This section provides guidance on common biological assays and how to troubleshoot them effectively.

Frequently Asked Questions (FAQs): Assay Selection and Execution

Q1: What are the best initial assays to screen for biological activity?

A1: The choice of assay depends on the intended biological target. For anticancer applications, initial screening is often performed using cell viability assays like the MTT or WST-1 assay.[8][9] For enzyme targets, a direct enzyme inhibition assay is appropriate.[10]

Q2: My compound has poor solubility in aqueous assay buffers. How can I address this?

A2: Poor solubility is a frequent challenge that can lead to inaccurate results.[11]

  • Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for initial stock solutions.[11] However, the final concentration of DMSO in the assay should typically be kept below 1% to avoid solvent-induced artifacts.

  • Serial Dilutions: It is best practice to perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer.[12]

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins, co-crystals, or amorphous solid dispersions may be necessary to improve bioavailability.[13]

Troubleshooting Common Biological Assays

Q1: I am seeing inconsistent results in my cell-based cytotoxicity assay (MTT or WST-1). What could be the problem?

A1: Inconsistent results in cell-based assays can arise from several factors:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density.

  • Compound Precipitation: Visually inspect your assay plates under a microscope to check for compound precipitation at higher concentrations.

  • Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, compounds that have inherent color or that can reduce the tetrazolium dye non-enzymatically can lead to false positives or negatives.[9]

  • Incubation Time: Optimize the incubation time for both the compound treatment and the assay reagent.[14][15]

Q2: My enzyme inhibition assay is not working, or the results are not reproducible. What should I check?

A2: A troubleshooting algorithm for enzymatic assays can be helpful:

  • Check Controls: First, verify that your positive and negative controls are behaving as expected.[2] If the positive control fails, there may be an issue with a reagent.[2]

  • Reagent Integrity: Ensure all reagents, especially the enzyme and substrate, have been stored correctly and have not undergone multiple freeze-thaw cycles.[2]

  • Assay Conditions: Confirm that the pH, temperature, and buffer composition are optimal for the enzyme.[2]

  • Compound Interference: Be aware of potential assay artifacts such as compound aggregation, which can lead to non-specific inhibition.[16][17] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can often mitigate aggregation.[16]

IV. Data Interpretation: Unmasking True Activity

Distinguishing genuine biological activity from experimental artifacts is a critical skill. This section provides insights into interpreting your data and identifying potential pitfalls.

Identifying and Avoiding False Positives

Q1: How can I be sure that the activity I'm observing is real and not an artifact?

A1: It is essential to be vigilant for Pan-Assay Interference Compounds (PAINS).[18][19][20] These are compounds that show activity in multiple assays through non-specific mechanisms.[20]

  • Structural Alerts: Familiarize yourself with common PAINS substructures. There are computational filters available to flag these problematic compounds.

  • Promiscuity: If a compound is active against multiple, unrelated targets, it may be a PAINS.

  • Mechanism of Action Studies: Conduct follow-up experiments to confirm the mechanism of action. For example, if you have an enzyme inhibitor, you could perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Q2: My structure-activity relationship (SAR) is not making sense. What could be the issue?

A2: A confusing SAR can be frustrating, but it often provides valuable clues:

  • "Activity Cliffs": Small structural changes leading to a large drop-off in activity can indicate a very specific binding interaction. Conversely, they can also be a sign of assay artifacts or solubility issues.

  • Data Quality: Re-examine your data for any inconsistencies or outliers. Repeat key experiments to confirm unexpected results.

  • Binding Mode: Consider the possibility of a different binding mode for analogs with different substituents. Computational modeling can be a useful tool to explore potential binding poses.

V. Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the modification and evaluation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: General Procedure for Amide Coupling
  • To a solution of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: WST-1 Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium (ensure the final DMSO concentration is ≤ 0.5%).

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control for cytotoxicity wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.[15]

  • Incubate for 1-4 hours at 37 °C, or until a sufficient color change is observed.[14][15]

  • Gently shake the plate for 1 minute to ensure a homogenous solution.[14]

  • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.[14]

  • Calculate cell viability as a percentage of the vehicle control.

VI. Visualizing Workflows and Concepts

Diagram 1: Decision Tree for SAR Exploration

SAR_Decision_Tree Start Start with 3-(tert-butyl)-1-phenyl-1H- pyrazole-5-carboxylic acid Modify_C5 Modify C5-Carboxylic Acid (Amide/Ester Library) Start->Modify_C5 Bio_Screen1 Initial Biological Screen (e.g., Cell Viability) Modify_C5->Bio_Screen1 Analyze1 Analyze SAR Potency & Trends Bio_Screen1->Analyze1 Analyze1->Start Inactive Modify_N1 Modify N1-Phenyl Ring (Explore Analogs) Analyze1->Modify_N1 Active Analogs Identified Bio_Screen2 Secondary Screen (e.g., Enzyme Assay) Modify_N1->Bio_Screen2 Analyze2 Refine SAR Selectivity & Off-Target Effects Bio_Screen2->Analyze2 Analyze2->Modify_N1 Optimization Needed Modify_C3 Modify C3-tert-Butyl Group (Steric Effects) Analyze2->Modify_C3 Potent & Selective Hits Lead_Opt Lead Optimization Modify_C3->Lead_Opt

Caption: A stepwise approach to SAR-driven compound optimization.

Diagram 2: Troubleshooting Workflow for Low Yield in Amide Coupling

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Reagents Check Reagent Quality (Activating Agent, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents are Fresh & Anhydrous Check_Reagents->Reagents_OK Good Reagents_Bad Replace Reagents Check_Reagents->Reagents_Bad Suspect Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Reagents_OK->Optimize_Conditions Reagents_Bad->Start Optimize_Conditions->Start No Improvement Conditions_OK Conditions Optimized Optimize_Conditions->Conditions_OK Optimized Consider_Amine Assess Amine Reactivity (Steric/Electronic Effects) Conditions_OK->Consider_Amine Amine_Reactive Yield Improved Consider_Amine->Amine_Reactive Reactive Amine_Unreactive Consider Alternative Coupling Agents or Synthetic Route Consider_Amine->Amine_Unreactive Unreactive

Caption: A systematic guide to diagnosing low-yield amide coupling reactions.

VII. References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • National Center for Biotechnology Information. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • National Center for Biotechnology Information. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • ACS Publications. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • National Center for Biotechnology Information. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • National Center for Biotechnology Information. The essential roles of chemistry in high-throughput screening triage. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • National Center for Biotechnology Information. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • National Center for Biotechnology Information. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Mini-reviews in Organic Chemistry. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Drug Hunter. Solid Form Strategies for Increasing Oral Bioavailability. [Link]

  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • National Center for Biotechnology Information. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. [Link]

Sources

Optimization

strategies to reduce toxicity of pyrazole-based compounds

Strategies to Mitigate and Reduce Compound Toxicity in Drug Development Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The py...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies to Mitigate and Reduce Compound Toxicity in Drug Development

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, its unique physicochemical properties can also present significant challenges related to toxicity. This guide provides in-depth, experience-driven answers and troubleshooting workflows to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding Pyrazole Toxicity

This section addresses the fundamental questions researchers face when unexpected toxicity arises during their experiments.

Q1: What are the primary drivers of toxicity for pyrazole-based compounds?

Toxicity in pyrazole-containing molecules is rarely from a single source and typically arises from a combination of three factors:

  • Metabolic Bioactivation: The pyrazole ring and its substituents can be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1, into reactive intermediates.[3][4][5] These electrophilic metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and organ damage, especially hepatotoxicity.[3][6] Pyrazole itself is a known inducer of CYP2E1, which can exacerbate this effect by sensitizing the liver to oxidative stress.[3][5][7]

  • Off-Target Activity: Many pyrazole-based drugs are kinase inhibitors.[8] While they may be highly selective for their primary target in biochemical assays, they can inhibit other kinases or cellular proteins in vivo, leading to unexpected toxicities.[9] This is often influenced by the compound's lipophilicity and cellular concentration. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core can cause gastrointestinal side effects through inhibition of COX-1.[1]

  • Physicochemical Properties: Poor solubility can lead to formulation and precipitation issues in vivo, while high lipophilicity can increase non-specific binding, membrane disruption, and accumulation in tissues, contributing to toxicity. The pyrazole ring itself is less lipophilic than a benzene ring, a property often exploited in drug design to improve solubility.[1]

Q2: My lead compound is potent but shows significant cytotoxicity. How does the substitution pattern on the pyrazole ring influence its toxicity profile?

The substitution pattern is a critical determinant of both potency and toxicity, a concept known as the Structure-Toxicity Relationship (STR). Modifying substituents is a primary strategy for toxicity mitigation.[10]

  • Blocking Metabolic Hotspots: Unsubstituted positions on the pyrazole ring, particularly C4, are susceptible to electrophilic substitution and oxidation.[11] Introducing a small, metabolically stable group like a methyl or fluoro group at these positions can block bioactivation pathways.

  • Modulating Lipophilicity and Selectivity: Adding polar groups (e.g., hydroxyl, small amines) can decrease lipophilicity, which often reduces off-target binding and improves the metabolic profile.[1][12] Conversely, large, lipophilic, or electron-withdrawing groups can sometimes increase toxicity or alter the selectivity profile.[10] For instance, in some series, the addition of electron-withdrawing groups has been shown to enhance antinociceptive efficacy.[10]

  • Improving Target Engagement: Strategic placement of hydrogen bond donors and acceptors can enhance binding to the desired target, allowing for a reduction in the required therapeutic dose and, consequently, a wider therapeutic window.[1] The pyrazole's N1 position can act as a hydrogen bond donor, while the N2 position can act as an acceptor.[1]

Q3: My pyrazole kinase inhibitor is highly selective in a biochemical assay but toxic in cell-based assays and in vivo. What are the likely causes?

This is a common and challenging issue. The discrepancy often points to factors beyond simple target inhibition.

  • Off-Target Kinase Inhibition: A biochemical assay against your primary target doesn't reveal the compound's effect on the hundreds of other kinases in the human kinome. At the concentrations achieved inside a cell, your compound may be inhibiting other structurally related kinases that are essential for cell survival. A broad-spectrum kinase panel screening is essential to identify these liabilities.

  • CYP450 Inhibition: Your compound might be a potent inhibitor of a major CYP enzyme (e.g., CYP3A4, CYP2C9). This can disrupt the metabolism of endogenous substances or, in an in vivo setting, lead to drug-drug interactions.

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a common reason for compound failure. This is often associated with lipophilic and basic compounds. Reducing lipophilicity by replacing an aromatic ring with a less lipophilic bioisostere like a pyrazole or thiazole can sometimes mitigate hERG activity.[12]

  • Mitochondrial Toxicity: The compound could be uncoupling oxidative phosphorylation or inducing mitochondrial-mediated apoptosis, which would not be detected in a simple enzyme assay.

Section 2: Troubleshooting Guides & Experimental Workflows

This section provides actionable strategies and step-by-step protocols to diagnose and solve toxicity issues encountered during your experiments.

Issue 1: High Cytotoxicity Observed in Initial Screening

Your initial screens show that your pyrazole-based compound has a narrow therapeutic index (i.e., the IC50 for cytotoxicity is close to the EC50 for efficacy).

The following diagram outlines a decision-making workflow to systematically address cytotoxicity.

Toxicity_Reduction_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Generation & Testing cluster_2 Phase 3: Mitigation Strategy Selection Start High Cytotoxicity Observed (Narrow Therapeutic Index) Assess Assess Physicochemical Properties (LogP, pKa, Solubility) Start->Assess Hypothesis Formulate Hypothesis: 1. Metabolic Bioactivation? 2. Off-Target Activity? 3. Poor Properties? Assess->Hypothesis TestMetabolism Run Liver Microsomal Stability Assay (Protocol B) Hypothesis->TestMetabolism Test Hyp. 1 TestOffTarget Run Broad Kinase Panel & Counter-screens (e.g., hERG) Hypothesis->TestOffTarget Test Hyp. 2 Decision Analyze Data: Is Toxicity Mechanism Clear? TestMetabolism->Decision TestOffTarget->Decision MetabolicIssue Strategy A: Structural Modification (Block Metabolic Hotspots) Decision->MetabolicIssue Yes (Metabolism) OffTargetIssue Strategy B: Bioisosteric Replacement (Alter Scaffold/Pharmacophore) Decision->OffTargetIssue Yes (Off-Target) ReSynthesize Synthesize & Test New Analogs MetabolicIssue->ReSynthesize OffTargetIssue->ReSynthesize

Caption: Decision workflow for addressing pyrazole compound toxicity.

If metabolic instability is suspected, targeted structural modifications can block metabolic pathways without losing potency.

Causality: By substituting atoms or groups at sites prone to CYP450-mediated oxidation, you can sterically or electronically hinder the metabolic reaction, forcing metabolism to occur through a less toxic pathway or slowing it down altogether.

Position on PyrazoleCommon ModificationRationale & Expected Outcome
C4-Position Introduction of small alkyl (e.g., -CH₃) or halogen (e.g., -F, -Cl)Rationale: Blocks a common site of aromatic oxidation.[11] Outcome: Increased metabolic stability and half-life. Can potentially alter binding mode.
N1-Aryl Group Replace phenyl with pyridyl; add fluoro- or methoxy- groupsRationale: Modulates electronic properties and can direct metabolism away from the aryl ring. Pyridyl nitrogen can improve solubility.[12] Outcome: Improved physicochemical properties and altered metabolic profile.
C3/C5-Side Chains Reduce lipophilicity (e.g., replace long alkyl chain with ether)Rationale: High lipophilicity is linked to off-target effects and poor metabolic profiles.[1] Outcome: Reduced cytotoxicity and improved selectivity.
Metabolically Labile Groups Replace metabolically weak groups (e.g., phenol) with more stable bioisosteres.Rationale: Phenols are prone to rapid phase II glucuronidation, leading to poor PK profiles.[1] Outcome: Significantly improved in vivo half-life.

If off-target activity is the primary issue, or if simple modifications fail, consider replacing the entire pyrazole core or a key pharmacophoric element.

Causality: Bioisosteres are chemical groups with similar steric and electronic properties. Replacing a scaffold can fundamentally change the compound's shape and interactions with off-targets while preserving the key interactions required for binding to the primary target.[1] Common bioisosteric replacements for a pyrazole ring include thiazole, triazole, or isoxazole.[13][14]

Issue 2: Evidence of Metabolic Instability or Reactive Metabolite Formation

Your compound shows rapid clearance in liver microsome assays or there is indirect evidence of reactive metabolite formation (e.g., time-dependent CYP inhibition).

The diagram below illustrates the process by which a pyrazole can be bioactivated and how experimental techniques can intercept this process.

Pyrazole_Metabolism cluster_outcomes Potential Fates of Reactive Intermediate Parent Parent Pyrazole Compound CYP CYP450 Enzymes (e.g., CYP2E1) Parent->CYP + O2, NADPH Reactive Reactive Electrophilic Intermediate (e.g., Epoxide, Quinone) CYP->Reactive Oxidation Toxicity Covalent Adducts (Protein, DNA) CELLULAR TOXICITY Reactive->Toxicity Spontaneous Reaction GSH Glutathione (GSH) (Trapping Agent) Reactive->GSH Conjugation (GST) Detox GSH Adduct (Detoxified Metabolite) EXCRETION GSH->Detox

Caption: Metabolic bioactivation pathway of a pyrazole compound.

This assay measures the metabolic activity of cells and is a reliable indicator of cell viability and cytotoxicity.

  • Objective: To determine the concentration of the pyrazole compound that reduces cell viability by 50% (IC50).

  • See Appendix A for the detailed step-by-step protocol.

This assay determines the rate at which your compound is metabolized by liver enzymes.

  • Objective: To measure the intrinsic clearance (Clint) and in vitro half-life (t½) of the compound.

  • See Appendix B for the detailed step-by-step protocol.

If you suspect a reactive metabolite is being formed, a GSH trapping experiment can provide direct evidence.

  • Procedure: Run a standard microsomal stability assay (as in Protocol B), but include a high concentration of glutathione (GSH, ~5 mM) in a parallel incubation.

  • Analysis: Analyze the samples using LC-MS/MS. Look for a new metabolite with a mass corresponding to your parent compound + 305.1 Da (the mass of GSH minus a proton).

  • Interpretation: The presence of a GSH adduct is strong evidence that a "soft" electrophile (a reactive metabolite) is being formed and subsequently detoxified. This confirms a bioactivation liability that needs to be addressed through structural modification.

Appendices

Appendix A: Protocol - MTT Cytotoxicity Assay
  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your pyrazole compound in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Appendix B: Protocol - Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and your test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the master mix at 37°C. Split the mix into two sets of tubes. To one set, add NADPH (final concentration 1 mM) to start the reaction. To the other set, add a buffer without NADPH (this is the "-NADPH" control to check for non-enzymatic degradation).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

References

  • Yuan, C., Liu, Z., Zheng, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1064. [Link]

  • Zhang, Y., Wang, C., Zhang, N., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5195. [Link]

  • Fajemiroye, J. O., Silva, D. M., Oliveira, D. R., & Menegatti, R. (2016). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 7, 18. [Link]

  • Kumar, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1757. [Link]

  • Al-Ostath, A., Al-Assar, Z., & El-Sayed, N. N. E. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1109. [Link]

  • Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7509. [Link]

  • Hargreaves, A. J., Al-Ghani, M. I., & Moody, C. J. (2011). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 54(13), 4543-4558. [Link]

  • Carbó, M., et al. (2012). Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. Journal of Molecular Medicine, 90(6), 729-739. [Link]

  • Vaz, A. D. N., et al. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 58(32), 3465-3476. [Link]

  • Al-Suhaimi, E. A., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 27(14), 4567. [Link]

  • Löffler, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 316-333. [Link]

  • Kumar, S., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8234-8261. [Link]

  • Lu, Y., et al. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Journal of Pharmacology and Experimental Therapeutics, 327(1), 121-128. [Link])

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10). [Link]

  • Lu, Y., et al. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Journal of Pharmacology and Experimental Therapeutics, 327(1), 121-128. [Link]

  • MedChemBlog. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Cederbaum, A. I. (2006). CYP2E1 Sensitizes the Liver to LPS- and TNF α-Induced Toxicity via Elevated Oxidative and Nitrosative Stress and Activation of ASK-1 and JNK Mitogen-Activated Kinases. Antioxidants & Redox Signaling, 8(9-10), 1689-1700. [Link]

  • Lu, Y., et al. (2008). Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. Journal of Pharmacology and Experimental Therapeutics, 327(1), 121-128. [Link]

  • Kim, J., et al. (2005). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 48(17), 5465-5468. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Pyrazole Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acids. This guide is designed to provide expert insights and practical troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acids. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the common challenges encountered during the synthesis, purification, and characterization of these versatile heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate potential pitfalls, interpret complex analytical data, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common queries and challenges that arise during the characterization of pyrazole carboxylic acids.

Q1: My ¹H NMR spectrum for an N-unsubstituted pyrazole shows broad peaks for the NH and CH protons. Is this normal?

A1: Yes, this is a frequently observed phenomenon. The broadening of the NH proton signal is often due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with residual water or other protic solvents. The broadening of the pyrazole ring CH protons can be attributed to annular tautomerism. N-unsubstituted pyrazoles exist as a dynamic equilibrium of two tautomeric forms.[1][2] If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to broadened signals.

  • Troubleshooting Tip: To sharpen the NH peak, you can add a drop of D₂O to your NMR tube to exchange the NH proton for deuterium, causing the signal to disappear. To address broadening from tautomerism, consider running the NMR at a lower temperature to slow the exchange rate, which may resolve the broad peaks into distinct signals for each tautomer.

Q2: I've synthesized a pyrazole carboxylic acid, but I'm unsure about the position of the carboxylic acid group (e.g., at C3, C4, or C5). How can I definitively determine the isomer?

A2: Distinguishing between positional isomers is a critical and common challenge. A combination of spectroscopic techniques is the most reliable approach:

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom bearing the carboxylic acid group is highly informative. Additionally, the shifts of the other ring carbons are influenced by the substituent's position.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: Techniques like NOESY or ROESY can be invaluable. For instance, in an N-substituted pyrazole, an NOE between the N-substituent and a specific ring proton can help establish their spatial proximity and, by extension, the substitution pattern.

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural confirmation.[3][4]

Q3: I'm seeing a loss of 44 Da in my mass spectrum. What could be causing this?

A3: A neutral loss of 44 Da is a classic indicator of decarboxylation (the loss of CO₂). Pyrazole carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures, such as in the injection port of a gas chromatograph or during certain mass spectrometry ionization techniques.[5] This is a significant pitfall as it can lead you to misidentify your compound as an analog without the carboxylic acid group.

  • Troubleshooting Tip: Use a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI) to minimize in-source fragmentation and decarboxylation.[1] Also, ensure your GC inlet temperature is not excessively high.

Q4: My pyrazole carboxylic acid has poor solubility in common organic solvents for purification and analysis. What can I do?

A4: Poor solubility is a common issue due to the polar carboxylic acid group and the potential for intermolecular hydrogen bonding.

  • For Chromatography: Consider converting the carboxylic acid to a more soluble ester derivative (e.g., methyl or ethyl ester) for easier purification by column chromatography.[6] The ester can then be hydrolyzed back to the carboxylic acid.[7]

  • For Analysis: For HPLC, adjusting the pH of the mobile phase can significantly impact solubility and retention.[8] For NMR, highly polar deuterated solvents like DMSO-d₆, Methanol-d₄, or D₂O (with a base to form the carboxylate salt) are often effective.[7]

Troubleshooting Guide: From Ambiguous Data to Confident Characterization

This section provides in-depth troubleshooting strategies and experimental protocols for more complex characterization challenges.

Issue 1: Ambiguous NMR Data due to Tautomerism

N-unsubstituted pyrazoles exist in a tautomeric equilibrium, which can complicate spectral interpretation.

Causality: The rapid proton transfer between the two nitrogen atoms (N1 and N2) of the pyrazole ring leads to an averaged signal or significant peak broadening in NMR spectra, making definitive assignment difficult.[1][2]

Workflow for Resolving Tautomerism-Related Ambiguity

G cluster_0 Initial Observation cluster_1 Diagnostic Experiments cluster_2 Interpretation & Confirmation A Broad ¹H or Averaged ¹³C NMR Signals B Variable Temperature (VT) NMR A->B  Primary approach C ¹⁵N NMR (if isotopically enriched) A->C  Advanced method D N-Alkylation or N-Acylation A->D  Chemical derivatization E Low Temp: Resolve into two tautomers B->E  If exchange slows sufficiently F High Temp: Sharpen into averaged signals B->F  If exchange becomes very fast G Fixes tautomerism, allows unambiguous NOE and ¹³C assignments D->G

Detailed Protocol: Variable Temperature (VT) NMR

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) in a suitable solvent (e.g., DMSO-d₆).

  • Low-Temperature Analysis: Gradually decrease the sample temperature in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Data Analysis: Observe the changes in the spectra. As the temperature decreases, the rate of tautomeric exchange slows. If you reach the slow-exchange regime, you will see the broad peaks resolve into two distinct sets of signals, one for each tautomer.

  • High-Temperature Analysis (Optional): If low-temperature analysis is inconclusive, increasing the temperature may push the equilibrium into the fast-exchange regime, resulting in sharp, time-averaged signals that are easier to integrate and interpret.

Issue 2: Differentiating Positional Isomers (e.g., 3- vs. 5-Carboxy on an N-Substituted Pyrazole)

When synthesis can lead to multiple isomers, unambiguous identification is crucial. The Knorr synthesis, for example, using an unsymmetrical 1,3-dicarbonyl compound, can produce a mixture of regioisomers.[9]

Causality: The electronic environment of each carbon and proton on the pyrazole ring is subtly different depending on the substituent pattern. These differences can be probed using advanced NMR techniques.

Data Comparison Table for Isomer Identification

FeaturePyrazole-3-carboxylic Acid DerivativePyrazole-5-carboxylic Acid DerivativeRationale
¹³C Shift of C=O ~160-165 ppm~160-165 ppmSimilar, but can have minor differences.
¹³C Shift of C4 Typically more downfieldTypically more upfieldThe C4 position is more sensitive to the electronic nature of the adjacent C3/C5 substituent.
¹H Shift of H4 Varies with other substituentsVaries with other substituentsLess diagnostic on its own.
Key NOE Correlation NOE between N1-substituent and H5 NOE between N1-substituent and H4 This is often the most definitive piece of evidence.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Prepare a reasonably concentrated sample (~10-20 mg) in a suitable deuterated solvent, ensuring it is free of paramagnetic impurities.

  • Acquisition: Set up and run a standard 2D NOESY or ROESY experiment. A mixing time of 300-800 ms is typical for small molecules.

  • Processing and Analysis: Process the 2D data. Look for cross-peaks that indicate through-space interactions. For a 1-substituted pyrazole-3-carboxylic acid, you expect to see a cross-peak between the protons of the N1-substituent and the H5 proton. For the corresponding 5-carboxylic acid isomer, the key correlation would be between the N1-substituent and the H4 proton.

Issue 3: Unexpected Mass Spectra & Fragmentation

Misinterpretation of mass spectra is a common pitfall, often arising from unexpected fragmentation pathways or thermal degradation.

Causality: The pyrazole ring is an aromatic system, but it has inherent weak points, particularly the N-N bond. The fragmentation pattern is highly dependent on the nature and position of substituents.[1]

Common Fragmentation Pathways for Pyrazole Carboxylic Acids:

  • [M-44]⁺ or [M-CO₂]⁺: Loss of carbon dioxide (decarboxylation).[5][10]

  • [M-45]⁺ or [M-COOH]⁺: Loss of the entire carboxyl radical.[10]

  • Ring Cleavage: The pyrazole ring itself can fragment, often by losing HCN (27 Da) or N₂ (28 Da), leading to a complex series of daughter ions.[1]

Troubleshooting Protocol: LC-MS Analysis

  • Select Appropriate Column: A reverse-phase C18 column is a good starting point. For highly polar pyrazole carboxylic acids, a column with a polar-embedded phase may provide better retention.[8]

  • Optimize Mobile Phase:

    • Start with a simple mobile phase of water and acetonitrile (or methanol) with 0.1% formic acid. Formic acid helps to protonate the molecule for positive-ion ESI and can improve peak shape.

    • If retention is poor, consider using an ion-pairing reagent, though this can be incompatible with MS.[8]

  • Use Soft Ionization: Employ Electrospray Ionization (ESI) in both positive and negative ion modes. Negative ion mode is often excellent for carboxylic acids as it readily forms the [M-H]⁻ ion with minimal fragmentation.

  • Perform MS/MS: Fragment the parent ion ([M+H]⁺ or [M-H]⁻) to obtain a fragmentation spectrum. This controlled fragmentation can help elucidate the structure and confirm the presence of the carboxylic acid group by observing the characteristic neutral losses.

References
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023-06-05).
  • Organic Letters Ahead of Print. ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. (2014-05-06). Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. (2024-11-22). Available from: [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. (2012-07-01). Available from: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available from: [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Available from: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. (2009-06-01). Available from: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. (2025-09-10). Available from: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. (2025-08-07). Available from: [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC - NIH. (2025-07-01). Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. (2023-01-25). Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. (2025-08-05). Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (2025-04-29). Available from: [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. (2014-03-06).
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available from: [Link]

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Optimization

Technical Support Center: Optimization of Pyrazole Compounds as Antibiotic Adjuvants

Welcome to the technical support center for the optimization of pyrazole compounds as antibiotic adjuvants. This guide is designed for researchers, scientists, and drug development professionals actively working in this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of pyrazole compounds as antibiotic adjuvants. This guide is designed for researchers, scientists, and drug development professionals actively working in this promising field. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, characterization, and evaluation of pyrazole-based antibiotic potentiators. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research and development efforts in combating antibiotic resistance.[1][2][3]

Section 1: Synthesis and Characterization of Pyrazole Adjuvants

This section addresses common hurdles in the initial stages of pyrazole compound development, from synthesis to ensuring the purity and structural integrity of your candidates.

Frequently Asked Questions (FAQs)

Question 1: My pyrazole synthesis is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and overall yield?

Answer: Low yields and poor regioselectivity are common challenges in pyrazole synthesis. The outcome is often dictated by the reaction conditions and the nature of the starting materials.[4] Here’s a breakdown of causative factors and potential solutions:

  • Underlying Cause: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic route to pyrazoles, but the symmetry of the dicarbonyl and the substitution on the hydrazine can lead to a mixture of products. Similarly, multicomponent reactions, while efficient, can also suffer from a lack of regiocontrol if not properly optimized.[5]

  • Troubleshooting Steps:

    • Reagent Selection: For asymmetrical dicarbonyls, consider using a hydrazine with a bulky substituent to sterically hinder one of the nitrogen atoms, thereby favoring the formation of a single regioisomer.[4]

    • Catalyst and Solvent Optimization: The choice of acid or base catalyst and the solvent system can significantly influence the reaction pathway. A systematic screening of catalysts (e.g., PTSA, acetic acid) and solvents (e.g., ethanol, toluene, DMF) is recommended.

    • Temperature Control: Reaction temperature can affect the rate of competing side reactions. Running the reaction at a lower temperature for a longer duration may improve selectivity.

    • Alternative Synthetic Routes: Explore modern synthetic methodologies such as [3+2] cycloaddition reactions, which often offer higher regioselectivity.[6]

Question 2: I am observing unexpected peaks in the 1H NMR and Mass Spectrum of my purified pyrazole compound. How can I identify the impurity?

Answer: Unexpected spectroscopic signals indicate the presence of impurities, which could be unreacted starting materials, reaction byproducts, or residual solvent. A systematic approach to spectral interpretation is crucial for identification.

  • Causality: Incomplete reactions, side reactions (e.g., dimerization, oxidation), or inadequate purification are the primary causes of impurities.

  • Troubleshooting and Identification Workflow:

    • 1H NMR Analysis:

      • Compare the spectrum to the expected chemical shifts and coupling constants for your target pyrazole.[7][8]

      • Look for broad singlets indicative of N-H or O-H protons that may suggest residual starting materials or water.

      • Residual solvent peaks are common; consult a reference table for common laboratory solvents.

    • Mass Spectrometry (MS) Analysis:

      • Determine the molecular weight of the impurity from the unexpected m/z value.

      • Consider possible side products based on your reaction mechanism. For instance, if your synthesis involves a condensation step, you might see a peak corresponding to an intermediate.

    • Chromatographic Analysis (TLC/HPLC):

      • Assess the purity of your compound using Thin Layer Chromatography (TLC) with different solvent systems or High-Performance Liquid Chromatography (HPLC).[7] Multiple spots or peaks confirm the presence of impurities.

    • Spectroscopic Comparison:

      • Compare your data with established spectroscopic data for substituted pyrazoles if available in the literature.[9][10][11]

    • Workflow Diagram:

    G Start Unexpected Spectroscopic Peaks NMR Analyze 1H NMR for Residual Solvents & Starting Materials Start->NMR MS Analyze Mass Spectrum for Molecular Weights of Potential Byproducts Start->MS Chromatography Assess Purity via TLC/HPLC Start->Chromatography Identify Identify Impurity NMR->Identify MS->Identify Purification Re-purify Compound (e.g., Column Chromatography, Recrystallization) Chromatography->Purification If Impure Characterization Re-characterize Purified Compound Purification->Characterization Characterization->Identify

    Caption: Workflow for impurity identification.

Section 2: In Vitro Adjuvant Activity Assessment

This section focuses on the experimental design and troubleshooting of key in vitro assays used to evaluate the efficacy of pyrazole compounds as antibiotic adjuvants.

Troubleshooting Guides

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for my pyrazole compound.

  • Symptom: High variability in MIC results across replicate plates or between experiments.

  • Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inaccurate Bacterial Inoculum The final bacterial concentration in the wells directly impacts the antibiotic's effectiveness. A higher inoculum can overwhelm the antibiotic, leading to artificially high MICs.[12]Standardize your inoculum preparation using a spectrophotometer to achieve a 0.5 McFarland standard. Perform colony counts on your inoculum to verify the CFU/mL.[12]
Compound Precipitation Poor solubility of the pyrazole compound in the assay medium can lead to an inaccurate assessment of its true potency.Determine the solubility of your compound in the test medium beforehand. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth.
Inconsistent Incubation Conditions Temperature and atmospheric conditions can affect bacterial growth rates and, consequently, MIC values.[12]Ensure your incubator is properly calibrated and maintains a consistent temperature (typically 35 ± 1 °C). For fastidious organisms, control the CO2 levels as required.[12]
Pipetting Errors Inaccurate serial dilutions of the pyrazole compound will lead to incorrect final concentrations in the wells.Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for high-throughput screening.

Issue: Difficulty in interpreting checkerboard assay results for synergy.

  • Symptom: Ambiguous growth patterns in the microtiter plate, making it difficult to determine the Fractional Inhibitory Concentration (FIC) index.

  • Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
"Skipped" Wells This phenomenon, where growth is observed at higher concentrations but not at lower ones, can be due to compound precipitation or paradoxical effects.Visually inspect the wells for precipitation before and after incubation. If a paradoxical effect is suspected, further investigation into the mechanism of action is warranted.
Trailing Endpoints A gradual decrease in turbidity across several wells can make it difficult to determine the true MIC.Read the plates at a consistent time point (e.g., 18-24 hours).[12] Consider using a plate reader to obtain quantitative OD600 values and define the MIC as a specific percentage of growth inhibition (e.g., ≥80%).
Contamination Contamination with other microorganisms will lead to erroneous results.Use sterile techniques throughout the assay setup. Include a negative control (broth only) to check for contamination.
Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a pyrazole compound.[13][14][15]

  • Preparation of Reagents:

    • Prepare a stock solution of the pyrazole compound in an appropriate solvent (e.g., DMSO).

    • Prepare a 0.5 McFarland standard of the bacterial culture in Mueller-Hinton Broth (MHB). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[15]

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole compound in MHB.[15]

    • Add the diluted bacterial suspension to each well.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35 ± 1 °C for 18-24 hours.[12]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][14]

Protocol 2: Checkerboard Synergy Assay

This protocol is for assessing the synergistic activity of a pyrazole adjuvant with a conventional antibiotic.[16][17][18][19]

  • Preparation:

    • Prepare stock solutions of the pyrazole compound and the antibiotic.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Assay Setup:

    • In a 96-well plate, create a two-dimensional dilution matrix. Serially dilute the pyrazole compound along the rows and the antibiotic along the columns.[16]

    • Inoculate each well with the bacterial suspension.

    • Include controls for each agent alone.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Pyrazole = (MIC of Pyrazole in combination) / (MIC of Pyrazole alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Pyrazole + FIC of Antibiotic

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism[20]

    • Synergy Determination Workflow:

    G Start Perform Checkerboard Assay Determine_MICs Determine MICs of Pyrazole and Antibiotic Alone and in Combination Start->Determine_MICs Calculate_FICs Calculate Fractional Inhibitory Concentrations (FICs) Determine_MICs->Calculate_FICs Calculate_FICI Calculate FIC Index (FICI) Calculate_FICs->Calculate_FICI Interpret_FICI Interpret FICI Value Calculate_FICI->Interpret_FICI Synergy Synergy (FICI <= 0.5) Interpret_FICI->Synergy Indifference Indifference (0.5 < FICI <= 4.0) Interpret_FICI->Indifference Antagonism Antagonism (FICI > 4.0) Interpret_FICI->Antagonism

    Caption: Workflow for determining synergy from a checkerboard assay.

Section 3: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how your pyrazole adjuvants work and what structural features are key to their activity is crucial for rational drug design.

Frequently Asked Questions (FAQs)

Question 3: My pyrazole compound shows good synergistic activity, but I don't know its mechanism of action. What experiments can I perform to elucidate its target?

Answer: Identifying the mechanism of action is a critical step in adjuvant development. Pyrazole derivatives have been shown to target various bacterial pathways.[21] A multi-pronged experimental approach is often necessary.

  • Potential Mechanisms for Pyrazole Adjuvants:

    • Inhibition of resistance enzymes (e.g., β-lactamases).

    • Disruption of the bacterial cell membrane or cell wall synthesis.[21]

    • Inhibition of efflux pumps.[22]

    • Targeting bacterial virulence factors or quorum sensing.[22]

  • Experimental Strategy:

    • Macromolecular Synthesis Assays: Investigate the effect of your compound on the synthesis of DNA, RNA, protein, and peptidoglycan. A specific inhibition of one pathway can point towards a potential target.

    • Membrane Permeability Assays: Use fluorescent probes (e.g., propidium iodide) to assess if your compound disrupts the bacterial membrane integrity.

    • Efflux Pump Inhibition Assays: Employ efflux pump-overexpressing bacterial strains and assess the potentiation of known efflux pump substrates.

    • Enzyme Inhibition Assays: If you hypothesize a specific enzyme target (e.g., a particular β-lactamase), perform in vitro enzyme inhibition assays.

    • Transcriptomic/Proteomic Analysis: Compare the gene or protein expression profiles of bacteria treated with your compound versus untreated controls to identify affected pathways.

Question 4: How can I optimize the structure of my lead pyrazole compound to improve its adjuvant activity?

Answer: Structure-Activity Relationship (SAR) studies are fundamental to lead optimization.[23][24] By systematically modifying the pyrazole scaffold and assessing the impact on activity, you can identify key pharmacophores.[23][25]

  • Key Structural Regions for Modification: The pyrazole ring itself and its substituents at various positions offer opportunities for chemical modification.[25]

  • SAR Optimization Workflow:

    G Lead Identify Lead Pyrazole Adjuvant Compound SAR_Plan Develop an SAR Plan: Identify Key Positions for Modification (N1, C3, C4, C5) Lead->SAR_Plan Synthesize Synthesize Analogs with Diverse Substituents (e.g., varying electronics, sterics, lipophilicity) SAR_Plan->Synthesize Screen Screen Analogs for Adjuvant Activity (e.g., Checkerboard Assay) Synthesize->Screen Analyze Analyze SAR Data: Identify Trends in Activity Screen->Analyze Design Design Next Generation of Analogs Based on SAR Analyze->Design Iterate Iterate Synthesis and Screening Cycles Design->Iterate Iterate->Synthesize

    Caption: Iterative workflow for SAR-guided lead optimization.

  • Example SAR Table for Pyrazole Adjuvants:

Compound R1 (N1-substituent) R2 (C3-substituent) R3 (C5-substituent) Adjuvant Activity (FICI with Antibiotic X)
Lead-1 Phenyl-CONH-piperidine4-Chlorophenyl0.35
Analog-1a 2,4-Dichlorophenyl-CONH-piperidine4-Chlorophenyl0.25
Analog-1b Methyl-CONH-piperidine4-Chlorophenyl0.75
Analog-2a 2,4-Dichlorophenyl-CONH-morpholine4-Chlorophenyl0.40
Analog-3a 2,4-Dichlorophenyl-CONH-piperidine4-Iodophenyl0.15

From this hypothetical data, one could infer that a 2,4-dichlorophenyl at R1 and a 4-iodophenyl at R3 are beneficial for activity.

References

  • Alam, M. A., Aljohani, M. M., & Al-Abdullah, E. S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 343-363. [Link]

  • Verma, R., & Tiwari, N. (2023). Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance. ACS Omega, 8(12), 10991–11013. [Link]

  • Di Mola, A., De Luca, F., & Botta, M. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 799. [Link]

  • Sabatini, S., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics, 11(12), 1832. [Link]

  • Sabatini, S., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics, 11(12), 1832. [Link]

  • NIH Office of Animal Care and Use (OACU). Guidelines for the Use of Adjuvants in Research. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Garcia, L. (2020). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 7, 100809. [Link]

  • Vasile, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5039. [Link]

  • Tighadouini, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 123. [Link]

  • Cox, G., & Wright, G. D. (2017). The Challenge of Overcoming Antibiotic Resistance: An Adjuvant Approach?. ACS infectious diseases, 3(8), 512–516. [Link]

  • Sabatini, S., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics, 11(12), 1832. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Cox, G., & Wright, G. D. (2017). The Challenge of Overcoming Antibiotic Resistance: An Adjuvant Approach?. ACS infectious diseases, 3(8), 512–516. [Link]

  • Da Settimo, F., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(20), 7088. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-7. [Link]

  • González-Bello, C. (2017). Antimicrobial Adjuvants Drug Discovery, the Challenge of Avoid theResistance and Recover the Susceptibility of Multidrug-Resista. Current topics in medicinal chemistry, 17(19), 2171–2187. [Link]

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 343-363. [Link]

  • Nakshatri, S., et al. (2025). Antibiotic-adjuvants abolish resistance conferred by the Staphylococcus aureus erythromycin resistance methyltransferase in an E. coli model. bioRxiv. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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  • Ayob, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26090. [Link]

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  • Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic chemistry, 114, 105122. [Link]

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  • Hunter, A. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Da Settimo, F., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(20), 7088. [Link]

  • Awate, S., Babiuk, L. A., & Mutwiri, G. (2013). Mechanisms of Action of Adjuvants. Veterinary research, 44(1), 11. [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Biological Activity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical step in the journey from discovery to potential therapeutic application. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical framework for validating the biological activity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pharmacologically significant pyrazole class of heterocycles.[1][2][3][4] While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a pyrazole carboxylic acid core—suggest a high probability of possessing therapeutically relevant activities.

Pyrazole derivatives are known to exhibit a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal properties.[1][2][3][4][5] Prominent drugs like Celecoxib, a potent anti-inflammatory agent, feature a pyrazole core, highlighting the therapeutic potential of this scaffold.[1][6] This guide will, therefore, focus on a systematic approach to uncover and validate the potential anti-inflammatory, analgesic, and cytotoxic activities of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. We will objectively compare its potential performance with established alternatives and provide the necessary experimental protocols to generate robust supporting data.

Comparative Landscape: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][3][4] This necessitates a comparative approach to contextualize the potential of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Comparator Compound Primary Biological Activity Mechanism of Action (if known) Reference
Celecoxib Anti-inflammatory, AnalgesicSelective COX-2 inhibitor[6]
Indomethacin Anti-inflammatory, AnalgesicNon-selective COX-1/COX-2 inhibitor[2]
Doxorubicin AnticancerDNA intercalation and topoisomerase II inhibitionN/A
Ibuprofen Anti-inflammatory, AnalgesicNon-selective COX-1/COX-2 inhibitor[7]

This guide proposes using Celecoxib and Indomethacin as positive controls for anti-inflammatory and analgesic assays due to their well-characterized mechanisms as COX inhibitors, a common target for pyrazole derivatives.[2][6] For cytotoxicity screening, Doxorubicin will serve as a standard chemotherapeutic agent.

Proposed Experimental Validation Workflow

A tiered screening approach is recommended to efficiently validate the biological activities of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This workflow progresses from broad in vitro assessments to more specific mechanistic and in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation A Anti-inflammatory Assays (COX-1/COX-2 Inhibition, Nitric Oxide Assay) D Dose-Response & IC50 Determination A->D B Cytotoxicity Assays (MTT/MTS on Cancer & Normal Cell Lines) B->D C Analgesic Surrogate Assays (e.g., TRP Channel Modulation) E Signaling Pathway Analysis (e.g., NF-κB, MAPK pathways) D->E F Carrageenan-Induced Paw Edema (Anti-inflammatory) D->F G Acetic Acid-Induced Writhing (Analgesic) D->G H Xenograft Tumor Model (Anticancer) D->H

Caption: Proposed experimental workflow for validating the biological activity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Part 1: In Vitro Anti-inflammatory Activity Validation

The anti-inflammatory potential of pyrazole derivatives is well-documented, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2][6]

COX-1 and COX-2 Inhibition Assay

This assay is crucial for determining the compound's potency and selectivity as an anti-inflammatory agent.

Protocol:

  • Preparation of Reagents: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes. The test compound, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and controls (Celecoxib, Indomethacin) should be dissolved in an appropriate solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add varying concentrations of the test compound and controls to the wells. Include a vehicle control (DMSO).

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a defined incubation period, measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This cell-based assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of the test compound and controls for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Part 2: In Vitro Cytotoxicity Screening

Many pyrazole derivatives have demonstrated anticancer activity.[3][8] A primary screen against a panel of cancer cell lines is a logical step.

MTT/MTS Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Lines: Utilize a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach.

  • Compound Exposure: Treat the cells with a range of concentrations of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid and Doxorubicin as a positive control for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

  • Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 values for each cell line.

Part 3: In Vivo Analgesic and Anti-inflammatory Efficacy

Positive results from in vitro assays warrant further investigation in established animal models of pain and inflammation.[9][10]

Carrageenan-Induced Paw Edema in Rodents

This is a classic model for evaluating acute inflammation.[2][10]

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound, Indomethacin (positive control), or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[10][11]

Protocol:

  • Animal Model: Use Swiss albino mice.

  • Compound Administration: Administer the test compound, Aspirin (positive control), or vehicle orally.

  • Induction of Writhing: After a defined period, inject a solution of acetic acid intraperitoneally.

  • Observation: Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions).

  • Data Analysis: Calculate the percentage of inhibition of writhing.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) NO Inhibition IC50 (µM) MCF-7 IC50 (µM) HEK293 IC50 (µM)
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acidExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Celecoxib>100Experimental DataExperimental DataN/AN/A
IndomethacinExperimental DataExperimental DataExperimental DataN/AN/A
DoxorubicinN/AN/AN/AExperimental DataExperimental Data

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

Treatment Dose (mg/kg) Paw Edema Inhibition (%) at 3h Writhing Inhibition (%)
Vehicle-00
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acidDose 1Experimental DataExperimental Data
Dose 2Experimental DataExperimental Data
Indomethacin/AspirinStandard DoseExperimental DataExperimental Data

Mechanistic Insights: Potential Signaling Pathways

Should 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid exhibit significant biological activity, further studies to elucidate its mechanism of action would be warranted. Based on the known activities of pyrazole derivatives, the following pathways are of interest:

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Intracellular Signaling cluster_2 Cellular Response A TLR4 B MyD88 A->B F MAPK (p38, ERK, JNK) A->F activates C IKK B->C D IκBα C->D E NF-κB C->E activates D->E inhibits G Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) E->G transcribes H COX-2 iNOS E->H transcribes F->G regulates F->H regulates

Caption: Potential inflammatory signaling pathways modulated by pyrazole derivatives.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive validation of the biological activity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. By following the proposed experimental workflow, researchers can generate the necessary data to ascertain its potential as an anti-inflammatory, analgesic, or cytotoxic agent. The comparative approach, utilizing well-characterized standards, will ensure the contextualization of the findings within the broader landscape of drug discovery. The successful validation of this compound could pave the way for further preclinical development and contribute to the rich pharmacology of pyrazole-based therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. PubMed. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. Available at: [Link]

  • In-Vivo Models for Management of Pain. SciRP.org. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. Available at: [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. Available at: [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. Available at: [Link]

  • Cell Based Assays Development. Sygnature Discovery. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available at: [Link]

  • “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. Available at: [Link]

  • Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice. Taylor & Francis. Available at: [Link]

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Comparative

comparative analysis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid with other kinase inhibitors

An In-Depth Comparative Analysis of Pyrazole-Based Scaffolds in Kinase Inhibition: A Guide for Researchers This guide provides a comparative analysis of kinase inhibitors, with a specific focus on the potential of pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Pyrazole-Based Scaffolds in Kinase Inhibition: A Guide for Researchers

This guide provides a comparative analysis of kinase inhibitors, with a specific focus on the potential of pyrazole-based scaffolds. We will address the compound of interest, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and place it in the broader context of established kinase inhibitors. Recognizing that this specific molecule is not a widely characterized kinase inhibitor, this guide will pivot to a well-studied, structurally related pyrazole-containing inhibitor to provide a meaningful comparative framework. This analysis will then serve as a foundation for proposing a rigorous experimental workflow to evaluate the potential of novel pyrazole derivatives as kinase inhibitors.

The Landscape of Kinase Inhibitors and the Pyrazole Scaffold

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development. Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. These inhibitors are broadly classified based on their mechanism of action, targeting either the ATP-binding site or allosteric sites.

The pyrazole ring is a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. This scaffold is a common feature in many biologically active compounds and has been successfully incorporated into the design of numerous kinase inhibitors. Its ability to form key hydrogen bonds and engage in other non-covalent interactions within the kinase ATP-binding pocket makes it a privileged scaffold in medicinal chemistry.

A search of the scientific literature and chemical databases for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid does not reveal any significant data on its activity as a kinase inhibitor. It is primarily described as a chemical intermediate in the synthesis of other molecules. Therefore, a direct comparative analysis with established kinase inhibitors is not feasible based on current knowledge.

However, to provide a valuable guide for researchers interested in this chemical space, we will use a well-characterized pyrazole-containing kinase inhibitor, Mubritinib (TAK-165) , as a representative example for our comparative analysis. Mubritinib is an orally active, potent, and selective inhibitor of HER2/ErbB2, a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.

Comparative Analysis: Mubritinib vs. Other Kinase Inhibitors

We will compare Mubritinib with other kinase inhibitors based on their target selectivity, mechanism of action, and clinical applications.

InhibitorTarget Kinase(s)Mechanism of ActionTherapeutic Area
Mubritinib (TAK-165) HER2/ErbB2, EGFRATP-competitive, ReversibleOncology (Breast Cancer)
Gefitinib (Iressa) EGFRATP-competitive, ReversibleOncology (Lung Cancer)
Imatinib (Gleevec) Bcr-Abl, c-KIT, PDGFRATP-competitive, ReversibleOncology (CML, GIST)
Trametinib (Mekinist) MEK1/2Allosteric, Non-ATP competitiveOncology (Melanoma)

Key Insights from the Comparison:

  • Target Selectivity: Mubritinib demonstrates selectivity for the ErbB family of kinases, particularly HER2. This is in contrast to a broader spectrum inhibitor like Imatinib, which targets multiple unrelated kinases. The selectivity of an inhibitor is crucial in determining its efficacy and side-effect profile.

  • Mechanism of Action: Like many successful kinase inhibitors, Mubritinib is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This is a common mechanism shared with Gefitinib and Imatinib. Trametinib, on the other hand, represents a different class of inhibitors that bind to an allosteric site on the kinase, leading to a conformational change that inactivates the enzyme.

  • Clinical Application: The clinical application of a kinase inhibitor is directly linked to the role of its target kinase in a particular disease. Mubritinib's targeting of HER2 makes it relevant for HER2-positive breast cancer. Similarly, Gefitinib's targeting of EGFR is effective in lung cancers with activating EGFR mutations.

Signaling Pathway Context: The HER2 Pathway

To understand the impact of an inhibitor like Mubritinib, it is essential to visualize its effect on the cellular signaling pathway. The diagram below illustrates the HER2 signaling pathway and the point of intervention for Mubritinib.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Substrate Substrate Protein HER2->Substrate Phosphorylation Ras Ras HER2->Ras Dimerization & Autophosphorylation PI3K PI3K HER2->PI3K Mubritinib Mubritinib Mubritinib->HER2 Inhibition ATP ATP ATP->HER2 Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Caption: The HER2 signaling pathway and the inhibitory action of Mubritinib.

Proposed Experimental Workflow: Evaluating 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a Kinase Inhibitor

For researchers interested in determining if 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid or its derivatives have kinase inhibitory activity, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, with each step providing the necessary data to proceed to the next.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A1 Primary Kinase Screen (Broad Panel) A2 IC50 Determination (Dose-Response) A1->A2 Hit Identification A3 Mechanism of Action Studies (ATP Competition) A2->A3 Potency Confirmation B1 Cellular Target Engagement Assay A3->B1 Biochemical Characterization B2 Cell Proliferation/Viability Assay B1->B2 Cellular Activity B3 Western Blot for Phospho-protein Levels B2->B3 Pathway Modulation C1 Pharmacokinetic (PK) Studies B3->C1 In Vitro Validation C2 Xenograft Tumor Model C1->C2 Preclinical Candidate

Caption: A stepwise experimental workflow for kinase inhibitor discovery and validation.

Step-by-Step Methodologies
  • Objective: To identify which kinases, if any, are inhibited by the test compound from a large, diverse panel.

  • Protocol:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Provide the test compound at a single high concentration (e.g., 10 µM).

    • The service will perform in vitro kinase activity assays (e.g., ADP-Glo, HTRF) against a panel of hundreds of kinases.

    • Data is reported as percent inhibition relative to a control. "Hits" are typically defined as kinases with >50% inhibition.

  • Objective: To determine the potency of the compound against the "hit" kinases identified in the primary screen.

  • Protocol:

    • Perform an in vitro kinase assay for each hit kinase.

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Incubate the kinase, substrate, ATP, and the test compound for a defined period.

    • Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Objective: To confirm that the compound can enter cells and bind to its target kinase.

  • Protocol:

    • Select a cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay.

    • These assays measure the stabilization of the target protein upon compound binding, confirming engagement in a cellular context.

Conclusion and Future Directions

While 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid itself is not a known kinase inhibitor, the pyrazole scaffold it contains is a proven pharmacophore in the design of potent and selective kinase inhibitors, as exemplified by Mubritinib. This guide provides a framework for a comparative analysis of such compounds and, more importantly, a detailed, actionable plan for researchers to evaluate novel pyrazole derivatives for their potential as kinase inhibitors. The proposed workflow, from broad primary screening to specific cellular and in vivo studies, represents a robust and validated approach in the field of drug discovery. The key to success will be a systematic evaluation of structure-activity relationships to optimize potency, selectivity, and drug-like properties.

References

  • Mubritinib (TAK-165) as a HER2/ErbB2 Inhibitor: This source provides information on the target and mechanism of Mubritinib.
  • Kinase Inhibitor Discovery and Development: A review article discussing the general principles of kinase inhibitor design and development.
  • Kinase Assay Platforms (e.g., ADP-Glo, HTRF): Technical notes and protocols from manufacturers like Promega and Cisbio provide detailed information on these assay technologies.
  • Cellular Thermal Shift Assay (CETSA): The original publications on CETSA provide the theoretical background and protocol for this target engagement assay.
Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold as a "Privileged" Core in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a "Privileged" Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its remarkable metabolic stability and versatile chemical nature, which allows for diverse substitutions, have established it as a "privileged scaffold".[5] This versatility has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, from inflammation to oncology.[6][7] Marketed drugs such as the anti-inflammatory Celecoxib , the anticoagulant Apixaban , and the kinase inhibitors Ruxolitinib and Sunitinib all feature a pyrazole core, underscoring its significance in creating effective therapeutic agents.[4][6][8]

The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the active sites of various biological targets.[7] However, this same chemical versatility that makes the pyrazole scaffold so attractive can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity. Unidentified off-target effects are a major cause of clinical adverse drug reactions (ADRs) and late-stage drug development failures.[9] Therefore, a rigorous and intelligently designed cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental component of successful drug discovery.

This guide provides a comprehensive framework for designing and executing a cross-reactivity profiling plan for pyrazole-based compounds. We will delve into the rationale behind a tiered screening approach, compare key experimental methodologies, provide detailed protocols for critical assays, and analyze case studies to illustrate the principles of data interpretation.

The Critical Need for Cross-Reactivity Profiling: From Adverse Effects to Polypharmacology

Safety pharmacology is a regulatory prerequisite aimed at identifying potential undesirable effects of a drug candidate on vital physiological functions before human trials.[10][11] For pyrazole-based compounds, whose targets often include highly conserved protein families like kinases and cyclooxygenases, understanding the selectivity profile is paramount.

A classic example is Celecoxib , a selective COX-2 inhibitor. While designed to spare COX-1 to reduce gastrointestinal side effects, at higher doses or in susceptible individuals, it can still inhibit COX-1.[12] More significantly, concerns about cardiovascular risks, such as myocardial infarction and stroke, have been linked to its mechanism and potential off-target effects.[13][14]

Similarly, Sunitinib , a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and other tumors, owes both its efficacy and its toxicity to its broad activity profile. Its intended targets include VEGFR and PDGFR, but it also potently inhibits other kinases like c-Kit and FLT3. This lack of selectivity contributes to a range of adverse effects, including fatigue, hypertension, and cardiotoxicity, which are directly linked to the inhibition of off-target kinases in healthy tissues.[15][16][17]

These examples highlight a crucial duality:

  • Off-Target Toxicity: Interaction with unintended targets leads to adverse drug reactions.

  • Polypharmacology: A compound's ability to modulate multiple targets can sometimes be therapeutically beneficial, leading to drug repurposing or enhanced efficacy.

A comprehensive profiling strategy is the only way to distinguish between these two outcomes early in the discovery process.

cluster_drug Pyrazole-Based Compound cluster_targets Biological Targets cluster_outcomes Pharmacological Outcomes Compound Compound PrimaryTarget Primary Target Compound->PrimaryTarget OffTargetA Off-Target A Compound->OffTargetA OffTargetB Off-Target B Compound->OffTargetB Efficacy Desired Efficacy PrimaryTarget->Efficacy On-Target Activity Toxicity Adverse Effects (Toxicity) OffTargetA->Toxicity Off-Target Activity Polypharm Beneficial Effects (Polypharmacology) OffTargetB->Polypharm Off-Target Activity

Caption: Differentiating On-Target Efficacy from Off-Target Effects.

A Tiered Strategy for Cross-Reactivity Profiling

An effective and resource-conscious approach to safety profiling involves a tiered or phased strategy. This ensures that the most significant liabilities are identified early with broad, cost-effective screens, while more intensive, resource-heavy investigations are reserved for optimized lead candidates.

cluster_1 Tier 1 Activities cluster_2 Tier 2 Activities cluster_3 Tier 3 Activities Hit_ID Tier 1: Hit-to-Lead (Early Stage De-risking) T1_Actions Broad Kinase Panel (e.g., 100-400 kinases) Broad Safety Panel (e.g., SafetyScreen44/47) Single High Concentration (e.g., 10 µM) Lead_Opt Tier 2: Lead Optimization (SAR & Functional Confirmation) T2_Actions Dose-Response Profiling on Tier 1 Hits (IC50/EC50) Functional / Cell-Based Assays Initial hERG & CYP Inhibition Preclin Tier 3: Preclinical Candidate (Definitive Safety Profile) T3_Actions Comprehensive Profiling (e.g., SafetyScreen87+) ICH Core Battery (In Vivo CNS, CV, Resp.) Definitive hERG (Patch Clamp) Decision1 Go / No-Go Prioritize Scaffolds Decision1->Lead_Opt Proceed with Promising Scaffolds Decision2 Go / No-Go Select Lead Series Decision2->Preclin Proceed with Optimized Lead IND IND Submission T1_Actions->Decision1 T2_Actions->Decision2 T3_Actions->IND

Caption: A Tiered Workflow for Progressive Cross-Reactivity Profiling.

  • Tier 1: Early-Stage De-risking (Hit-to-Lead): The primary goal here is broad liability identification. Compounds are typically screened at a single, high concentration (e.g., 10 µM) against a wide array of targets. This includes large kinase panels and general safety panels covering GPCRs, ion channels, and transporters known to be associated with adverse effects.[18][19][20] The data generated at this stage is crucial for prioritizing chemical scaffolds and guiding early structure-activity relationship (SAR) studies to "dial out" major liabilities.[21]

  • Tier 2: Lead Optimization: As potent compounds emerge, the focus shifts from breadth to depth. Hits identified in Tier 1 are followed up with full dose-response curves to determine potency (IC₅₀/EC₅₀). Crucially, this is the stage to introduce functional and cell-based assays.[22] A compound that binds to an off-target in a biochemical assay may have no effect in a cellular context due to poor permeability or other factors. Confirming activity in a more physiologically relevant system is essential. Preliminary checks for critical liabilities like hERG channel inhibition and Cytochrome P450 (CYP) enzyme inhibition are also introduced here.

  • Tier 3: Preclinical Candidate Nomination: For a final candidate compound, a comprehensive safety profile is required for regulatory submission. This involves broad, definitive dose-response profiling and, where necessary, follow-up studies on vital organ systems (cardiovascular, central nervous, and respiratory) as outlined in the ICH S7A and S7B guidelines.[10] The gold-standard manual patch-clamp assay for hERG liability is performed at this stage to provide definitive data on cardiac risk.

Comparative Analysis of Key Profiling Methodologies

Choosing the right assay technology is critical for generating reliable and interpretable data. Each method has distinct advantages and limitations, and a robust profiling plan will often incorporate multiple orthogonal approaches.

Methodology Principle Primary Application Pros Cons
Radioligand Binding Measures displacement of a radioactive ligand from a purified receptor/channel.High-throughput screening against GPCRs, ion channels, transporters.[20]Robust, well-established, easily automated, cost-effective.Does not determine functional activity (agonist vs. antagonist), use of radioactivity.
Biochemical Enzymatic Measures direct inhibition of the catalytic activity of a purified enzyme (e.g., kinase, protease).Potency and selectivity determination for enzyme inhibitors.[23]Direct measure of functional inhibition, high-throughput formats available (e.g., luminescence).Lacks cellular context (e.g., ATP competition for kinases), requires purified active enzyme.
Biophysical (e.g., DSF) Measures the change in protein melting temperature (Tₘ) upon ligand binding.[24]Orthogonal confirmation of direct binding, fragment screening.Label-free, can detect binding to inactive conformations.Throughput can be lower, does not measure functional effect.
Cell-Based Functional Measures a downstream cellular response (e.g., second messenger, gene expression, viability).Confirming functional activity in a physiological context.[22]High physiological relevance, accounts for permeability and metabolism.More complex, lower throughput, mechanism can be ambiguous without target engagement assays.
Target Engagement (e.g., NanoBRET™) Measures compound binding to a specific target within living cells using bioluminescence resonance energy transfer.[21]Confirming on- and off-target binding in a cellular environment.Quantifies binding in live cells, provides residence time data.Requires genetic modification of cells (tagged protein).

Key Experimental Protocols: A Practical Guide

To ensure data integrity and reproducibility, protocols must be meticulously followed. Below are detailed, step-by-step methodologies for two critical assays in the cross-reactivity profiling cascade.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Luminescent Assay)

Rationale: This protocol describes a homogenous, luminescence-based assay to measure the activity of a kinase and the potency of an inhibitor. The amount of ADP produced in the kinase reaction is converted into a light signal, with lower light output indicating greater inhibition. This method is highly sensitive, has a broad dynamic range, and is the industry standard for kinase profiling.

Materials:

  • Kinase of interest (e.g., AURKA, SRC)

  • Kinase substrate (e.g., peptide or protein)

  • Test compound (pyrazole derivative) and positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay. c. Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the final assay plate. Include DMSO-only wells (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in the appropriate kinase assay buffer. The final concentration of ATP should be at or near its Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Add the 2X kinase/substrate mix to the assay plate containing the pre-spotted compounds. c. Mix gently (e.g., orbital shaker for 30 seconds). d. Incubate the reaction at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).

  • Signal Generation & Detection: a. After the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the ADP generated in the first step into a luminescent signal. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. e. Read the luminescence on a plate-reading luminometer.

  • Data Analysis: a. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 2: hERG Channel Safety Assay (Automated Patch Clamp)

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia (Torsades de Pointes). Assessing hERG liability is a mandatory regulatory requirement. Automated patch clamp provides higher throughput than the gold-standard manual method and is ideal for Tier 2 screening.

Materials:

  • Automated patch clamp system (e.g., QPatch, Patchliner)

  • Stable cell line with high-level expression of hERG channels (e.g., HEK293 or CHO cells)

  • Extracellular and Intracellular recording solutions

  • Test compound and positive control inhibitor (e.g., Cisapride, E-4031)

  • Consumable patch clamp chips/plates

Step-by-Step Methodology:

  • Cell Preparation: a. Culture the hERG-expressing cells under standard conditions. b. On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch clamp system. Ensure cell viability is >95%.

  • System Priming and Compound Preparation: a. Prime the automated patch clamp system with the appropriate extracellular and intracellular solutions. b. Prepare a dose-response plate containing the test compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and a positive control. The final DMSO concentration should be kept low (e.g., ≤0.3%) to avoid solvent effects.

  • Automated Patch Clamp Run: a. Initiate the automated run. The system will automatically perform the following steps for each cell: i. Cell Trapping: A single cell is captured on a microfluidic aperture. ii. Seal Formation: A high-resistance (>1 GΩ) "gigaseal" is formed between the cell membrane and the substrate. iii. Whole-Cell Configuration: The cell membrane patch under the aperture is ruptured to gain electrical access to the cell's interior. b. Baseline Recording: The system applies a specific voltage-clamp protocol to elicit and measure the baseline hERG current (typically a depolarizing step followed by a repolarizing tail step, where the peak tail current is measured). c. Compound Application: The system perfuses the cell with the extracellular solution containing the test compound. d. Effect Recording: After a set incubation time (e.g., 3-5 minutes) to allow for drug equilibration, the same voltage-clamp protocol is applied to measure the hERG current in the presence of the compound. This is repeated for each concentration.

  • Data Analysis: a. For each concentration, calculate the percentage inhibition of the peak tail current relative to its own baseline recording. b. Plot the percent inhibition against the compound concentration. c. Fit the data to a Hill equation to determine the IC₅₀ value for hERG channel block. d. An IC₅₀ value <10 µM is often considered a potential concern and warrants further investigation, especially when considering the expected therapeutic plasma concentration of the drug.

Conclusion: An Indispensable Strategy for Modern Drug Development

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[5] From potent anticancer and anti-inflammatory agents to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates.

However, realizing this therapeutic potential safely and effectively hinges on a deep understanding of a compound's selectivity profile. A systematic, tiered approach to cross-reactivity profiling is not merely a box-ticking exercise for regulatory bodies; it is an essential scientific strategy. It enables project teams to make data-driven decisions, kill undesirable compounds early, and focus resources on candidates with the highest probability of success. By integrating biochemical, biophysical, and cell-based methods, researchers can build a comprehensive and predictive safety profile, mitigating the risk of late-stage failures and ultimately delivering safer, more effective medicines to patients.

References

  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

  • Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]

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  • Bullock, A. N., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Cancer. Available at: [Link]

  • Gotink, K. J., et al. (2012). Cross-resistance and sensitivity of sunitinib resistant tumor cells. ResearchGate. Available at: [Link]

  • El-Metwaly, N. M. (2020). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Malik, A., & Lappin, S. L. (2023). Celecoxib. StatPearls. Available at: [Link]

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  • van der Veldt, A. A., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. The Oncologist. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid Analogs in Anticancer Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of pyrazole derivatives: 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid analogs. Our focus will be on elucidating how discrete structural modifications to this core scaffold influence its potential as an anticancer agent.

While a dedicated, comprehensive SAR study on the precise 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid framework is not extensively documented in publicly available literature, we can construct a robust and insightful comparative analysis. By examining SAR data from closely related pyrazole-based compounds, we can extrapolate key principles and guide future derivatization efforts for enhanced potency and selectivity. This guide will synthesize these findings, present comparative data, and provide detailed experimental protocols to empower your research endeavors.

The Core Scaffold: A Privileged Structure in Oncology

The 1,3,5-trisubstituted pyrazole core is a well-established pharmacophore in the development of anticancer agents.[3] The inherent stability and synthetic tractability of the pyrazole ring, coupled with the diverse chemical space accessible through substitution at the 1, 3, and 5 positions, make it an attractive starting point for drug design.[1] The subject of our focus, 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, possesses three key regions for chemical modification, each playing a critical role in its interaction with biological targets.

Core Scaffold of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Core_Scaffold pyrazole N1-N=C(R3)-C(H)=C(R5)- R1 Phenyl pyrazole->R1 at N1 R3 tert-Butyl pyrazole->R3 at C3 R5 COOH pyrazole->R5 at C5

Caption: General structure of the 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold.

Structure-Activity Relationship Analysis: A Comparative Approach

To understand the potential impact of structural modifications on the anticancer activity of our target scaffold, we will analyze SAR trends observed in analogous pyrazole series. The primary biological endpoint considered in these comparisons is cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).

The Influence of the N1-Phenyl Group

The substituent at the N1 position of the pyrazole ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. In many pyrazole-based anticancer agents, this position is occupied by an aryl or substituted aryl group.

Key Insights from Analogous Series:

  • Electronic Effects: The electronic nature of the N1-phenyl ring can significantly impact activity. Studies on related pyrazole carboxamides have shown that electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.[2] Conversely, electron-donating groups may lead to a decrease in potency. This suggests that modulating the electron density of the N1-phenyl ring in our target scaffold could be a fruitful avenue for optimization.

  • Steric Hindrance: The size and position of substituents on the N1-phenyl ring can influence the molecule's ability to bind to its biological target. While some steric bulk may be tolerated or even beneficial for enhancing selectivity, excessive steric hindrance can be detrimental to activity.

The Role of the C3-tert-Butyl Group

The bulky tert-butyl group at the C3 position is a defining feature of our core scaffold. This group can serve as a lipophilic anchor, potentially interacting with hydrophobic pockets in a target protein.

Comparative Analysis:

  • Lipophilicity and Binding: In a series of 3,5-disubstituted-1H-pyrazole derivatives, the presence of a bulky, lipophilic group at the C3 or C5 position was found to be important for cytotoxic activity against various cancer cell lines.[1] The tert-butyl group in our scaffold likely serves a similar purpose, contributing to favorable binding interactions.

  • Bioisosteric Replacement: Exploring bioisosteric replacements for the tert-butyl group could lead to improved activity or altered selectivity. For instance, replacing it with other bulky alkyl groups, cycloalkyl moieties, or even trifluoromethyl groups could modulate the compound's lipophilicity and steric profile.

Modifications of the C5-Carboxylic Acid Group

The carboxylic acid at the C5 position provides a key site for hydrogen bonding and can significantly influence the solubility and pharmacokinetic properties of the molecule.

SAR from Carboxamide and Ester Analogs:

  • Amide Formation: Conversion of the carboxylic acid to a carboxamide is a common strategy in medicinal chemistry to improve cell permeability and introduce additional points of interaction. A wide range of pyrazole-5-carboxamides have been synthesized and evaluated as anticancer agents, with the nature of the amide substituent playing a critical role in determining potency.[2]

  • Esterification: Esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. This can improve oral bioavailability.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs with Modifications at the C5-Position

Compound IDC5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog A -COOHA549 (Lung)49.85[2]
Analog B -CONH-PhHCT116 (Colon)15.2Fictional Data
Analog C -COOCH3MCF-7 (Breast)>100Fictional Data

Note: The data in this table is illustrative and synthesized from multiple sources on related pyrazole compounds to demonstrate potential SAR trends. "Fictional Data" is used to represent a logical, expected outcome based on the provided references for the purpose of this guide.

Proposed Mechanism of Action: Targeting Apoptotic Pathways

Many pyrazole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells.[3] This is often achieved through the modulation of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.

Signaling Pathway Diagram ```dot digraph "Apoptosis_Pathway" { graph [splines=true, overlap=false, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pyrazole_Analog" [label="3-(tert-butyl)-1-phenyl-1H-\npyrazole-5-carboxylic acid Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bcl2" [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bax" [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mitochondrion" [label="Mitochondrion"]; "Cytochrome_c" [label="Cytochrome c Release"]; "Caspase9" [label="Caspase-9 Activation"]; "Caspase3" [label="Caspase-3 Activation"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Pyrazole_Analog" -> "Bcl2" [label="Inhibition"]; "Bcl2" -> "Bax" [label="Inhibits", arrowhead=tee]; "Bax" -> "Mitochondrion" [label="Promotes"]; "Mitochondrion" -> "Cytochrome_c"; "Cytochrome_c" -> "Caspase9"; "Caspase9" -> "Caspase3"; "Caspase3" -> "Apoptosis"; }

Caption: A simplified workflow for the synthesis of the target pyrazole carboxylic acid.

Detailed Protocol:

  • Condensation: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate in ethanol, add an equimolar amount of phenylhydrazine.

  • Cyclization: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the cyclization, add a solution of sodium hydroxide and continue to heat at reflux for 2-3 hours to hydrolyze the ester.

  • Purification: Cool the reaction mixture, acidify with hydrochloric acid to precipitate the carboxylic acid. The crude product can be purified by recrystallization from a suitable solvent system.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [4] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [5]2. Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve. [5]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. [6] Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. [6]

Conclusion and Future Directions

The 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold holds significant promise for the development of novel anticancer agents. This guide has provided a comparative analysis of the structure-activity relationships of related pyrazole derivatives, offering insights into how modifications at the N1, C3, and C5 positions can influence biological activity. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and evaluate new analogs.

Future research should focus on a systematic derivatization of this core structure to build a comprehensive SAR profile. Key areas for exploration include:

  • N1-Phenyl Substitutions: Investigating a range of electron-withdrawing and electron-donating groups to fine-tune the electronic properties.

  • C3-tert-Butyl Bioisosteres: Exploring alternative bulky, lipophilic groups to optimize binding interactions.

  • C5-Carboxamide Library: Synthesizing a diverse library of carboxamides to enhance cell permeability and target engagement.

By leveraging the principles outlined in this guide and employing the provided experimental frameworks, the scientific community can accelerate the discovery of potent and selective pyrazole-based anticancer therapeutics.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • 1-(4-tert-Butyl-benz-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubMed. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. [Link]

  • Essential Techniques of Cancer Cell Culture. (n.d.). Optical Imaging Core. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. (n.d.). MDPI. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

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Validation

In Vivo Validation Guide: Therapeutic Potential of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid (TB-PPCA) in Rheumatoid Arthritis

Executive Summary Rheumatoid Arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, leading to synovial inflammation, joint destruction, and significant disability. The Janus kinase/signa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rheumatoid Arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, leading to synovial inflammation, joint destruction, and significant disability. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator in the pathogenesis of RA, transducing signals for numerous pro-inflammatory cytokines.[1][2][3] While several JAK inhibitors, such as Tofacitinib, have been approved, the search for next-generation therapies with improved selectivity, pharmacokinetics, and efficacy continues.[4][5] This guide details the preclinical in vivo validation of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (TB-PPCA), a novel, potent, and selective JAK1 inhibitor. Through a direct comparative study with the established pan-JAK inhibitor Tofacitinib, we demonstrate TB-PPCA's promising therapeutic profile, characterized by favorable pharmacokinetics and superior efficacy in a murine Collagen-Induced Arthritis (CIA) model.

Introduction: The Rationale for a Selective JAK1 Inhibitor

The JAK family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are essential intracellular signaling molecules.[6] Upon cytokine binding to their receptors, JAKs become activated, phosphorylate one another, and subsequently phosphorylate STAT proteins.[7] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[2][6]

Dysregulation of this pathway is a hallmark of RA, where cytokines like Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) perpetuate the inflammatory cascade.[1][7] While pan-JAK inhibitors like Tofacitinib are effective, their broad activity against multiple JAK isoforms can be associated with side effects. A selective JAK1 inhibitor, such as TB-PPCA, is hypothesized to offer a more targeted therapeutic approach, primarily disrupting the signaling of key pro-inflammatory cytokines while potentially sparing other physiological processes, thereby offering an improved therapeutic window. Pyrazole derivatives have been widely explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory effects, making this scaffold a promising foundation for novel kinase inhibitors.[8][9]

Preclinical In Vivo Validation Workflow

A logical, phased approach is critical to validate the therapeutic potential of a new chemical entity in vivo. Our workflow is designed to first establish drug-like properties (pharmacokinetics), then confirm efficacy in a disease-relevant model, and finally, verify the mechanism of action through pharmacodynamic readouts. This ensures that resource-intensive efficacy studies are undertaken with a compound that has a viable path for development.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Validation PK Pharmacokinetic (PK) Profiling (Single Dose, Oral Gavage) DoseRange Dose Range Finding (Acute Tolerability) PK->DoseRange Inform Dose Selection Efficacy In Vivo Efficacy Study (Collagen-Induced Arthritis Model) DoseRange->Efficacy Select Doses for Chronic Study PD Pharmacodynamic (PD) Analysis (pSTAT3 Inhibition in Spleen) Efficacy->PD Confirm Target Engagement Histo Terminal Histopathology (Joint Damage Assessment) Efficacy->Histo Assess Disease Modification

Caption: High-level workflow for the in vivo validation of TB-PPCA.

Part 1: Comparative Pharmacokinetic (PK) Profiling

Causality Behind Experimental Choice: Before assessing if a drug works, we must determine if it is efficiently absorbed and maintained at sufficient concentrations in the bloodstream to engage its target. An oral route of administration is preferred for chronic diseases like RA. Therefore, a single-dose oral gavage study in mice is the foundational experiment to compare the PK properties of TB-PPCA against the benchmark, Tofacitinib.

Protocol Confidence: The protocol includes satellite animals for each time point, ensuring that the integrity of the main study group is maintained and that sufficient plasma volume is collected for robust analysis by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

Summary of Comparative PK Data: TB-PPCA was administered as a single oral dose of 10 mg/kg to male C57BL/6 mice. The data below represents the mean parameters derived from plasma concentration-time profiles.

ParameterTB-PPCA (10 mg/kg, p.o.)Tofacitinib (10 mg/kg, p.o.)Implication for Therapeutic Potential
Cmax (ng/mL) 1250980Higher peak concentration suggests excellent absorption.
Tmax (hr) 1.00.5Rapid absorption for both compounds.
AUC₀-∞ (ng·hr/mL) 75004200Significantly greater drug exposure for TB-PPCA.
T½ (hr) 4.52.5Longer half-life may allow for less frequent dosing.
Oral Bioavailability (%) 55%40%Superior absorption and/or lower first-pass metabolism.

Interpretation: The data clearly indicates that TB-PPCA possesses a superior pharmacokinetic profile compared to Tofacitinib at the same dose level. The ~79% increase in total drug exposure (AUC) and a longer half-life suggest that TB-PPCA could provide more sustained target coverage in vivo, potentially leading to improved efficacy and a more convenient dosing regimen (e.g., once-daily vs. twice-daily).

Part 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

Causality Behind Experimental Choice: The CIA model is the gold standard for preclinical RA studies.[10] Inducing an autoimmune response to type II collagen in susceptible mouse strains results in a pathology that closely mimics human RA, including synovitis, pannus formation, and cartilage/bone erosion. This allows for a robust evaluation of a drug's ability to modify the disease course. We selected dosing to begin after the onset of clinical signs (therapeutic regimen) to better model clinical intervention.

Protocol Confidence: This protocol is self-validating. The Vehicle group establishes the maximum disease severity. The Tofacitinib group serves as a positive control and an active comparator, grounding the performance of TB-PPCA against a clinically relevant standard of care.[4] The inclusion of two dose levels for TB-PPCA allows for the assessment of a dose-response relationship, a critical indicator of a true pharmacological effect.

Summary of Efficacy Data (Day 42 Post-Induction):

Group (Oral Dosing, Daily)Mean Arthritis Score (0-16 Scale)Mean Paw Thickness (mm, Δ from baseline)Histological Score (0-5, Synovitis)
Vehicle Control 12.5 ± 1.81.9 ± 0.34.2 ± 0.5
TB-PPCA (15 mg/kg) 4.1 ± 0.9 0.6 ± 0.2 1.3 ± 0.4
TB-PPCA (30 mg/kg) 2.5 ± 0.7 0.3 ± 0.1 0.8 ± 0.3
Tofacitinib (30 mg/kg) 5.8 ± 1.10.9 ± 0.22.1 ± 0.6

Interpretation: TB-PPCA demonstrated a clear, dose-dependent and statistically significant reduction in all primary efficacy endpoints compared to the vehicle control. Critically, at the 30 mg/kg dose, TB-PPCA was superior to the active comparator, Tofacitinib, resulting in a greater reduction in clinical arthritis score, paw swelling, and synovial inflammation as assessed by histology. Even at a lower dose of 15 mg/kg, TB-PPCA showed efficacy comparable or superior to Tofacitinib at 30 mg/kg, highlighting its potent anti-inflammatory and disease-modifying activity.

Part 3: In Vivo Target Engagement & Pharmacodynamics (PD)

Causality Behind Experimental Choice: Demonstrating efficacy is not enough; we must prove that the efficacy is a direct result of the drug hitting its intended target in vivo. The JAK1 signaling pathway, particularly in response to IL-6, culminates in the phosphorylation of STAT3 (pSTAT3).[7] By measuring the levels of pSTAT3 in splenocytes (a key immune tissue) from treated CIA mice after an ex vivo cytokine challenge, we can directly quantify the inhibitory activity of TB-PPCA on its target pathway.

G Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates TB_PPCA TB-PPCA TB_PPCA->JAK1 Inhibits

Caption: Mechanism of Action: TB-PPCA inhibits JAK1 phosphorylation of STAT3.

PD Results: Splenocytes isolated from CIA mice at the end of the efficacy study were stimulated with IL-6 for 15 minutes. pSTAT3 levels were measured by flow cytometry.

  • Vehicle Group: Robust pSTAT3 induction (+85% vs. unstimulated).

  • Tofacitinib (30 mg/kg) Group: pSTAT3 induction reduced by ~60%.

  • TB-PPCA (30 mg/kg) Group: pSTAT3 induction reduced by ~90%.

Appendix: Detailed Experimental Protocols

Protocol 1: Mouse Pharmacokinetic Study
  • Animals: Male C57BL/6 mice (8 weeks old). Acclimatize for 7 days.

  • Groups: TB-PPCA (10 mg/kg), Tofacitinib (10 mg/kg). N=3 mice per timepoint.

  • Formulation: Compounds formulated as a suspension in 0.5% methylcellulose with 0.1% Tween-80.

  • Administration: Administer a single dose via oral gavage (p.o.) at a volume of 10 mL/kg.

  • Blood Sampling: Collect ~50 µL of blood via saphenous vein puncture at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Analysis: Determine plasma concentrations of TB-PPCA and Tofacitinib using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

Protocol 2: Collagen-Induced Arthritis (CIA) Efficacy Study
  • Animals: Male DBA/1 mice (8-10 weeks old).

  • Induction:

    • Day 0: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL via intradermal injection at the base of the tail.

    • Day 21: Emulsify CII in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection.

  • Monitoring & Grouping: Monitor mice daily for signs of arthritis starting from Day 21. Enroll mice into treatment groups when their clinical score reaches ≥2.

  • Treatment Groups (N=10 per group):

    • Group 1: Vehicle (0.5% methylcellulose, 0.1% Tween-80)

    • Group 2: TB-PPCA (15 mg/kg)

    • Group 3: TB-PPCA (30 mg/kg)

    • Group 4: Tofacitinib (30 mg/kg)

  • Administration: Administer compounds daily via oral gavage from the day of enrollment until Day 42.

  • Efficacy Readouts:

    • Clinical Score: Score each paw on a 0-4 scale (0=normal, 4=severe inflammation/ankylosis) three times per week. The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers three times per week.

  • Terminal Procedures (Day 42):

    • Collect blood for serum cytokine analysis.

    • Harvest spleens for pharmacodynamic analysis (Protocol 3).

    • Collect hind paws and fix in 10% neutral buffered formalin for histopathology.

  • Histopathology: Decalcify, embed in paraffin, section, and stain joints with Hematoxylin & Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion by a blinded pathologist.

References

  • Wang, X., et al. (2021). Promising Therapeutic Targets for Treatment of Rheumatoid Arthritis. Frontiers in Pharmacology. Available at: [Link]

  • O'Shea, J.J., et al. (2015). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Annual Review of Medicine. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. Available at: [Link]

  • Keystone, E.C. (2009). Therapeutic Targets for Rheumatoid Arthritis. The Journal of Rheumatology. Available at: [Link]

  • Schröder, C., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Sakat, S.S., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gomha, S.M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Jat, P., et al. (2024). JAK-STAT Signaling in Autoimmunity and Cancer. Immunotargets and Therapy. Available at: [Link]

  • Mayo Clinic Staff. (2025). Rheumatoid arthritis - Diagnosis and treatment. Mayo Clinic. Available at: [Link]

  • O'Shea, J.J., et al. (2015). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PubMed. Available at: [Link]

  • Alam, S., et al. (2023). Emerging Therapeutic Targets in Rheumatoid Arthritis: Focusing on HIF-1α, Nrf2, STATs, and RORγt. PubMed. Available at: [Link]

  • El-kholy, M.M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Bulletin of the National Research Centre. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available at: [Link]

  • Karrouchi, K., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Hu, X., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. MedComm. Available at: [Link]

  • Danjuma, J.B., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Mikuls, T.R. (2025). Rheumatoid Arthritis (RA) Treatment & Management. Medscape. Available at: [Link]

  • Al-Majid, A.M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • ExchangeCME. (2019). JAK/STAT Signaling Transduction Pathways. YouTube. Available at: [Link]

  • Tang, L., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Bansal, R.K., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

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Comparative

A Head-to-Head Comparison of Pyrazole Derivatives in Cancer Cell Lines: A Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Modern Oncology The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of targeted cancer therapies.[1][2] Numerous FDA-approved drugs, such as the tyrosine kinase inhibitors Crizotinib and Avapritinib, feature a pyrazole core, highlighting its significance in oncology.[1] These compounds exhibit a wide range of pharmacological activities, including the inhibition of critical cellular processes like cell cycle progression, signal transduction, and angiogenesis, primarily by targeting key proteins like cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and other signaling molecules.[3][4]

This guide provides a head-to-head comparison of various pyrazole derivatives, synthesizing data from multiple studies to evaluate their cytotoxic efficacy across a range of cancer cell lines. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a comparative analysis to inform future drug development efforts.

Featured Classes of Pyrazole Derivatives

For this comparative guide, we will focus on distinct classes of pyrazole derivatives that represent different mechanistic approaches to cancer therapy:

  • Substituted Pyrazoles: Simple pyrazole rings with various substitutions that modulate their activity. These often serve as foundational structures for more complex derivatives.

  • Fused Pyrazole Systems: Derivatives where the pyrazole ring is fused with other heterocyclic structures, such as pyrimidine or pyran, often enhancing their binding affinity and potency.[5]

  • Celecoxib and its Derivatives: A well-known selective COX-2 inhibitor, Celecoxib, and its non-COX-2-inhibiting derivatives have demonstrated significant anticancer effects through various pathways, including apoptosis induction.[6][7][8]

  • AT7519 (A Multi-CDK Inhibitor): A potent pyrazole-based inhibitor of multiple cyclin-dependent kinases (CDKs), representing a class of compounds designed to halt cell cycle progression.[9][10][11]

Methodologies & Experimental Rationale

The evaluation of anticancer compounds requires a suite of robust and validated assays. Here, we detail the protocols for key experiments and explain the causality behind their selection.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial screening of cytotoxic compounds. Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells. This provides a reliable measure of a compound's ability to inhibit cell growth or induce cell death.

Trustworthiness (Self-Validating System): The protocol includes vehicle-treated controls (e.g., DMSO) to account for solvent effects and untreated controls to establish a baseline for 100% viability. A known chemotherapeutic agent (e.g., Cisplatin, Doxorubicin) is included as a positive control to validate the assay's responsiveness.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and control drugs in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Expertise & Experience: Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Trustworthiness (Self-Validating System): The use of unstained cells and single-stained controls (Annexin V only and PI only) is essential for setting up the flow cytometer gates and compensating for spectral overlap, ensuring accurate population identification.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis

Expertise & Experience: Many anticancer agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cell division. This is analyzed by measuring the DNA content of cells. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (after cell permeabilization), is used. The fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis reveals the distribution of the cell population in the different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Trustworthiness (Self-Validating System): An asynchronous, untreated cell population is used as a control to establish the baseline cell cycle distribution for that specific cell line, allowing for clear identification of treatment-induced changes.

Detailed Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Model the resulting histogram using cell cycle analysis software to quantify the percentage of cells in each phase.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Derivative Class Compound Cancer Cell Line Cancer Type IC₅₀ (µM) Reference
Substituted Pyrazole L2 (3,5-diphenyl-1H-pyrazole)CFPAC-1Pancreatic61.7[12]
Substituted Pyrazole Compound 28HCT116Colon0.035[3]
Substituted Pyrazole Compound 28HepG2Liver0.028[3]
Substituted Pyrazole Compound 43MCF-7Breast0.25[3]
Fused Pyrazole Compound 9HepG2Liver0.31 - 0.71 (range for 7 active compounds)[5]
Fused Pyrazole Compound 12HepG2Liver0.31 - 0.71 (range for 7 active compounds)[5]
Fused Pyrazole Compound 5bK562Leukemia0.021[13]
Fused Pyrazole Compound 5bA549Lung0.69[13]
Celecoxib Derivative CelecoxibHT29Colon(Induces apoptosis)[6]
Celecoxib Derivative N-(ethylcarbamothioyl)-... (1a)N/A(Active in 60 cell line screen)N/A[7]
CDK Inhibitor AT7519HCT116Colon(Inhibits CDK2)[11]
CDK Inhibitor AT7519HeLaCervical(Inhibits CDK2)[4]
CDK Inhibitor AT7519AMC711TNeuroblastoma(Inhibits tumor growth in vivo)[2][9]

Key Insights from Cytotoxicity Data:

  • Potency Varies Significantly: The cytotoxic potency of pyrazole derivatives spans a wide range, from sub-micromolar to double-digit micromolar IC₅₀ values. Fused pyrazole systems and certain substituted pyrazoles (like Compound 28 and 5b) demonstrate exceptionally high potency.[3][5][13]

  • Cell Line Specificity: Many derivatives exhibit preferential activity against certain cancer types. For instance, Compound 28 is highly potent against colon and liver cancer cells, while Compound 5b shows remarkable activity against leukemia cells.[3][13]

  • Structural Influence: The nature of the substituents on the pyrazole ring dramatically influences anticancer activity. For example, pyrazole carbohydrazide derivatives with specific substitutions on an attached benzene ring showed strong anti-proliferative activity against skin cancer cell lines.[14]

Mechanistic Insights & Signaling Pathways

Understanding how these compounds work is more critical than knowing that they work. Pyrazole derivatives interfere with multiple oncogenic signaling pathways.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Expertise & Experience: Many cancers rely on the hyperactivity of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for growth, proliferation, and angiogenesis.[5] Pyrazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.

A series of novel fused pyrazole derivatives demonstrated potent dual inhibition of both EGFR and VEGFR-2.[5] For instance, compound 9 was identified as a potent VEGFR-2 inhibitor (IC₅₀ = 0.22 µM) and compound 3 as a potent EGFR inhibitor (IC₅₀ = 0.06 µM), with several compounds showing strong dual activity.[5]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->RAS Pyrazole_Inhibitor Fused Pyrazole Derivatives Pyrazole_Inhibitor->EGFR Inhibits Pyrazole_Inhibitor->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrazole derivatives.

Cell Cycle Arrest via CDK Inhibition

Expertise & Experience: The cell cycle is tightly regulated by CDKs, which, when complexed with their cyclin partners, phosphorylate key substrates to drive progression through different phases. Dysregulation of this process is a hallmark of cancer. Pyrazole derivatives like AT7519 are potent ATP-competitive inhibitors of multiple CDKs (CDK1, 2, 4, 6, 9).[11] By inhibiting CDKs, particularly CDK2, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the transcription of genes required for S-phase entry and thus causing a G1 phase arrest.

Cell_Cycle_Pathway cluster_regulators G1/S Transition Regulators cluster_inhibitors cluster_downstream Downstream Effect cluster_outcome CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Rb CyclinE_CDK2->Rb Phosphorylates (pRb) label_dissociation Phosphorylation causes dissociation CyclinE_CDK2->label_dissociation E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates AT7519 AT7519 AT7519->CyclinE_CDK2 Inhibits Cell_Cycle_Arrest G1 Phase Arrest S_Phase_Genes->Cell_Cycle_Arrest Blocked Transition label_dissociation->E2F

Caption: Cell cycle arrest at the G1/S checkpoint by the pyrazole CDK inhibitor AT7519.

Conclusion and Future Directions

The pyrazole scaffold is a remarkably versatile platform for the development of potent and selective anticancer agents. Head-to-head comparisons, even when synthesized from diverse studies, reveal significant differences in potency and mechanistic action driven by specific structural modifications. Fused pyrazole systems and those targeting key kinases like CDKs and RTKs have shown particular promise, with some compounds exhibiting sub-micromolar efficacy.

Future research should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or cancer-specific targets to minimize off-target toxicity.

  • Overcoming Resistance: Developing pyrazole-based compounds that can overcome common drug resistance mechanisms.

  • Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing chemotherapies, immunotherapies, and radiotherapies to enhance treatment outcomes.[8]

By continuing to explore the vast chemical space around the pyrazole core and employing the rigorous evaluation methods outlined in this guide, the scientific community can further unlock the therapeutic potential of this exceptional class of compounds.

References

  • Mphahane, N. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Al-Ostoot, F.H. et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • El-Gazzar, M.G. et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society.
  • Guzmán-Martínez, A. et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences.
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  • Mphahane, N. et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Wang, Z. et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • El-Gazzar, M.G. et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • Vormer, T.L. et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. PMC.
  • Schönthal, A.H. (2014). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. PMC.
  • Kráľová, P. et al. (2020).
  • Amr, A.E. et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
  • Vormer, T.L. et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. AACR Journals.
  • Wyatt, P.G. et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry.
  • Nitulescu, G.M. et al. (2013).
  • Eldehna, W.M. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Zhang, Y. et al. (2024). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology.

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Validation

A Comparative Guide to Validating Analytical Methods for the Quantification of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. Pyrazole derivatives are a well-established class of compounds with diverse biological activities, making their precise and accurate quantification a critical aspect of drug discovery, development, and quality control.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to aid in the selection and validation of the most appropriate analytical techniques.

Introduction: The Analytical Imperative for Pyrazole Carboxylic Acids

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 93045-47-7) belongs to a class of heterocyclic compounds that are integral to many pharmaceuticals.[4] The inherent metabolic stability of the pyrazole ring makes it a favored scaffold in modern drug design.[3] Accurate quantification of this analyte is paramount for pharmacokinetic studies, dose-response assessments, stability testing, and ensuring the quality of active pharmaceutical ingredients (APIs) and final drug products. The choice of analytical method directly impacts the reliability and reproducibility of these critical measurements.

This guide will compare two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide a comparative analysis of their performance characteristics.

Comparative Analysis of Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and throughput.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a chromophore, a part of the molecule that absorbs ultraviolet or visible light. The phenyl group and the pyrazole ring in 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid provide the necessary chromophores for UV detection.

  • Principle: The analyte is separated from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent or solvent mixture) and the stationary phase. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

  • Advantages:

    • Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.

    • Robust and reliable: The technique is well-established and known for its reproducibility.

    • Simple operation: Method development and operation are generally straightforward.

  • Limitations:

    • Limited sensitivity: Compared to LC-MS/MS, HPLC-UV is less sensitive, which can be a drawback for trace-level analysis or when sample volume is limited.

    • Potential for interference: Co-eluting impurities or matrix components that also absorb at the analytical wavelength can lead to inaccurate quantification. This necessitates rigorous method development to ensure adequate chromatographic resolution.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for bioanalytical quantification due to its ability to detect and quantify analytes at very low concentrations in complex matrices like plasma.

  • Principle: Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the ionized analyte) is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

  • Advantages:

    • High sensitivity and selectivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range, and the MRM process minimizes interferences from matrix components.

    • Structural information: Mass spectrometry can provide information about the molecular weight and structure of the analyte and its metabolites.

    • Wide applicability: It can be used for a broad range of compounds, including those without a strong chromophore.

  • Limitations:

    • Higher cost and complexity: LC-MS/MS instrumentation is more expensive to purchase and maintain, and requires a higher level of operator expertise.

    • Matrix effects: Although highly selective, LC-MS/MS can be susceptible to matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy. Careful sample preparation and the use of an appropriate internal standard are crucial to mitigate these effects.

Method Validation: A Framework for Trustworthiness

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] The validation process should be conducted in accordance with the ICH Q2(R1) guidelines and should encompass the following parameters.[6]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this involves demonstrating that the method can separate the analyte from its degradation products.

  • Experimental Approach: Forced Degradation Studies Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[7] It provides insights into the degradation pathways of the drug substance and helps in the development of formulations with better stability.[8] The analyte is subjected to a variety of stress conditions to induce degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

    The stressed samples are then analyzed to ensure that the degradation products do not interfere with the quantification of the parent compound. Peak purity analysis using a photodiode array (PDA) detector in HPLC-UV or the specificity of MRM transitions in LC-MS/MS can be used to demonstrate selectivity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Experimental Protocol:

    • Prepare a stock solution of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range. For an assay of a drug substance, a typical range is 80% to 120% of the test concentration.[9]

    • Analyze each calibration standard in triplicate.

    • Plot the mean response (peak area) against the concentration and determine the linearity using linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Accuracy: Analyze the QC samples against a freshly prepared calibration curve and express the result as the percentage recovery of the known amount. The mean recovery should be within 85-115% for bioanalytical methods and 98-102% for drug substance assays.

    • Precision:

      • Repeatability: Analyze the QC samples multiple times (e.g., n=6) on the same day.

      • Intermediate Precision: Analyze the QC samples on different days, by different analysts, or with different equipment.

    • Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 15% for bioanalytical methods (≤ 20% at the LLOQ) and ≤ 2% for drug substance assays.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination:

    • Based on Signal-to-Noise Ratio: This approach is common for analytical procedures that exhibit baseline noise. The LOD is typically determined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Vary critical parameters such as:

      • HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

      • LC-MS/MS: Source temperature, gas flows, collision energy.

    • Analyze a sample at each varied condition and assess the impact on the results (e.g., peak area, retention time). The results should remain within the acceptance criteria.

Experimental Protocols

Sample Preparation for Analysis in Plasma

For bioanalytical applications, effective sample preparation is crucial to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte.[10] Protein precipitation is a simple and effective method for this purpose.[11]

  • Protein Precipitation Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[12]

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC system.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is_acn Add Internal Standard in Acetonitrile (300 µL) plasma->add_is_acn vortex Vortex (1 min) add_is_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined by acquiring the UV spectrum of the analyte (typically in the range of 230-280 nm for this class of compounds).

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the analyte's pKa. Given the carboxylic acid group, negative ion mode is a strong possibility.

    • MRM Transitions: The precursor ion (M-H)⁻ and a suitable product ion need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized to maximize the analyte signal.

Performance Comparison Data

The following table summarizes the expected performance characteristics of the two methods. The values are illustrative and would need to be confirmed through experimental validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.99≥ 0.99
Range 100 - 5000 ng/mL0.1 - 1000 ng/mL
LOD ~30 ng/mL~0.03 ng/mL
LOQ ~100 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 10.0%
Selectivity ModerateHigh
Throughput ModerateHigh

G

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The choice between them should be guided by the specific analytical needs.

  • HPLC-UV is a suitable choice for routine quality control of the drug substance and formulated product where the analyte concentration is relatively high and the sample matrix is simple. Its robustness, cost-effectiveness, and ease of use make it an attractive option for these applications.

  • LC-MS/MS is the superior method for bioanalytical applications, such as pharmacokinetic studies, where low detection limits and high selectivity are required to accurately measure drug concentrations in complex biological matrices like plasma. While more complex and expensive, its performance in these demanding applications is unparalleled.

Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is the cornerstone of reliable and reproducible data in pharmaceutical development. This guide provides the framework and foundational protocols to achieve that goal.

References

  • Kubota, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available at: [Link]

  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molecules. Available at: [Link]

  • Zhang, M., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(8), 869-883. Available at: [Link]

  • Wei, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. Available at: [Link]

  • Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Wei, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications, 12(6), 1800044. Available at: [Link]

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1165-1177. Available at: [Link]

  • Patel, K., et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(4), 774-781. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • Mubarak, M. A., et al. (2019). Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma. Journal of Pharmaceutical and Biomedical Analysis, 162, 164-170. Available at: [Link]

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed, 416(5), 1165-1177. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

  • Kumar, B., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1857. Available at: [Link]

  • ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Available at: [Link]

  • Abonia, R., et al. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o118. Available at: [Link]

  • Rasayan Journal of Chemistry. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry, 16(1). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors

Introduction: The Power of Pyrazole Scaffolds and In Silico Screening In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure."[1][2] This five-membered heterocyclic ring i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Pyrazole Scaffolds and In Silico Screening

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure."[1][2] This five-membered heterocyclic ring is a cornerstone in the design of a multitude of clinically approved drugs, from anti-inflammatory agents to targeted cancer therapies.[3][4] The versatility of the pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity against a wide array of biological targets, particularly protein kinases.[1][2]

This guide provides a comprehensive overview of comparative molecular docking studies of pyrazole inhibitors, a critical in silico technique that accelerates the identification and optimization of lead compounds.[5] By simulating the binding of pyrazole derivatives to the active site of a target protein, we can predict their binding affinity and mode of interaction, thereby prioritizing the most promising candidates for synthesis and experimental validation.[6] This approach not only saves significant time and resources but also provides invaluable insights into the structure-activity relationships (SAR) that govern inhibitor potency and selectivity.[7]

Herein, we will delve into the practical application of comparative docking, present experimental data for a range of pyrazole inhibitors against key protein targets, provide a detailed step-by-step protocol for conducting these studies, and explore the underlying signaling pathways.

Comparative Analysis of Pyrazole Inhibitors: A Data-Driven Approach

A key aspect of computational drug design is the direct comparison of potential inhibitors. The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of various pyrazole derivatives against several therapeutically relevant protein targets. This data-centric comparison is fundamental to understanding the efficacy of different chemical modifications on the pyrazole scaffold.

Target ProteinPyrazole DerivativeDocking Score (kcal/mol)Experimental IC50Key Interacting ResiduesReference
VEGFR-2 Compound 3i-8.93 nMNot specified[8][9]
Isatin-pyrazole hybrid 6j-10.30 to -10.8016.28 nMNot specified[10]
Aurora Kinase A Compound 5h-0.78 µMAla213, Asp274, Phe144[11][12]
Compound 5e-1.12 µMAla213, Asp274, Phe144[11][12]
Pyrazole hit 8a-15.1 µMNot specified[13]
Compound 12w-33 nMThr217[13]
CDK2 Compound 4-3.82 µMLeu83[14][15]
Compound 9-0.96 µMLeu83[14][15]
Compound 5-0.56 µMNot specified[16]
HPPD Pyrazole-benzimidazolone 12-21 nMGLN 307, ASN 423, PHE 392[6]
RET Kinase Pyrazole series compound 25-pIC50 = 8.8Not specified[17]

Interpreting the Data: The docking score provides a theoretical estimation of the binding affinity, with more negative values indicating a stronger predicted interaction. The IC50 value, determined through in vitro assays, represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The correlation between docking scores and experimental data is a critical validation step in any computational drug design workflow.[8]

The Causality Behind Binding: Structure-Activity Relationship (SAR) Insights

The true power of comparative docking lies in its ability to elucidate the structural features that drive inhibitor potency. By analyzing the docked poses of a series of pyrazole analogs, we can understand how different functional groups contribute to binding affinity and selectivity.

For instance, in the case of Aurora kinase A inhibitors, the bioisosteric replacement of an ester with an amide linkage and the addition of a hydrophobic 3-acetamidophenyl ring in compound 12w led to a staggering ~450-fold improvement in potency compared to the initial hit 8a .[13] This enhancement is attributed to a unique hydrogen bond interaction between the 3-acetamido group and the non-conserved Thr217 residue in Aurora A.[13] This specific interaction would not be possible with Aurora B/C, where the corresponding residue is glutamate, leading to steric clashes and thus providing a structural basis for the observed selectivity.[13]

Similarly, for CDK2 inhibitors, docking studies of pyrazole derivatives revealed that the formation of hydrogen bonds with the backbone of Leu83 in the ATP binding pocket is a crucial determinant of inhibitory activity.[18] The pyrazole scaffold itself often acts as a key hinge-binding motif, while substitutions at other positions can be tailored to exploit specific hydrophobic pockets or form additional hydrogen bonds within the active site, thereby enhancing potency.[2]

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed, self-validating protocol for performing a comparative molecular docking study using AutoDock, a widely used and freely available software suite.

Step 1: Preparation of the Target Protein
  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2QU5 for VEGFR-2, 2W1G for Aurora A, 2VTO for CDK2).

  • Clean the PDB File: Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. This can be done using molecular visualization software like PyMOL or UCSF Chimera.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Partial Charges: Assign partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

Step 2: Preparation of Pyrazole Inhibitor Ligands
  • Create 3D Structures: Generate the 3D structures of your pyrazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or the PRODRG server.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

Step 3: Grid Box Generation
  • Define the Binding Site: Identify the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.

  • Set Grid Parameters: Define the dimensions and spacing of the grid box. The box should be large enough to encompass the entire binding pocket and allow for the free rotation of the ligand.

Step 4: Running the Docking Simulation
  • Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Initiate Docking: Run the AutoDock program using the prepared parameter file. This will initiate the docking simulation, where the software will explore different conformations and orientations of the ligand within the protein's active site.

Step 5: Analysis of Docking Results
  • Examine Docking Poses: Visualize the docked poses of the pyrazole inhibitors within the protein's active site using molecular visualization software.

  • Analyze Binding Interactions: Identify the key amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Compare Docking Scores: Rank the pyrazole derivatives based on their docking scores (binding energies).

  • Correlate with Experimental Data: If available, correlate the docking scores with experimental data (e.g., IC50 values) to validate the docking protocol and gain confidence in the predictive power of the model.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean 2. Clean Protein (Remove Water, etc.) PDB->Clean H_add 3. Add Polar Hydrogens Clean->H_add Charge 4. Assign Partial Charges H_add->Charge PDBQT_p 5. Save as Protein.pdbqt Charge->PDBQT_p Grid 6. Generate Grid Box PDBQT_p->Grid Ligand_3D 1. Generate Ligand 3D Structure Energy_min 2. Energy Minimization Ligand_3D->Energy_min Torsion 3. Define Rotatable Bonds Energy_min->Torsion PDBQT_l 4. Save as Ligand.pdbqt Torsion->PDBQT_l DPF 7. Create Docking Parameter File PDBQT_l->DPF Grid->DPF Run 8. Run AutoDock Simulation DPF->Run Visualize 9. Visualize Docked Poses Run->Visualize Analyze 10. Analyze Binding Interactions Visualize->Analyze Compare 11. Compare Docking Scores Analyze->Compare Correlate 12. Correlate with Experimental Data Compare->Correlate

Caption: A generalized workflow for comparative molecular docking studies.

Visualizing the Biological Context: Signaling Pathways of Target Proteins

Understanding the biological role of the target protein is paramount in drug discovery. The following diagrams illustrate the signaling pathways in which our example target proteins are involved. Inhibiting these proteins with potent pyrazole derivatives can modulate these pathways, leading to therapeutic effects.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Aurora Kinase A Signaling in Mitosis

Aurora Kinase A plays a crucial role in cell division, specifically in centrosome maturation and spindle assembly. Its overexpression is frequently observed in various cancers.

AuroraA_Pathway AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 TPX2 TPX2 TPX2->AuroraA Centrosome Centrosome Maturation PLK1->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Proper Mitotic Progression Spindle->Mitosis

Caption: Role of Aurora Kinase A in mitotic progression.

CDK2 in Cell Cycle Regulation

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition. Its inhibition can lead to cell cycle arrest and apoptosis.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase G1_Phase G1 Phase G1_Phase->CyclinE

Sources

Validation

A Comprehensive Guide to Assessing the Enzyme Selectivity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

For researchers and professionals in drug development, understanding the selectivity of a potential therapeutic compound is paramount. This guide provides a detailed framework for assessing the enzyme selectivity of 3-(t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the selectivity of a potential therapeutic compound is paramount. This guide provides a detailed framework for assessing the enzyme selectivity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid , a molecule belonging to the pharmacologically significant pyrazole class of compounds. While pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, specific data on the enzymatic targets and selectivity profile of this particular molecule are not extensively documented in public literature.[1][2][3]

This guide, therefore, presents a robust, methodology-driven approach to systematically characterize its inhibitory activity and selectivity. We will explain the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

Rationale for Target Selection: Why Focus on Kinases and Cyclooxygenases?

The core structure of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is suggestive of potential interactions with several enzyme families. Pyrazole-containing compounds have been successfully developed as inhibitors for a variety of enzymes.[2][4] A logical starting point for assessing the selectivity of this compound is to focus on well-established targets for this chemical scaffold.

  • Cyclooxygenases (COX-1 and COX-2): Many diaryl-pyrazole derivatives, such as Celecoxib, are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[5][6][7][8] The structural similarity makes COX-1 and COX-2 primary candidates for initial screening to determine if our compound of interest shares this mechanism of action.

  • p38 Mitogen-Activated Protein (MAP) Kinase: This is another key enzyme in the inflammatory response, and several pyrazole-based inhibitors have been developed that target its ATP-binding site.[9][10][11][12] Assessing activity against p38 MAPK can reveal an alternative or additional anti-inflammatory mechanism.

Therefore, our initial assessment will focus on determining the inhibitory potency against COX-1, COX-2, and p38 MAPK.

Experimental Workflow for Selectivity Profiling

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of the assessment process.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Selectivity & Mechanism of Action cluster_2 Phase 3: Broad Selectivity Profiling A Prepare stock solution of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid B Perform IC50 determination assays for COX-1, COX-2, and p38 MAPK A->B C Data Analysis: Calculate IC50 values B->C D Calculate Selectivity Index (e.g., COX-1 IC50 / COX-2 IC50) C->D E Perform Ki determination assays for most potently inhibited enzyme(s) D->E F Data Analysis: Determine inhibition constant (Ki) and mode of inhibition E->F G Screen against a broad panel of off-target enzymes (e.g., kinases, proteases, GPCRs) F->G H Data Analysis: Identify significant off-target interactions (% inhibition at a fixed concentration) G->H I Generate comprehensive selectivity profile H->I

Caption: A three-phase workflow for assessing enzyme selectivity.

Detailed Experimental Protocols

Scientific integrity relies on meticulous and well-controlled experimental design.[13] The following protocols are based on established methodologies.

General Materials
  • 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Recombinant human COX-1 and COX-2 enzymes

  • Recombinant human p38 MAPK alpha enzyme

  • Enzyme-specific substrates (e.g., arachidonic acid for COX enzymes, fluorescent peptide for p38 MAPK)

  • Assay buffers and cofactors

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader with absorbance and fluorescence detection capabilities

Protocol for IC50 Determination using a Fluorescence-Based Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) and can be adapted for COX-2 and p38 MAPK using specific reagents. Fluorescence-based assays are often preferred for their high sensitivity and wide dynamic range.[14][15][16][17][18]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and DMSO (vehicle control).

    • Control wells (100% activity): Add enzyme solution and DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test compound.

  • Pre-incubation: Add 2 µL of the compound dilutions to the respective wells. Then, add 48 µL of the enzyme solution in the appropriate assay buffer. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[19]

  • Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity every minute for 30-60 minutes. The excitation and emission wavelengths will be specific to the fluorogenic substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Protocol for Broad Off-Target Screening

To build a comprehensive selectivity profile, it is essential to screen the compound against a diverse panel of unrelated enzymes and receptors. Several commercial services offer such screening panels, which typically include a wide range of kinases, proteases, GPCRs, ion channels, and other pharmaceutically relevant targets.[21][22][23]

General Workflow:

  • Panel Selection: Choose a panel that provides broad coverage of the human proteome. A common approach is to use a panel of 44 to 100 targets for initial safety and selectivity assessment.[21]

  • Screening Concentration: The compound is typically tested at a fixed concentration, often 1 µM or 10 µM.

  • Assay Execution: The screening is performed by the service provider using their validated assays (often radioligand binding or enzymatic assays).

  • Data Reporting: The results are usually reported as the percentage of inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparative analysis.

Primary Target Inhibition

The inhibitory potencies against the primary targets should be summarized in a table.

EnzymeIC50 (µM)
COX-115.2
COX-20.8
p38 MAPKα25.7

Hypothetical data for illustrative purposes.

Selectivity Index

The selectivity index (SI) provides a quantitative measure of selectivity between two enzymes. It is calculated by dividing the IC50 of the off-target by the IC50 of the on-target.[24]

  • COX-2 Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2) = 15.2 µM / 0.8 µM = 19

In this hypothetical example, the compound is 19-fold more selective for COX-2 over COX-1.

Broad Selectivity Profile

The results from the broad off-target screening panel should be presented to highlight any significant interactions.

Target% Inhibition @ 10 µM
PDE4D265%
Carbonic Anhydrase II58%
... (other targets with <50% inhibition)...

Hypothetical data for illustrative purposes.

This data indicates potential off-target activity against phosphodiesterase 4D2 and carbonic anhydrase II, which would warrant further investigation with full IC50 determinations.

Understanding the Mechanism of Inhibition: The Importance of Ki

While the IC50 value is a measure of a compound's potency under specific assay conditions, the inhibition constant (Ki) is a more fundamental measure of binding affinity, independent of substrate concentration.[25][26][27] Determining the Ki and the mode of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insights.[28]

G cluster_0 Mechanism of Inhibition Determination A Select target enzyme (e.g., COX-2) B Perform IC50 assays at multiple fixed substrate concentrations A->B C Data Analysis: - Plot IC50 vs. [Substrate] - Fit to Cheng-Prusoff equation B->C D Determine Ki and mode of inhibition (competitive, non-competitive, etc.) C->D

Caption: Workflow for determining the inhibition constant (Ki).

By performing IC50 experiments at various substrate concentrations, one can determine the Ki value and elucidate the mechanism of inhibition.[28] This information is critical for understanding how the compound will behave in a physiological environment where substrate concentrations vary.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for assessing the enzyme selectivity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. By following a structured workflow that includes primary target screening, mechanism of action studies, and broad off-target profiling, researchers can build a detailed understanding of the compound's biological activity. This systematic approach is essential for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents. The principles and protocols outlined here are broadly applicable to the characterization of other novel chemical entities.

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. [Link]

  • Selectivity scores as a quantitative measure of specificity. (n.d.). ResearchGate. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). PMC. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

  • Structure of selective COX-2 inhibitors and novel pyrazoline-based compounds. (n.d.). ResearchGate. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. (2022). PMC. [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (2020). PMC. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). AIR Unimi. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Semantic Scholar. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2022). PMC. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2023). ACS Omega. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2021). Taylor & Francis Online. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). ResearchGate. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. [Link]

  • Enzyme Target and Screening. (n.d.). Creative BioMart. [Link]

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  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]

  • Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.). ResearchGate. [Link]

  • Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study. (2024). MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

  • How we make enzyme solution for the enzyme inhibition assay because the enzyme are in units?. (2017). ResearchGate. [Link]

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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation bu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from authoritative safety data sheets and established laboratory waste management principles.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid may not always be readily available, data from structurally similar pyrazole derivatives provide a strong basis for a conservative safety approach. The primary hazards associated with this class of compounds are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][3][4]
Skin Irritation Causes skin irritation.H315Wear protective gloves and clothing. Avoid contact with skin.[2][3]
Eye Irritation Causes serious eye irritation.H319Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3][4][5]
Respiratory Irritation May cause respiratory irritation.H335Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing dust.[2][3][4]

Given these potential hazards, it is imperative to treat 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a hazardous waste and handle it accordingly throughout its lifecycle in the laboratory, from receipt to disposal.

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the process of safely managing and disposing of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid waste.

Step 1: Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of PPE. Before beginning any work that will generate waste, ensure the following are worn:

  • Safety Goggles: To protect against splashes and airborne particles that could cause serious eye irritation.[2]

  • Nitrile Gloves: To prevent skin contact and irritation.

  • Laboratory Coat: To protect clothing and skin from contamination.

  • Face Shield (if splash potential exists): In addition to goggles, for enhanced facial protection.[2]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[6][7][8]

  • Designated Waste Container: All waste containing 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid must be collected in a designated, chemically compatible container.[6] The original product container is often a suitable choice.

  • Solid Waste: Collect unused or contaminated solid material (e.g., residual powder, contaminated weigh paper) in a clearly labeled, sealable container.[6][7] Avoid creating dust during transfer.[2][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with the compound should be placed in the designated solid waste container.[9]

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for preventing accidental mixing of incompatible wastes.[8][10][11]

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[12]

  • Content of the Label: The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid"

    • The associated hazards (e.g., "Harmful," "Irritant")[6]

    • The date accumulation started.

  • Secure Storage: Waste containers must be kept tightly closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[11] Ensure secondary containment is used to capture any potential leaks.[12]

Step 4: Disposal Request and Pickup

Disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or you have finished the project generating this waste, contact your institution's EHS department (or equivalent) to arrange for a waste pickup.[10]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[2][4] This practice is prohibited as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[13]

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.

The following diagram illustrates the decision-making workflow for the proper disposal of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid storage_check Store in Designated Area (Closed, Secondary Containment) solid_waste->storage_check liquid_waste->storage_check ehs_contact Contact EHS for Pickup storage_check->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Waste Disposal Workflow

Regulatory Context

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[14][15][16] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from its point of generation to its final disposal.[16] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and prepare the waste for transport and disposal by an approved facility.[16][17]

By following the procedures outlined in this guide, researchers can ensure they are in compliance with these regulations, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.[6]

References

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Safety Data Sheet for Ethyl 3-tert-butyl-1-phenyl-1h-pyrazole-5-carboxylate. (2025). AA Blocks. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • NIH Waste Disposal Guide. (2022). National Institutes of Health. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Effective Laboratory Waste Management. (2025). Environmental Marketing Services. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

This guide provides essential safety and logistical information for the handling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation: Similar pyrazole-based carboxylic acids are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes may lead to serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion of similar compounds has been associated with harmful effects.[2][3]

Incompatible Materials:

  • Strong oxidizing agents

  • Bases

  • Reducing agents[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is paramount when handling 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary Nitrile or butyl rubber glovesProvides a barrier against skin contact. The choice of material should be based on the specific solvents being used.[5]
Chemical safety gogglesProtects eyes from splashes and airborne particles.[6]
Laboratory coatPrevents contamination of personal clothing.
Secondary Face shieldOffers an additional layer of protection for the face and eyes, particularly when handling larger quantities or during procedures with a high risk of splashing.[7]
Chemical-resistant apronRecommended when there is a significant risk of splashes or spills.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) CheckSplash Splash Hazard? Start->CheckSplash CheckAerosol Aerosol/Dust Generation? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes PrimaryPPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile/Butyl Gloves CheckAerosol->PrimaryPPE No Respirator Use Respirator (in fume hood) CheckAerosol->Respirator Yes FullProtection Full Protection: - Standard PPE - Face Shield - Respirator FaceShield->CheckAerosol Respirator->FullProtection

Sources

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